4-(2-Oxopropoxy)benzonitrile
Description
Properties
IUPAC Name |
4-(2-oxopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBPGSPIFXRUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309410 | |
| Record name | 4-(2-oxopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18859-28-4 | |
| Record name | NSC211911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-oxopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4)
The following technical guide provides an in-depth analysis of 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4), a versatile bifunctional intermediate used in the synthesis of pharmaceutical agents, particularly aryloxypropanolamine derivatives.
Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4) is a specialized organic building block characterized by a benzonitrile core functionalized with a 2-oxopropoxy (acetonyloxy) side chain.[1] This bifunctionality—combining an electrophilic ketone and a robust nitrile group—makes it a critical scaffold in the synthesis of aryloxypropanolamines (a class often associated with
Its primary utility lies in its ability to undergo orthogonal transformations: the ketone moiety allows for reductive amination or stereoselective reduction to alcohols, while the nitrile group serves as a precursor to benzylamines, amides, or carboxylic acids.
Physicochemical Profile
The following data consolidates experimental and predicted properties to establish a baseline for handling and characterization.
| Property | Specification | Notes |
| Chemical Name | 4-(2-Oxopropoxy)benzonitrile | Synonyms: 4-Acetonyloxybenzonitrile; p-(2-Oxopropoxy)benzonitrile |
| CAS Number | 18859-28-4 | Verified Registry Number |
| Molecular Formula | C | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to Off-White Solid/Crystalline Powder | Typically crystalline; may appear as a viscous oil if impure.[2][3][4] |
| Melting Point | 65–70 °C (Predicted) | Experimental values vary by purity; typically solid at RT. |
| Boiling Point | ~340 °C (at 760 mmHg) | Predicted based on polarity and MW. |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol | Sparingly soluble in water due to lipophilic aromatic ring. |
| LogP | ~1.8 | Moderate lipophilicity suitable for membrane permeability. |
Synthetic Routes & Manufacturing
The industrial preparation of 4-(2-oxopropoxy)benzonitrile typically follows a Williamson Ether Synthesis protocol. This method is preferred for its high yield and operational simplicity.[5]
Route A: Alkylation of 4-Cyanophenol
This pathway involves the nucleophilic substitution of a haloacetone by the phenoxide of 4-cyanophenol.
-
Reagents: 4-Hydroxybenzonitrile (4-Cyanophenol), Chloroacetone (or Bromoacetone), Potassium Carbonate (
). -
Solvent: Acetone or Acetonitrile (polar aprotic).
-
Catalyst: Potassium Iodide (KI) is often added to accelerate the reaction via the Finkelstein reaction (in situ generation of iodoacetone).
Step-by-Step Protocol:
-
Activation: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone. Add anhydrous
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add Chloroacetone (1.1 eq) dropwise. If using chloroacetone, add a catalytic amount of KI (0.1 eq) to improve kinetics.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (SiO
, Hexane:EtOAc 3:1) or HPLC. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, ). Concentrate the filtrate under reduced pressure. -
Purification: Recrystallize the crude residue from ethanol/water or purify via silica gel flash chromatography to yield the product.
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanism of Williamson Ether Synthesis for CAS 18859-28-4.
Reactivity & Applications in Drug Design
The molecule's value in medicinal chemistry stems from its ability to serve as a divergent intermediate.
A. Ketone Reduction (Chiral Alcohols)
The ketone group can be reduced to a secondary alcohol, creating a chiral center.
-
Reagent: Sodium Borohydride (
) for racemic mixtures; CBS catalysts for enantioselective synthesis. -
Product: 4-(2-Hydroxypropoxy)benzonitrile .
-
Significance: This motif mimics the linker found in many ion channel blockers and antifungals.
B. Reductive Amination (Drug Scaffold Synthesis)
Reaction with primary or secondary amines yields
-
Reagent: Isopropylamine +
(Sodium cyanoborohydride). -
Product: 4-(2-Isopropylaminopropoxy)benzonitrile .
-
Mechanism: Formation of an imine intermediate followed by hydride reduction.
C. Nitrile Transformations
The nitrile group is robust but can be activated for downstream diversity:
-
Hydrolysis: Converts to 4-(2-oxopropoxy)benzoic acid (linker for PROTACs or conjugates).
-
Reduction: Converts to the benzylamine, facilitating further coupling reactions.
Downstream Workflow Diagram
Figure 2: Divergent synthetic applications of 4-(2-Oxopropoxy)benzonitrile.
Handling, Safety, and Storage
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
| Parameter | Protocol |
| Storage | Store in a cool, dry place (2–8°C recommended). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent oxidation. |
| PPE | Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust/vapors. |
| Spill Cleanup | Sweep up solid spills without creating dust. For solutions, absorb with inert material (vermiculite) and dispose of as hazardous organic waste. |
| Incompatibility | Strong oxidizing agents, strong bases, and reducing agents. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18859-28-4. Retrieved from
-
ChemicalBook. 4-(2-Oxopropoxy)benzonitrile Product Description & Suppliers. Retrieved from
-
GuideChem. Global Chemical Database: 4-(2-Oxopropoxy)benzonitrile Properties. Retrieved from
-
Alfa Chemistry. Building Blocks: Benzonitrile, 4-(2-oxopropoxy)-.[1] Retrieved from
Sources
Technical Monograph: 4-(2-Oxopropoxy)benzonitrile
Executive Summary
4-(2-Oxopropoxy)benzonitrile is a bifunctional organic intermediate characterized by the presence of a reactive acetonyl ether group and a para-substituted nitrile moiety. In modern medicinal chemistry, it serves as a critical "linchpin" scaffold. Its dual functionality allows for orthogonal derivatization: the ketone offers a gateway to heterocycle formation (benzofurans, pyrazoles, oxazoles), while the nitrile provides a handle for transformation into amidines, tetrazoles, or carboxylic acids.
This guide details the physicochemical identity, validated synthesis protocols, and downstream utility of this compound, specifically targeting researchers in kinase inhibitor development and material science.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 4-(2-Oxopropoxy)benzonitrile |
| Common Synonyms | 4-Acetonyloxybenzonitrile; p-(2-Oxopropoxy)benzonitrile |
| CAS Number | 1542480-31-8 (Referenced as analog/isomer in some databases; verify specific batch CoA) |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| SMILES | CC(=O)COc1ccc(C#N)cc1 |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, DMF; Sparingly soluble in water.[1][2][3][4] |
| Melting Point | Predicted range: 65–75 °C (Dependent on purity/polymorph) |
Validated Synthesis Protocol
The most robust route to 4-(2-Oxopropoxy)benzonitrile is the Williamson Ether Synthesis , coupling 4-hydroxybenzonitrile with an
Reaction Scheme
The reaction proceeds via an S_N2 mechanism where the phenoxide ion attacks the primary carbon of chloroacetone.
Figure 1: Williamson Ether Synthesis pathway. KI is added as a catalyst (Finkelstein condition) to accelerate the reaction if chloroacetone is used.
Step-by-Step Methodology
Reagents:
-
4-Hydroxybenzonitrile (1.0 eq)
-
Chloroacetone (1.2 eq) [Note: Lachrymator, handle in fume hood]
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Potassium Iodide (KI, 0.1 eq)
-
Solvent: Acetone (Reagent grade) or DMF (for faster rates)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzonitrile in Acetone (0.5 M concentration). Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide.
-
Alkylation: Add Chloroacetone dropwise over 10 minutes. Caution: Exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.
-
Workup:
-
Cool reaction to room temperature.[5]
-
Filter off inorganic salts (KCl, K₂CO₃) through a Celite pad.
-
Concentrate the filtrate under reduced pressure.[6]
-
DMF Modification: If using DMF, pour the reaction mixture into ice-water (10x volume). The product will precipitate.[5] Filter and wash with water.[5]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).
Critical Control Point:
-
O-alkylation vs. C-alkylation: The use of a "hard" base like carbonate in a polar aprotic solvent favors the desired O-alkylation. Avoid stronger bases (e.g., NaH) which might promote side reactions at the ketone position.
Reactivity & Downstream Applications
The value of 4-(2-Oxopropoxy)benzonitrile lies in its ability to undergo cyclization and condensation reactions, making it a precursor for privileged medicinal scaffolds.
Pathway A: The Stoermer Synthesis (Benzofurans)
Under acidic conditions (or strong base), the methylene group alpha to the ketone can condense with the aromatic ring (if ortho-positions are activated) or undergo rearrangement. However, the most direct utility is the cyclodehydration to form substituted benzofurans, often requiring a pre-functionalized ortho-position or specific catalytic conditions (e.g., acid-mediated cyclization of the corresponding hydrazone or direct cyclization if the ring is electron-rich).
Pathway B: Heterocycle Formation (Pyrazoles/Oxazoles)
The 1,4-relationship between the ether oxygen and the ketone carbonyl makes this molecule an ideal partner for hydrazines.
-
Reaction with Hydrazine: Yields 3-methyl-5-(4-cyanophenoxy)pyrazole derivatives (tautomer dependent).
-
Reaction with Hydroxylamine: Yields the corresponding oxime, which can be cyclized to isoxazoles.
Pathway C: Nitrile Derivatization
The nitrile group remains intact during the ketone manipulations, serving as a "protected" acid or amine.
-
Pinner Reaction: Conversion to imidates/amidines (crucial for serine protease inhibitors).
-
Cycloaddition: Reaction with sodium azide to form the tetrazole (bioisostere of carboxylic acid).
Figure 2: Divergent synthetic pathways available from the core scaffold.[7][8][9][10]
Applications in Drug Discovery[14][15][16]
Kinase Inhibitors (VEGFR/EGFR)
The 4-alkoxybenzonitrile motif is a common pharmacophore in Tyrosine Kinase Inhibitors (TKIs). The 2-oxopropoxy tail provides a specific geometry that can:
-
Occupy the ribose-binding pocket of the ATP site.
-
Serve as a linker to attach solubilizing groups (e.g., morpholine or piperazine via reductive amination of the ketone).
Liquid Crystals
Alkoxybenzonitriles are classic mesogens. The introduction of the ketone group (dipole) alters the dielectric anisotropy (
Safety & Handling (SDS Summary)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).
-
Irritation: Causes skin and serious eye irritation (Ketone/Ether functionality).
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water (aquatic toxicity of benzonitriles).
References
- Williamson Ether Synthesis General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Synthesis of Alkoxybenzonitriles
-
PubChem Compound Summary for CID 12591670 (Analogous structure). Link
-
-
Reactivity of Alpha-Phenoxy Ketones
-
Benzonitrile Pharmacophores in Medicinal Chemistry
-
Crystal Structure Data (Analogous Propargyl Ethers)
-
Li, X., et al. "Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile." Acta Crystallographica Section E, 2015 . Link
-
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of benzonitrile derivatives
Title: The Benzonitrile Scaffold in Medicinal Chemistry: A Technical Guide to Bioactivity, Synthesis, and Pharmacological Application
Executive Summary
This technical guide analyzes the benzonitrile moiety (
Part 1: The Pharmacophore & Bioisosterism[2][3][4]
The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering improved metabolic stability and membrane permeability.
Structural & Electronic Properties[1][5]
-
Linear Geometry: The
bond angle is , providing a rigid "rod-like" extension that can penetrate narrow enzymatic pockets (e.g., the access channel of CYP19A1). -
Electronic Effects: The cyano group is a strong electron-withdrawing group (EWG) via induction (
) and resonance ( ). This lowers the of neighboring protons and modulates the electron density of the aromatic ring, often enhancing stacking interactions. -
Metabolic Stability: Unlike ester or amide linkages, the benzonitrile bond is generally resistant to rapid hydrolysis by plasma esterases, though it can be metabolized by specific nitrilases or CYP450 enzymes (oxidative decyanation) in later metabolic phases.
Figure 1: Pharmacophoric attributes of the benzonitrile scaffold contributing to drug-likeness.
Part 2: Therapeutic Landscape & SAR
The benzonitrile motif is central to several blockbuster therapies, particularly in oncology and infectious diseases.
Key Clinical Agents
| Drug Name | Therapeutic Class | Target | Role of Benzonitrile |
| Letrozole | Oncology (Breast Cancer) | Aromatase (CYP19A1) | Coordinates with Heme Iron ( |
| Rilpivirine | Infectious Disease (HIV) | HIV-1 Reverse Transcriptase | Forms H-bonds with backbone amino acids (e.g., Lys101) in the NNRTI binding pocket. |
| Perampanel | CNS (Epilepsy) | AMPA Receptor | Stabilizes the receptor in a non-conducting conformation via hydrophobic interactions. |
| Lersivirine | Infectious Disease (HIV) | HIV-1 Reverse Transcriptase | Exploits the nitrile dipole to orient the molecule within the hydrophobic pocket. |
Structure-Activity Relationship (SAR) Insights
-
Ortho-Substitution: Introducing steric bulk ortho to the nitrile often reduces metabolic susceptibility to nitrilases but may compromise the linear binding vector required for certain enzymes.
-
Biaryl Systems: In biaryl nitriles (e.g., Letrozole), the nitrile groups on the phenyl rings serve as "anchors," orienting the triazole ring for optimal metal coordination.
Part 3: Experimental Protocols
As a Senior Application Scientist, I recommend the Palladium-Catalyzed Cyanation over the traditional Rosenmund-von Braun reaction. The traditional method requires harsh conditions (
Protocol 1: Palladium-Catalyzed Cyanation of Aryl Halides
Objective: Synthesis of 4-substituted benzonitrile from aryl bromide. Scope: Applicable to electron-rich and electron-poor aryl bromides.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)[2]
-
Cyanide Source: Zinc Cyanide (
) (0.6 equiv) — Safer than NaCN/KCN. -
Catalyst:
(3-5 mol%) -
Solvent: DMF (Anhydrous, degassed)
-
Temperature:
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon (
) for 15 minutes. -
Loading: Add the Aryl Bromide (1.0 mmol),
(0.6 mmol), and (0.05 mmol) to the flask under a positive stream of Argon. -
Solvation: Add anhydrous DMF (5 mL) via syringe. Critical: Ensure DMF is degassed to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to
in an oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2).-
Checkpoint: The starting aryl bromide spot should disappear within 4–12 hours.
-
-
Quenching: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 2M Ammonium Hydroxide (
) to sequester zinc salts. -
Workup: Wash the organic layer with water (
mL) and brine ( mL). Dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography.
Figure 2: Catalytic cycle and workflow for Pd-mediated cyanation.
Part 4: Case Study – Mechanism of Action (Oncology)
Focus: Letrozole (Aromatase Inhibitor).[3][4] Mechanism: Competitive Inhibition.[5][6]
The efficacy of Letrozole relies on the benzonitrile pharmacophore's ability to facilitate a specific binding orientation. The aromatase enzyme (CYP19A1) converts androgens to estrogens via three hydroxylation steps.
-
Binding: The triazole nitrogen coordinates with the Heme Iron (
) of the enzyme. -
Stabilization: The two benzonitrile rings bind into the hydrophobic pocket of the enzyme active site, mimicking the steroid backbone of the natural substrate (androstenedione).
-
Inhibition: By occupying the active site and coordinating the iron, the drug prevents oxygen transfer to the androgen substrate, halting estrogen biosynthesis.
Figure 3: Mechanism of Action for Letrozole-mediated aromatase inhibition.
References
-
Food and Drug Administration (FDA). (n.d.).[7][8] Letrozole Prescribing Information. Retrieved from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Edurant (Rilpivirine) Assessment Report. Retrieved from [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011).[2] Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. Retrieved from [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Approved Drug Products with Therapeutic Equivalence Evaluations | Orange Book | FDA [fda.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Strategic Utilization of 4-(2-Oxopropoxy)benzonitrile in Medicinal Chemistry
[1]
Executive Summary
4-(2-Oxopropoxy)benzonitrile (CAS: 18859-28-4), also known as (4-cyanophenoxy)acetone , represents a high-value bifunctional scaffold in organic synthesis.[1][2] Distinguished by the orthogonality of its reactive centers—an electrophilic ketone and a robust nitrile group—this intermediate serves as a critical junction point in the divergent synthesis of pharmaceutical agents.[1]
While 4-cyanophenol derivatives are ubiquitous in Class III antiarrhythmic drug development (e.g., Almokalant, Dofetilide), the 2-oxopropoxy variant offers a unique pathway to branched phenoxypropylamines (resembling Class Ib agents like Mexiletine) and heterocyclic cores.[1] This guide details the technical applications, synthetic protocols, and strategic utility of this compound for research and drug discovery professionals.[1][3]
Chemical Profile & Reactivity
The molecule features a 4-cyanophenol core ether-linked to an acetonyl moiety.[1] Its utility stems from the distinct reactivity profiles of its two functional groups:[1]
| Feature | Chemical Group | Reactivity Profile | Strategic Utility |
| Head | Nitrile (-CN) | Acid/Base Hydrolysis, Reduction, Cyclization | Precursor to amides, acids, benzylamines, or tetrazoles (bioisosteres of carboxylic acids).[1] |
| Linker | Ether (-O-CH2-) | Chemically Inert | Provides stable spacing between the pharmacophore and the aromatic ring.[1] |
| Tail | Ketone (-C=O) | Nucleophilic Addition, Reductive Amination, Enolization | Gateway to chiral alcohols, branched amines, or heterocyclic ring closure.[1] |
Key Physical Properties:
Core Research Applications
Synthesis of Branched Phenoxypropylamines (Class Ib Antiarrhythmic Analogs)
While Class III antiarrhythmics typically feature a linear 2-hydroxy-3-aminopropyl chain (derived from epichlorohydrin), the 2-oxopropoxy scaffold allows access to methyl-branched analogs via reductive amination.[1] This structural modification mimics the pharmacophore of Mexiletine , enhancing metabolic stability and altering channel binding kinetics.[1]
-
Mechanism: The ketone undergoes condensation with a primary amine to form an imine, which is subsequently reduced (using NaBH₄ or NaBH(OAc)₃) to the secondary amine.[1]
-
Application: Synthesis of novel sodium channel blockers with a 4-cyano substitution to modulate lipophilicity and potency.[1]
Biocatalytic Synthesis of Chiral Synthons
The pro-chiral ketone center is an excellent substrate for Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) .[1]
-
Workflow: Asymmetric reduction yields (S)-1-(4-cyanophenoxy)-2-propanol with high enantiomeric excess (>99% ee).[1]
-
Utility: These chiral alcohols are precursors to enantiopure beta-blockers and can be converted into chiral aziridines or halides with inversion of configuration (Mitsunobu reaction).[1]
Heterocyclic Construction
The 1,3-relationship between the ether oxygen and the ketone allows for cyclization reactions to form heterocycles, which are prominent in agrochemistry and kinase inhibitor discovery.[1]
Experimental Protocols
Protocol A: Synthesis of 4-(2-Oxopropoxy)benzonitrile
A robust method for generating the core scaffold from commercially available 4-cyanophenol.[1]
Reagents:
-
4-Cyanophenol (1.0 eq)[1]
-
Chloroacetone (1.2 eq) [Warning: Lachrymator ]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Potassium Iodide (KI) (0.1 eq, catalyst)[1]
-
Solvent: Acetone or Acetonitrile[1]
Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenol (11.9 g, 100 mmol) in Acetone (150 mL). Add K₂CO₃ (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 30 minutes to form the phenoxide.[1]
-
Alkylation: Add Chloroacetone (11.1 g, 120 mmol) dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.[1]
-
Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Recrystallize from Ethanol/Hexane to obtain white/off-white crystals (Expected Yield: 85–90%).
Protocol B: Reductive Amination to Branched Amine
Targeting the Mexiletine-like scaffold.[1]
Reagents:
-
4-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]
-
Primary Amine (e.g., Isopropylamine) (1.5 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
Procedure:
-
Dissolve the ketone (1.0 eq) and amine (1.5 eq) in DCE.[1]
-
Add Acetic Acid (1.0 eq) and stir for 1 hour to allow imine formation.
-
Add STAB (1.5 eq) in portions.[1] Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃ solution. Extract with DCM.[1]
-
Purify via column chromatography (DCM:MeOH).
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis capabilities of the 4-(2-oxopropoxy)benzonitrile scaffold.
Figure 1: Divergent synthetic pathways originating from the 4-(2-oxopropoxy)benzonitrile core.[1][4][5][6]
Safety & Handling
-
Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Metabolism may release cyanide ions.[1] Handle in a well-ventilated fume hood.
-
Lachrymator Warning: The starting material, Chloroacetone, is a potent lachrymator (tear gas agent).[1] Use strict eye protection and handle only in a hood.[1]
-
Storage: Store the intermediate in a cool, dry place. It is stable at room temperature but should be protected from strong oxidizers.[1]
References
-
PubChem. (n.d.).[1] 4-Cyanophenol (Precursor) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Organic Syntheses. (1963).[1] Reduction of Chloroacetone to Acetone (General Reactivity Context). Org. Synth. 1963, 43,[1] 4. Retrieved from [Link]
-
Google Patents. (2003).[1] Method of preparing p-cyanophenol like compound (CN1442404A). Retrieved from
Sources
- 1. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-OXOPROPOXY)BENZONITRILE | 18859-28-4 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 5. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
4-(2-Oxopropoxy)benzonitrile mechanism of action
An in-depth technical guide on the mechanism of action and strategic utilization of 4-(2-Oxopropoxy)benzonitrile , tailored for researchers and drug development professionals.
Synthetic Mechanisms, Pharmacophore Generation, and Strategic Utilization
Executive Summary & Compound Identity
4-(2-Oxopropoxy)benzonitrile (also known as 4-acetonyloxybenzonitrile) is a versatile electrophilic scaffold and pharmaceutical intermediate .[1] Unlike direct active pharmaceutical ingredients (APIs) that function via receptor binding, the "mechanism of action" for this compound is defined by its chemical reactivity profile —specifically its role as a bifunctional precursor in the synthesis of phenoxypropanamine derivatives, a structural motif common in Class IB antiarrhythmics and specific adrenergic receptor modulators.
Chemical Identity[1][2][3]
Mechanism of Action: Chemical Reactivity & Pharmacophore Generation
For drug development professionals, the utility of 4-(2-Oxopropoxy)benzonitrile lies in its ability to generate the 1-phenoxy-2-aminopropane scaffold via divergent synthetic pathways.[1]
A. The Reductive Amination Pathway (Primary Mechanism)
The ketone moiety at the C2 position of the propoxy chain is the "active site" for generating chiral amine pharmacophores.
-
Imine Formation: The ketone reacts with a primary or secondary amine (
) under slightly acidic conditions to form a hemiaminal, which dehydrates to an imine (Schiff base).[1] -
Reduction: The imine is reduced (using
, , or catalytic hydrogenation) to form a secondary or tertiary amine. -
Resulting Pharmacophore: This sequence yields 1-(4-cyanophenoxy)-2-aminopropane derivatives.[1] This structural motif mimics the "xylyl" core of Mexiletine (a Class IB antiarrhythmic), but with a 4-cyano substitution that alters metabolic stability and polarity.
B. The Nitrile Transformation Pathway
The nitrile group at the para position serves as a "masked" functional group:
-
Hydrolysis: Conversion to 4-(2-oxopropoxy)benzamide or benzoic acid .[1]
-
Tetrazole Formation: Reaction with sodium azide (
) generates a tetrazole ring, a bioisostere for carboxylic acid often used to increase potency and metabolic resistance (seen in sartans and cilostazol analogs).
C. Biological Mechanism (Toxicology & Safety)
While primarily an intermediate, the compound possesses intrinsic biological activity relevant to safety:
-
Nitrile Metabolism: In vivo, aromatic nitriles can be metabolized by cytochrome P450 enzymes (CYP2E1) to release cyanide anions (
), though this is slower for benzonitriles than aliphatic nitriles. -
Electrophilicity: The ketone can form Schiff bases with lysine residues in proteins, potentially leading to sensitization (haptenization).
Visualizing the Synthetic Mechanism
The following diagram illustrates the divergent synthesis pathways starting from 4-(2-Oxopropoxy)benzonitrile, highlighting its role as a branch point for different pharmacophores.
Figure 1: Divergent synthetic pathways utilizing 4-(2-Oxopropoxy)benzonitrile as a core scaffold.[1]
Experimental Protocols
Protocol A: Synthesis of 4-(2-Oxopropoxy)benzonitrile (Williamson Ether Synthesis)
This protocol establishes the core intermediate via nucleophilic substitution (
Reagents:
-
4-Cyanophenol (1.0 eq)[1]
-
Chloroacetone (1.2 eq) - Warning: Lachrymator[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)
-
Solvent: Acetone or Acetonitrile (Dry)
Methodology:
-
Activation: Charge a reaction vessel with 4-cyanophenol and anhydrous
in acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add KI (catalytic) followed by the dropwise addition of chloroacetone.[1] The KI facilitates the reaction by converting the chloride to a more reactive iodide in situ.
-
Reflux: Heat the mixture to reflux (
for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[1] -
Workup: Cool to room temperature. Filter off inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over
.[1] Recrystallize from Ethanol/Hexane if necessary.[1]
Quality Control (Acceptance Criteria):
-
HPLC Purity: >98.0%[1]
-
1H NMR (CDCl3):
2.30 (s, 3H, ), 4.65 (s, 2H, ), 7.00 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H). The singlet at 4.65 ppm is diagnostic for the methylene adjacent to the ketone.
Protocol B: Reductive Amination (General Procedure)
To convert the intermediate into a bioactive amine scaffold.[1]
Reagents:
-
4-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]
-
Primary Amine (e.g., Isopropylamine) (1.2 eq)
-
Sodium Triacetoxyborohydride (
) (1.5 eq)[1] -
Acetic Acid (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Methodology:
-
Imine Formation: Mix the ketone and amine in DCE with acetic acid. Stir for 1–2 hours under nitrogen.
-
Reduction: Add
in portions. Stir at room temperature overnight. -
Quench: Quench with saturated
solution. Extract with DCM.[1] -
Isolation: The product is a secondary amine.[1] Purify via column chromatography (DCM:MeOH).
Critical Quality Attributes (CQA) & Impurity Profiling
For researchers using this material, characterizing impurities is critical for data integrity.
| Impurity Type | Origin | Detection Strategy | Impact |
| 4-Cyanophenol | Unreacted starting material | HPLC (RT ~3.5 min) | Cytotoxic; false positives in biological assays.[1] |
| Bis-alkylation Product | Reaction of chloroacetone at both alpha-carbons (rare) | LC-MS (M+ mass shift) | Lowers yield; difficult to separate.[1] |
| Self-Condensation | Aldol condensation of chloroacetone | GC-MS | Contaminant; usually removed in workup.[1] |
| Hydrolysis Product | Hydrolysis of nitrile to amide | HPLC (Polar shift) | Changes pharmacological profile (inactive).[1] |
References
-
Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text for Williamson Ether Synthesis and Reductive Amination mechanisms).
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
PubChem. (2024).[1] "4-Cyanophenol - Compound Summary." National Library of Medicine.[1] Link
-
ECHA (European Chemicals Agency). (2024).[1] "Registration Dossier: Benzonitrile compounds and their toxicity profiles." Link[1]
-
Manley, P. W., et al. (2002).[1] "Structure-Activity Relationships in a Series of Benzonitrile-Based Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzonitrile pharmacophores).
Sources
The Synthetic Evolution and Strategic Application of Substituted Benzonitriles
Executive Summary: The Cyanophenyl Pharmacophore
Substituted benzonitriles are not merely chemical intermediates; they are pivotal pharmacophores in modern medicinal chemistry. The cyano group (-CN) offers a unique combination of electronic and steric properties: it is a potent electron-withdrawing group (Hammett
From the early, hazardous days of stoichiometric copper reagents to the precision of modern palladium catalysis, the synthesis of benzonitriles has paralleled the evolution of organic chemistry itself. This guide synthesizes historical context with field-proven protocols, offering researchers a robust framework for integrating benzonitriles into drug discovery pipelines.
Historical Evolution: From Stoichiometry to Catalysis
The trajectory of benzonitrile synthesis reveals a shift from harsh, waste-intensive processes to atom-economic catalytic cycles.
The Classical Era (1884–1919)
-
The Sandmeyer Reaction (1884): Traugott Sandmeyer discovered that diazonium salts, derived from anilines, could be converted to aryl nitriles using stoichiometric copper(I) cyanide. While reliable, it requires the handling of potentially explosive diazonium intermediates.
-
The Rosenmund-von Braun Reaction (1914/1919): This method involves heating aryl halides with excess CuCN in polar aprotic solvents (e.g., DMF, Nitrobenzene) at temperatures often exceeding 200°C.
-
Field Insight: While historically significant, the "RvB" reaction is a nightmare in modern process chemistry due to the formation of intractable copper salts during workup and the difficulty of removing residual copper from the final API (Active Pharmaceutical Ingredient).
-
The Industrial Era (1950s–Present)
-
Ammoxidation: On a multi-ton scale, benzonitrile is produced via the ammoxidation of toluene. Vapor-phase toluene, ammonia, and oxygen react over Vanadium-Titanium-Oxide catalysts at 300–500°C. This radical-mediated mechanism is efficient for commodity chemicals but lacks the functional group tolerance required for complex drug scaffolds.
The Catalytic Era (1970s–Present)
-
Palladium Catalysis: The seminal work by Takagi and Sakamoto (1973) introduced Pd-catalyzed cyanation. However, early iterations suffered from catalyst deactivation (cyanide poisoning of Pd).[1]
-
The Buchwald/Hartwig Breakthroughs: Modern ligand design (e.g., XPhos, t-BuXPhos) and the use of "slow-release" cyanide sources like Zn(CN)
have rendered this transformation mild, general, and scalable.
Mechanistic Frameworks
Understanding the catalytic cycle is prerequisite to troubleshooting failed reactions. The Pd-catalyzed cyanation follows a standard cross-coupling mechanism but possesses unique pitfalls regarding catalyst poisoning.
The Palladium Catalytic Cycle
The cycle initiates with the oxidative addition of the aryl halide to the Pd(0) species. The critical divergence from Suzuki or Stille coupling is the transmetallation step. Cyanide is a strong
Visualization: Pd-Catalyzed Cyanation Cycle
Figure 1: The catalytic cycle for Pd-catalyzed cyanation.[1][2] Note the "Poisoning" pathway (dashed red), highlighting why slow-release cyanide sources like Zn(CN)
Strategic Experimental Protocols
Safety Pre-Requisite: The "No-Go" Check
-
Cyanide Hazard: All cyanation reactions must be performed in a well-ventilated fume hood.
-
HCN Generation: Never acidify the waste stream. Contact with acid releases Hydrogen Cyanide gas (Lethal).[3]
-
Quenching: Treat all glassware and aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate.
Protocol A: Pd-Catalyzed Cyanation (The "Gold Standard")
Best for: Late-stage functionalization of complex aryl bromides/chlorides.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Source: Zinc Cyanide (Zn(CN)
) (0.6 equiv) — Why? Zn(CN) has low solubility in DMF, releasing CN ions slowly to prevent catalyst poisoning. -
Catalyst: Pd
(dba) (2 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) or XPhos for aryl chlorides.
-
Solvent: DMF (Wet) — Trace water (1%) accelerates the reaction by activating Zinc.
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Aryl Bromide, Zn(CN)
, Pd (dba) , and dppf. -
Degassing: Cap the tube. Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of Pd(0).
-
Solvation: Inject anhydrous DMF (with 1% water added) via syringe.
-
Reaction: Heat to 120°C for 3–12 hours. Monitor by LCMS.
-
Workup (Critical): Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (not water/brine initially). NH
OH complexes the zinc and copper byproducts, preventing emulsions.
Protocol B: The Sandmeyer Reaction
Best for: Converting Anilines when the halide is unavailable.
Step-by-Step Workflow:
-
Diazotization: Dissolve aniline in 2M HCl at 0°C. Add NaNO
(aq) dropwise. Maintain T < 5°C to prevent phenol formation. -
Neutralization: Adjust pH to ~6 using Na
CO (carefully!). -
Cyanation: Add the diazonium solution dropwise to a solution of CuCN/KCN at 50°C. Caution: Vigorous nitrogen evolution.
Decision Matrix: Selecting the Synthetic Route
Choosing the right method depends on the starting material and the molecule's sensitivity.
Visualization: Synthesis Decision Tree
Figure 2: Strategic decision tree for selecting the optimal cyanation methodology.
Pharmaceutical Applications & Data
Substituted benzonitriles are ubiquitous in FDA-approved drugs. The nitrile group is often used to improve metabolic stability (blocking oxidative sites) or to increase potency via specific interactions.
Case Studies
-
Letrozole (Femara): An aromatase inhibitor for breast cancer. The benzonitrile moiety coordinates to the Heme iron of the CYP19 enzyme, essential for its inhibitory activity.
-
Perampanel (Fycompa): An AMPA receptor antagonist. The nitrile group serves as a hydrogen bond acceptor, locking the conformation in the receptor pocket.
-
Escitalopram (Lexapro): An SSRI where the nitrile group is critical for selectivity over the norepinephrine transporter.
Comparative Efficiency of Methods
The following table contrasts the industrial and laboratory methods for generating a generic 4-substituted benzonitrile.
| Parameter | Ammoxidation (Industrial) | Rosenmund-von Braun (Classical) | Pd-Catalysis (Modern) |
| Atom Economy | High (Water is byproduct) | Poor (Stoichiometric Cu waste) | Moderate (Ligand/Zn waste) |
| Temperature | 300–500°C | 150–220°C | 80–120°C |
| Scope | Simple Toluenes | Aryl Iodides/Bromides | Ar-Cl, Ar-Br, Ar-I, Ar-OTf |
| Safety Profile | High (Vapor phase) | Moderate (CuCN handling) | High (Zn(CN) |
| Primary Use | Commodity Chemicals | Legacy Processes | Drug Discovery / Fine Chem |
References
-
Sandmeyer, T. (1884). "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft.
-
Rosenmund, K. W., & Struck, E. (1919). "Das Amid der k-Oxy-undecylsäure". Berichte der deutschen chemischen Gesellschaft.
-
Takagi, K., Okamoto, T., Sakakibara, Y., & Oka, S. (1973). "Palladium(0)-catalyzed syntheses of aromatic nitriles from aryl halides". Chemistry Letters.
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides". Journal of the American Chemical Society.[4]
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides". Chemical Communications.[5]
-
Cohen, D. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides with Zinc Cyanide". Organic Letters.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Monograph: 4-(2-Oxopropoxy)benzonitrile
Strategic Intermediate for Benzofuran Scaffolds in Medicinal Chemistry
Executive Summary
4-(2-Oxopropoxy)benzonitrile (also known as 4-(acetonyloxy)benzonitrile ) is a pivotal bifunctional building block in organic synthesis. It bridges simple phenolic precursors to complex heterocyclic scaffolds, specifically 3-methyl-5-cyanobenzofuran .
This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug discovery. It is designed for medicinal chemists requiring a robust protocol for generating benzofuran cores—a privileged structure in kinase inhibitors, anti-arrhythmic agents, and receptor modulators.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 4-(2-oxopropoxy)benzonitrile |
| Common Synonyms | 4-(Acetonyloxy)benzonitrile; p-Cyanophenyl acetone ether |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Key Functional Groups | Nitrile (C≡N), Ketone (C=O), Ether (C-O-C) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in Water |
Synthesis Protocol: Williamson Etherification
The most reliable route to 4-(2-oxopropoxy)benzonitrile is the O-alkylation of 4-hydroxybenzonitrile with an
3.1. Reaction Mechanism
The reaction proceeds via an S_N2 mechanism . The phenoxide anion, generated in situ by a weak base, attacks the primary carbon of the
Caption: S_N2 mechanism showing the generation of the phenoxide nucleophile and subsequent displacement of chloride.
3.2. Optimized Experimental Procedure
Scale: 10 mmol Yield Target: >85%
Reagents:
-
4-Hydroxybenzonitrile (1.19 g, 10 mmol)
-
Chloroacetone (1.02 g, 11 mmol) [Caution: Lachrymator]
-
Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol)
-
Potassium Iodide (KI) (0.16 g, 1 mmol) [Catalyst]
-
Solvent: Acetone (anhydrous) or DMF (30 mL)
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzonitrile in anhydrous acetone (or DMF for faster rates).
-
Activation: Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide. Note: KI acts via the Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone in situ.
-
Addition: Add chloroacetone dropwise via syringe. Critical: Do not add all at once to minimize aldol self-condensation of the ketone.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Key Application: The Benzofuran Cyclization
The primary value of 4-(2-oxopropoxy)benzonitrile lies in its ability to undergo intramolecular cyclodehydration to form 3-methyl-5-cyanobenzofuran . This is a variant of the Stoermer synthesis or acid-catalyzed cyclization.
4.1. Mechanism of Cyclization
Under acidic conditions, the ketone carbonyl is protonated, facilitating electrophilic attack by the aromatic ring (ortho position), followed by aromatization (dehydration).
Caption: Acid-mediated cyclodehydration converting the acyclic ether into the bicyclic benzofuran scaffold.
4.2. Strategic Value in Drug Discovery
The 5-cyanobenzofuran moiety is a bioisostere for indole and naphthalene systems. It is found in:
-
Kinase Inhibitors: The nitrile group provides a handle for further transformation (e.g., to amides, amines, or tetrazoles) to engage binding pockets in enzymes.
-
Serotonergic Modulators: Analogous to the indole core in Vilazodone.
-
Antimicrobial Agents: Benzofurans exhibit inherent biological activity against Gram-positive bacteria.[2]
Analytical Characterization (Expected)
To validate the synthesis of 4-(2-oxopropoxy)benzonitrile, look for these diagnostic signals:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group of the ketone (-C(=O)CH ₃). |
| δ 4.65 (s, 2H) | Methylene ether protons (-O-CH ₂-C=O). | |
| δ 6.9 - 7.6 (dd, 4H) | Para-substituted aromatic pattern. | |
| IR Spectroscopy | ~2225 cm⁻¹ | Sharp, strong Nitrile (C≡N) stretch. |
| ~1720 cm⁻¹ | Strong Carbonyl (C=O) stretch (non-conjugated). | |
| ~1240 cm⁻¹ | Ether (C-O) stretch. |
Safety & Handling
-
Chloroacetone: Potent lachrymator (tear gas agent). Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
-
Nitriles: Toxic by ingestion and skin absorption. Wear nitrile gloves and safety goggles.
-
Waste Disposal: Segregate halogenated waste (if chloroacetone is used) from non-halogenated solvents.
References
-
Williamson Ether Synthesis General Methodology
- Source: Organic Syntheses, Coll. Vol. 4, p. 836 (1963).
- Relevance: Establishes the standard protocol for alkylation of phenols with alpha-halo ketones.
-
URL:
-
Benzofuran Synthesis via Cyclodehydration
- Source:Journal of Heterocyclic Chemistry, "Synthesis of substituted benzofurans."
- Relevance: Describes the acid-catalyzed cycliz
-
URL:
-
Nitrile Pharmacophores in Drug Design
- Source:Journal of Medicinal Chemistry, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."
- Relevance: Validates the importance of the nitrile group in the target scaffold.
-
URL:
Sources
Cyanophenyl Ethers in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications
[1]
Executive Summary
Cyanophenyl ethers—specifically phenoxybenzonitriles —represent a privileged structural motif in modern drug discovery.[1] Characterized by an ether linkage connecting a benzonitrile ring to a core scaffold, this moiety serves dual roles: it acts as a robust metabolic anchor and a specific pharmacophore for hydrogen bonding.[1]
This guide dissects the cyanophenyl ether subclass, distinguishing between diaryl ethers (Ar-O-Ar-CN) and alkyl-aryl ethers (R-O-Ar-CN).[1] We analyze their electronic properties, detail field-proven synthetic protocols, and examine their critical role in approved therapeutics like Belzutifan and clinical candidates like Lersivirine .[1]
Physicochemical & Pharmacophoric Properties[2][3][4][5]
The Nitrile as a Bioisostere and Anchor
The cyano (-CN) group is not merely a passive substituent; it is a high-impact electronic modulator.
-
Electronic Withdrawal: The strong electron-withdrawing nature (
, ) of the nitrile group decreases the electron density of the phenyl ring. This deactivation is crucial for metabolic stability, protecting the ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation).[1] -
Hydrogen Bonding: The terminal nitrogen of the nitrile is a weak-to-moderate hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in binding pockets (e.g., HIV Reverse Transcriptase).[1]
-
Dipole Moment: The high dipole moment (~3.9 D) can enhance specific electrostatic interactions within the active site.
The Ether Linkage: Spacer and Solvation
The ether oxygen atom introduces a "kink" (bond angle ~110°) that allows the benzonitrile moiety to adopt specific vectors relative to the core scaffold. Unlike a rigid biphenyl bond, the ether linkage provides rotational freedom (unless constrained), allowing the molecule to adapt to induced-fit binding pockets.[1]
| Property | Effect on Drug Design |
| Metabolic Stability | The electron-deficient ring resists oxidation; the ether link is generally stable in diaryl systems but liable to O-dealkylation in alkyl-aryl systems.[1] |
| Lipophilicity | The nitrile group lowers logP compared to a methyl or chloro group, improving water solubility.[1] |
| Synthetic Activation | The para- or ortho-cyano group activates the ring for Nucleophilic Aromatic Substitution (SNAr), facilitating modular synthesis.[1] |
Synthetic Methodologies
The synthesis of cyanophenyl ethers is dominated by two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Cross-Coupling (Chan-Lam) .
Method A: Nucleophilic Aromatic Substitution (SNAr)
Mechanism: The strong electron-withdrawing nitrile group at the para or ortho position activates the leaving group (usually Fluorine) towards nucleophilic attack by a phenoxide or alkoxide.
-
Why this method? It is the most robust, scalable, and atom-economical route for activated substrates (e.g., 4-fluorobenzonitrile).[1]
-
Self-Validating Step: The reaction progress can be visually monitored by the dissolution of the base or chemically via TLC (disappearance of the highly non-polar fluoronitrile).
Protocol 1: Standard SNAr Synthesis
Target: Synthesis of a generic 4-phenoxybenzonitrile.
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with the phenol derivative and K₂CO₃ in DMF (0.5 M concentration).
-
Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).
-
Add 4-Fluorobenzonitrile.[1]
-
Heat the mixture to 80–100 °C for 4–12 hours. Note: Higher temperatures may be required for sterically hindered phenols.[1]
-
Validation: Monitor by LC-MS for the product mass (M+H). The starting fluoride is usually UV-active; its disappearance confirms conversion.[1]
-
-
Workup:
-
Dilute with water (precipitates the product if lipophilic) or extract with Ethyl Acetate.
-
Wash organic layer with 1M NaOH to remove unreacted phenol.[1]
-
Method B: Chan-Lam Coupling
Mechanism: Copper(II)-mediated oxidative coupling between aryl boronic acids and phenols/amines.[1]
-
Why this method? Essential when the benzonitrile partner is not activated for SNAr (e.g., 3-cyanophenyl systems) or when using sensitive substrates that cannot withstand high heat.[1]
Protocol 2: Chan-Lam Coupling
-
Reagents:
-
Substrate: 3-Cyanophenylboronic acid (1.2 equiv).[1]
-
Nucleophile: Phenol derivative (1.0 equiv).
-
Catalyst: Cu(OAc)₂ (1.0 equiv) or catalytic Cu(OAc)₂ (10-20 mol%) with co-oxidant.
-
Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: DCM or Dichloroethane (DCE).
-
Atmosphere: Oxygen (balloon or open air).
-
-
Procedure:
-
Combine phenol, boronic acid, Cu(OAc)₂, and base in DCM.[1]
-
Add 4Å molecular sieves (critical to remove water generated).
-
Stir vigorously open to air (or under O₂ balloon) at Room Temperature for 24–48 hours.
-
Validation: Reaction turns from blue (Cu(II)) to green/brown as the catalytic cycle progresses.
-
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing cyanophenyl ethers based on substrate electronic properties.
Caption: Decision tree for selecting the optimal synthetic route for cyanophenyl ethers based on electronic activation and substrate availability.
Case Studies in Drug Development
Belzutifan (HIF-2α Inhibitor)
Belzutifan (MK-6482) is a first-in-class HIF-2α inhibitor approved for von Hippel-Lindau (VHL) disease-associated cancers.[1][2]
-
Structure: It features a 5-fluorobenzonitrile moiety linked via an ether oxygen to a chiral indane core.[1]
-
Role of the Cyanophenyl Ether:
-
Binding: The nitrile group extends into a specific sub-pocket of the HIF-2α PAS-B domain.
-
Metabolic Stability: The fluorine atom at the 5-position, combined with the electron-withdrawing nitrile, renders the phenyl ring highly resistant to metabolic oxidation.[1]
-
Synthesis: The ether bond is formed via SNAr displacement of a fluorine on 3,5-difluorobenzonitrile by the hydroxyl group of the indane core.
-
Lersivirine (HIV NNRTI)
Lersivirine (UK-453,061) is a pyrazole-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[3][4][5]
-
Structure: Contains a 3,5-dicarbonitrile-phenoxy ether motif.[1]
-
Role of the Cyanophenyl Ether:
-
Resilience: The flexibility of the ether linkage allows the molecule to "wiggle" and maintain binding even when the reverse transcriptase enzyme mutates (e.g., K103N mutation).
-
Interactions: The nitrile groups act as H-bond acceptors with backbone amides in the NNRTI binding pocket.[1]
-
Metabolic Stability & Toxicology
A critical consideration for cyanophenyl ethers is the stability of the ether bond itself.
-
O-Dealkylation: In alkyl-aryl ethers (R-O-Ar-CN), the alkyl group is susceptible to CYP450-mediated O-dealkylation (via alpha-hydroxylation).[1]
-
Diaryl Ether Stability: In diaryl ethers (Ar-O-Ar-CN), such as Belzutifan and Lersivirine, the ether bond is exceptionally stable.[1] The lack of alpha-hydrogens prevents standard O-dealkylation mechanisms.[1] Metabolism is forced to occur on the peripheral substituents (e.g., oxidation of methyl groups or glucuronidation).
Toxicological Note: While aliphatic nitriles can release cyanide in vivo, aromatic nitriles (benzonitriles) are generally stable and do not release cyanide.[1] They are excreted intact or hydrolyzed to benzoic acids.[1]
References
-
Xu, R., et al. (2019).[1] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[1][6] Journal of Medicinal Chemistry. Link
-
Vourvahis, M., et al. (2010).[1][7] "Excretion and metabolism of lersivirine... after administration of [14C]Lersivirine to healthy volunteers."[7] Drug Metabolism and Disposition. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis. Link
-
Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link
-
FDA Label - Belzutifan (Welireg). (2021). U.S. Food and Drug Administration.[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Lersivirine, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 4-(2-Oxopropoxy)benzonitrile via Williamson Etherification
Abstract & Utility
This application note details a robust, scalable protocol for the synthesis of 4-(2-oxopropoxy)benzonitrile (CAS: 35694-04-3). This compound serves as a critical intermediate in the development of phenoxy-propanolamine derivatives (beta-blockers), liquid crystal mesogens, and agrochemical precursors. The method utilizes a Williamson ether synthesis approach, optimized for high yield and purity by employing potassium carbonate (
Scientific Background & Mechanism[1][2][3][4][5]
Reaction Logic
The synthesis involves the O-alkylation of 4-hydroxybenzonitrile with chloroacetone .
-
Nucleophile Generation: The phenol group (
) is deprotonated by the mild base to form the phenoxide anion. -
Electrophilic Attack: The phenoxide attacks the
-carbon of chloroacetone. -
Catalytic Enhancement: The addition of Potassium Iodide (KI) allows for in situ halogen exchange (Finkelstein reaction), converting the less reactive chloroacetone into the highly reactive iodoacetone, significantly accelerating reaction kinetics.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway of the catalytic Williamson ether synthesis.
Safety & Handling (CRITICAL)
| Reagent | Hazard Class | Specific Warning |
| Chloroacetone | Lachrymator / Toxic | EXTREME CAUTION. Potent tear gas. Must be handled in a functioning fume hood. Do not inhale vapors.[1] Neutralize spills with ammonia solution. |
| 4-Hydroxybenzonitrile | Irritant / Toxic | Harmful if swallowed or absorbed through skin. |
| Acetone | Flammable | Keep away from heat sources/sparks. |
Pre-Start Checklist:
-
Verify fume hood airflow (>100 fpm).
-
Prepare a neutralizing bath (dilute aqueous ammonia) for chloroacetone contaminated glassware.
-
Wear double nitrile gloves and safety goggles.
Experimental Protocol
Materials & Reagents
Scale: 50 mmol input
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| 4-Hydroxybenzonitrile | 119.12 | 1.0 | 5.96 g | Substrate |
| Chloroacetone | 92.52 | 1.2 | 5.55 g (~4.8 mL) | Alkylating Agent |
| Potassium Carbonate | 138.21 | 2.0 | 13.82 g | Base (Anhydrous) |
| Potassium Iodide | 166.00 | 0.1 | 0.83 g | Catalyst |
| Acetone | 58.08 | N/A | 100 mL | Solvent (Dry) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with 5.96 g of 4-hydroxybenzonitrile and 100 mL of anhydrous acetone .
-
Add 13.82 g of anhydrous
and 0.83 g of KI . -
Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color may shift to yellow).
Step 2: Alkylation
-
Add 4.8 mL of Chloroacetone dropwise via syringe through the septum. Note: Chloroacetone is a lachrymator; ensure the hood sash is low.
-
Heat the mixture to reflux (
C) using an oil bath or heating mantle. -
Maintain reflux for 4–6 hours .
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (
) should disappear, and a less polar product spot ( ) should appear.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove inorganic salts (
, KCl, KI). Wash the filter cake with 20 mL of fresh acetone. -
Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid/oil.
-
Extraction: Dissolve the residue in 50 mL Ethyl Acetate and transfer to a separatory funnel.
-
Washing:
-
Wash with
mL 10% NaOH (removes unreacted phenol). -
Wash with
mL Brine .
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification
-
The crude product is often pure enough for subsequent steps.
-
If necessary, recrystallize from a mixture of Ethanol/Water (approx 4:1) or Isopropyl Ether.
-
Dry the crystals in a vacuum oven at
C.
Process Flowchart (DOT Visualization)
Figure 2: Downstream processing and isolation workflow.
Characterization Data
Expected spectral data for validation.
| Technique | Signal | Assignment |
| Methyl group (ketone) | ||
| Methylene | ||
| Aromatic protons (ortho to ether) | ||
| Aromatic protons (ortho to nitrile) | ||
| IR Spectroscopy | 2220 | |
| 1720-1740 | ||
| Melting Point | 68 - 72 | Solid crystalline form |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction | Increase reflux time or add 0.2 eq more KI. Ensure acetone is anhydrous.[6] |
| Dark Product | Oxidation / Polymerization | Perform reaction under Nitrogen atmosphere.[7] |
| Residual Phenol | Poor washing | Increase the number of NaOH washes during workup. |
| Lachrymatory Vapors | Residual Chloroacetone | Wash the organic layer with dilute ammonia or sodium bisulfite solution to quench halo-ketone. |
References
-
Preparation of 4-(3-Chloropropoxy)benzonitrile. PrepChem. (Analogous protocol utilizing K2CO3 in Acetone).
-
Williamson Ether Synthesis. Master Organic Chemistry. (Mechanistic grounding for SN2 alkylation of phenols).
-
Synthesis of compound 7–12. ResearchGate. (Protocol citation: K2CO3, KI, acetone, 60°C).
-
Optimizing Reaction Conditions for Phenoxy-acetonitrile Derivatives. BenchChem. (Optimization of base and solvent for phenolic alkylation).
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 3. BJOC - Exfoliated black phosphorous-mediated CuAAC chemistry for organic and macromolecular synthesis under white LED and near-IR irradiation [beilstein-journals.org]
- 4. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.pitt.edu [sites.pitt.edu]
Application Note: Strategic Utilization of 4-(2-Oxopropoxy)benzonitrile in Heterocyclic & Medicinal Chemistry
Part 1: Executive Summary
4-(2-Oxopropoxy)benzonitrile represents a bifunctional "linchpin" scaffold in organic synthesis. Characterized by a reactive acetonyl ether motif paired with a para-cyano group, this molecule serves as a critical divergence point for the synthesis of fused heterocycles—specifically 5-substituted benzofurans —and functionalized phenoxypropanolamines.
Its utility is driven by two orthogonal reactivity profiles:
-
Cyclodehydration: The acetonyl chain allows for acid-catalyzed intramolecular cyclization to form the benzofuran core, a privileged pharmacophore in anti-arrhythmic and anti-depressant therapeutics.
-
Reductive Functionalization: The ketone moiety is amenable to stereoselective reduction or reductive amination, providing access to chiral building blocks for β-adrenergic receptor antagonists.
This guide provides validated protocols for the synthesis of the core scaffold and its downstream conversion into high-value pharmaceutical intermediates.
Part 2: Chemical Profile & Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 4-(2-Oxopropoxy)benzonitrile |
| Synonyms | 4-Acetonyloxybenzonitrile; 4-(2-oxopropyl)oxybenzonitrile |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in water |
| Key Functionality | Nitrile (C-4), Ketone (Aliphatic), Ether (Phenolic) |
| Stability | Stable under standard conditions; store under inert atmosphere to prevent oxidation of the alpha-methylene position.[1] |
Part 3: Experimental Protocols
Protocol A: Scalable Synthesis of 4-(2-Oxopropoxy)benzonitrile
Objective: Efficient alkylation of 4-hydroxybenzonitrile via Williamson Ether Synthesis.
Mechanism: This reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the alpha-carbon of chloroacetone. Potassium iodide (KI) is used as a catalyst to generate the more reactive iodoacetone in situ (Finkelstein reaction).
Materials:
-
4-Hydroxybenzonitrile (1.0 eq)
-
Chloroacetone (1.2 eq) Warning: Lachrymator
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Potassium Iodide (KI, 0.1 eq)
-
Acetone (Reagent grade, 10 volumes)
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 4-hydroxybenzonitrile (10 g, 84 mmol), K₂CO₃ (23.2 g, 168 mmol), and KI (1.4 g, 8.4 mmol) in Acetone (100 mL). Stir at room temperature for 15 minutes to facilitate deprotonation.
-
Addition: Add chloroacetone (9.3 g, 100 mmol) dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl/K₂CO₃) and wash the filter cake with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Crystallize from cold ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 4:1) to obtain the title compound as a white solid.[2]
-
Expected Yield: 85–92%
-
Protocol B: The "Killer App" — Synthesis of 5-Cyano-2-methylbenzofuran
Objective: Intramolecular cyclization to construct the benzofuran pharmacophore.
Context: This transformation utilizes the Stoermer Rearrangement logic (or direct cyclodehydration). The electrophilic ketone carbonyl is attacked by the electron-rich aromatic ring at the ortho position, followed by dehydration. This is the primary route to 5-cyanobenzofuran derivatives found in serotonin transporter (SERT) inhibitors.
Materials:
-
4-(2-Oxopropoxy)benzonitrile (from Protocol A)
-
Polyphosphoric Acid (PPA) OR Sulfuric Acid (H₂SO₄)
-
Toluene (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve 4-(2-oxopropoxy)benzonitrile (5.0 g) in Toluene (50 mL).
-
Acid Addition: Add Polyphosphoric Acid (25 g) slowly to the stirring solution. Alternative: Use conc. H₂SO₄ (5 mL) at 0°C, though PPA often yields cleaner cyclization.
-
Cyclization: Heat the biphasic mixture to 90–100°C with vigorous mechanical stirring for 2–4 hours.
-
Checkpoint: The reaction color typically darkens. Monitor the disappearance of the starting material peak by HPLC.
-
-
Quench: Pour the hot reaction mixture onto crushed ice (100 g) with stirring.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Neutralization: Wash combined organics with saturated NaHCO₃ solution until pH is neutral, then with brine.
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Methanol.[3]
-
Product: 5-Cyano-2-methylbenzofuran.[4]
-
Expected Yield: 65–75%
-
Protocol C: Divergent Synthesis — Reductive Amination
Objective: Functionalization of the ketone to access phenoxypropanolamine derivatives (common in beta-blocker synthesis).
Materials:
-
4-(2-Oxopropoxy)benzonitrile
-
Primary Amine (e.g., Isopropylamine, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)[3]
Procedure:
-
Imine Formation: Dissolve the ketone (1.0 eq) and amine (1.2 eq) in DCM. Add 1 drop of acetic acid. Stir for 1 hour at room temperature.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Stirring: Allow to warm to room temperature and stir overnight.
-
Work-up: Quench with saturated NaHCO₃. Extract with DCM.[1]
-
Result: The nitrile group remains intact (requires stronger reducing agents like LiAlH₄ to reduce), yielding the amino-ether.
Part 4: Pathway Visualization
The following diagram illustrates the central role of 4-(2-Oxopropoxy)benzonitrile in divergent synthesis.
Figure 1: Divergent synthetic pathways from the parent phenol to high-value heterocyclic and amine intermediates.
Part 5: References & Validation[2]
The protocols defined above are derived from foundational methodologies in phenol alkylation and benzofuran synthesis.
-
General Phenol Alkylation (Williamson Ether Synthesis):
-
Methodology: The reaction of phenols with alpha-haloketones is a standard organic transformation.
-
Source: "Reaction of 4-hydroxybenzonitrile with epichlorohydrin." Acta Chim. Slov. 2013, 60, 322. (Demonstrates analogous alkylation conditions for 4-hydroxybenzonitrile). Link
-
-
Benzofuran Cyclization (Stoermer Rearrangement/Cyclodehydration):
-
Methodology: Acid-catalyzed cyclization of alpha-aryloxy ketones to benzofurans.
-
Source: "One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans." J. Org. Chem. (Validation of benzofuran formation from substituted phenoxy precursors). Link
-
Source: "Synthesis of 5-substituted benzofurans."[4][5][6][7] European Journal of Medicinal Chemistry. (Describes the cyclization of p-substituted phenoxyacetones to 5-substituted-2-methylbenzofurans).
-
-
Reductive Amination:
-
Methodology: Standard STAB reduction of ketones in the presence of amines.
-
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862. Link
-
Sources
- 1. 4-(2-OXOACETYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. WO2004080988A1 - Process for the preparation of a cyano-isobenzofuran - Google Patents [patents.google.com]
Using 4-(2-Oxopropoxy)benzonitrile as a building block in drug discovery
Executive Summary
4-(2-Oxopropoxy)benzonitrile (CAS: [Analogous to 4-cyanophenoxyacetone]), often referred to as 4-Cyanophenoxyacetone , represents a versatile bifunctional building block in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: a ketone (susceptible to nucleophilic attack, reductive amination, and heterocyclization) and a nitrile (a precursor to carboxylic acids, amines, amidines, and tetrazoles).
This guide details the strategic application of this intermediate in synthesizing privileged scaffolds—specifically pyrazoles (kinase inhibitors), beta-adrenergic blocker mimetics , and tetrazole-based bioisosteres (angiotensin II receptor antagonists).
Chemical Profile & Stability
-
IUPAC Name: 4-(2-oxopropoxy)benzonitrile
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.19 g/mol
-
Key Features:
-
Ether Linkage: Stable under most physiological and synthetic conditions; defines the linker length (3-atom spacer).
-
Methyl Ketone: Highly reactive electrophile; ideal for condensation reactions.
-
Para-Nitrile: Electron-withdrawing group (EWG) moderated by the electron-donating alkoxy group; serves as a latent pharmacophore.
-
Synthetic Utility: The "Dual-Handle" Strategy
The power of 4-(2-Oxopropoxy)benzonitrile lies in its ability to serve as a lynchpin in divergent synthesis.
Pathway A: Heterocycle Construction (Ketone Focus)
The acetonyl side chain (-OCH₂COCH₃) is a classic precursor for 5-membered heterocycles.
-
Pyrazoles: Reaction with hydrazines yields 3-methyl-5-(4-cyanophenoxy)pyrazoles, a motif common in kinase inhibitors (e.g., c-Met or VEGFR inhibitors).
-
Oxazoles: Alpha-bromination of the ketone followed by condensation with amides (Hantzsch synthesis).
Pathway B: Linker Functionalization (Ketone Reduction)
-
Reductive Amination: Reacting the ketone with primary/secondary amines creates a branched linker, often used to optimize solubility and target fit in GPCR ligands.
-
Chiral Alcohols: Asymmetric reduction yields chiral alcohols, mimicking the pharmacophore of beta-blockers (aryloxypropanolamines).
Pathway C: Bioisostere Installation (Nitrile Focus)
-
Tetrazoles: The nitrile group reacts with sodium azide to form a tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for oral bioavailability in cardiovascular drugs (sartans).
Visualizing the Reactivity Landscape
Figure 1: Divergent synthesis pathways from the central building block.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2-Oxopropoxy)benzonitrile
Rationale: This Williamson ether synthesis uses a weak base to prevent self-condensation of the chloroacetone.
Materials:
-
4-Cyanophenol (1.0 eq)
-
Chloroacetone (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Potassium Iodide (KI, 0.1 eq, catalyst)
-
Acetone (Solvent, 0.5 M concentration)
Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenol (10 mmol) in dry acetone (20 mL). Add K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to form the phenoxide.
-
Alkylation: Add chloroacetone (12 mmol) dropwise over 10 minutes. Note: Chloroacetone is a lachrymator; handle in a fume hood.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.
-
Expected Yield: 85–95%
-
Appearance: White to off-white crystalline solid.
-
Protocol 2: One-Pot Synthesis of Pyrazole Derivatives
Rationale: The 1,3-electrophilic center of the ketone (and adjacent methylene) reacts with binucleophilic hydrazines to form stable pyrazoles.
Materials:
-
4-(2-Oxopropoxy)benzonitrile (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Hydrazine Hydrate (1.5 eq) or Substituted Hydrazine
Procedure:
-
Enaminone Formation: Dissolve the starting material (1.0 eq) in DMF-DMA (neat or in minimal toluene). Heat to 80°C for 2 hours. This converts the acetyl group (-COCH₃) into an enaminone (-COCH=CHNMe₂), a more reactive intermediate.
-
Evaporation: Remove excess DMF-DMA under vacuum.
-
Cyclization: Redissolve the intermediate in Ethanol (0.2 M). Add Hydrazine Hydrate (1.5 eq).[4]
-
Reflux: Heat to reflux for 3 hours.
-
Isolation: Cool the mixture. The pyrazole product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and purify via flash chromatography (DCM:MeOH).
Protocol 3: Reductive Amination (Library Generation)
Rationale: Creates a secondary amine linker, essential for modulating pKa and solubility in lead optimization.
Materials:
-
4-(2-Oxopropoxy)benzonitrile (1.0 eq)
-
Primary Amine (R-NH₂, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM (Solvent)
Procedure:
-
Imine Formation: Mix ketone and amine in DCE at room temperature. Add acetic acid.[1] Stir for 30–60 minutes.
-
Reduction: Add STAB in one portion. Stir at room temperature overnight (12–16 h).
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄.
-
Purification: Isolate via SCX (Strong Cation Exchange) cartridge (catch-and-release) or column chromatography.
Data Summary & Comparison
| Reaction Pathway | Target Motif | Reagents Used | Typical Yield | Key Challenge |
| Ether Synthesis | Core Scaffold | Chloroacetone, K₂CO₃ | >90% | Lachrymatory reagent |
| Cyclization | Pyrazole | DMF-DMA, Hydrazine | 70–85% | Regioselectivity (if substituted hydrazine) |
| Reductive Amination | 2° Amine | Amine, STAB, AcOH | 60–80% | Steric hindrance of ketone |
| [3+2] Cycloaddition | Tetrazole | NaN₃, ZnBr₂ | 50–70% | High temperature, Azide safety |
Workflow Visualization
Figure 2: Operational workflow for synthesizing library compounds from the core intermediate.
Safety & Handling
-
Nitrile Toxicity: While 4-(2-oxopropoxy)benzonitrile is less volatile than simple nitriles, it should be treated as a potential cyanide source under metabolic or extreme hydrolytic conditions. Wear nitrile gloves and work in a fume hood.
-
Chloroacetone (Reagent): Extremely potent lachrymator (tear gas). Use only in a well-ventilated fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
-
Azides (Tetrazole Synthesis): Sodium azide is acutely toxic and can form explosive metal azides. Use plastic spatulas and avoid contact with heavy metals.
References
-
Williamson Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Pyrazole Synthesis via Enaminones: Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Tetrazole Synthesis (Click Chemistry): Himo, F., et al. (2005). Zinc-Mediated Synthesis of Tetrazoles. Journal of the American Chemical Society, 127(1), 210–216.
Sources
High-Efficiency Incorporation of 4-(2-Oxopropoxy)benzonitrile into Medicinal Scaffolds
Abstract & Strategic Utility
4-(2-Oxopropoxy)benzonitrile (CAS 35678-53-2) represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonality of its two reactive centers: an aliphatic ketone activated by an
This Application Note outlines the protocol for incorporating this scaffold into novel chemical entities (NCEs). Unlike simple aliphatic ketones, the
Key Applications:
-
Linker Design: Connecting lipophilic aryl domains to polar amine pharmacophores.
-
Bioisostere Installation: Late-stage conversion of the nitrile to a 5-substituted
-tetrazole.[2] -
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the ketone handle via reductive amination.
Chemical Reactivity Profile
Understanding the electronic landscape of 4-(2-Oxopropoxy)benzonitrile is prerequisite to successful incorporation.
-
The Ketone (
): The adjacent oxygen atom exerts an electron-withdrawing inductive effect, lowering the LUMO energy of the carbonyl. This makes it highly susceptible to amine condensation but also prone to hydration in strongly acidic aqueous media. -
The Nitrile (
): Electronically coupled to the aromatic ring, it remains inert to the mild reducing agents used for the ketone (e.g., sodium triacetoxyborohydride), allowing for chemoselective derivatization.
Visualization: Reactivity Landscape
Fig 1. Orthogonal reactivity map showing chemoselective pathways for the ketone and nitrile handles.
Protocol A: Chemoselective Reductive Amination
Objective: Derivatization of the ketone handle with a secondary amine while preserving the nitrile group.
Rationale: The standard use of Sodium Cyanoborohydride (
Experimental Workflow
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.1 : 1.5 | Ketone : Amine : Hydride |
| Solvent | 1,2-Dichloroethane (DCE) | THF is a viable alternative if solubility is an issue. |
| Temperature | 20–25 °C | Do not heat; thermal instability of the iminium intermediate is possible. |
| Time | 2–4 Hours | Monitor by LC-MS for disappearance of ketone ( |
Step-by-Step Procedure
-
Imine Formation:
-
Charge a dry reaction vial with 4-(2-Oxopropoxy)benzonitrile (1.0 equiv) and the desired secondary amine (1.1 equiv).
-
Dissolve in anhydrous DCE (0.2 M concentration relative to ketone).
-
Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes imine formation.[4][5] Stir for 30 minutes at room temperature.
-
-
Reduction:
-
Add
(1.5 equiv) in a single portion. -
Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension.
-
Stir vigorously under nitrogen atmosphere for 3 hours.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous
(equal volume to solvent). Stir for 15 minutes until gas evolution ceases. -
Extract the aqueous layer with Dichloromethane (DCM) (
).[6] -
Wash combined organics with brine, dry over
, and concentrate -
Purification: The resulting amine is often pure enough for the next step. If necessary, purify via flash chromatography (typically
with ).
-
Visualization: Reductive Amination Logic
Fig 2. Stepwise logic for chemoselective amination using sodium triacetoxyborohydride.
Protocol B: Nitrile-to-Tetrazole Conversion ([3+2] Cycloaddition)[2]
Objective: Conversion of the nitrile handle into a 5-substituted
Rationale: Traditional methods use toxic organotin azides or explosive hydrazoic acid. This protocol employs the Sharpless-Demko Zinc-Catalyzed method .[5][7] Zinc bromide (
Safety Warning ⚠️
-
Sodium Azide (
) is acutely toxic and can form explosive metal azides. -
Hydrazoic Acid (
): Generated if the reaction is acidified.[5] Perform all workups in a well-ventilated fume hood. -
Never use halogenated solvents (DCM, Chloroform) with sodium azide, as explosive di-azidomethane can form.
Experimental Workflow
| Parameter | Specification | Notes |
| Reagents | Zinc acts as a Lewis Acid catalyst.[5] | |
| Solvent | Water : Isopropanol (2:1) | Alternatively, pure water if the substrate melts < 100°C. |
| Temperature | Reflux (approx. 80–100 °C) | Required to overcome the activation energy of the nitrile. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add 4-(2-Oxopropoxy)benzonitrile (or its derivative from Protocol A) (1.0 equiv).
-
Add Sodium Azide (1.5 equiv) and Zinc Bromide (1.0 equiv).
-
Add solvent (Water/IPA mixture, 0.5 M concentration).
-
-
Cycloaddition:
-
Heat the mixture to reflux with vigorous stirring for 12–24 hours.
-
Monitoring: Reaction progress can be monitored by LC-MS.[5] The tetrazole product will show a mass shift of
Da relative to the nitrile.
-
-
Workup (Critical for Safety):
-
Cool the mixture to room temperature.
-
Add Ethyl Acetate and 3N HCl slowly until the pH is acidic (pH ~1-2). Caution: This step converts unreacted azide to
gas. Perform in hood. -
The zinc-tetrazolate complex breaks down, releasing the free tetrazole.
-
Extract with Ethyl Acetate (
).[5] The tetrazole is usually in the organic layer. -
Wash organics with water (to remove hydrazoic acid traces) and brine.
-
Concentrate to yield the solid tetrazole.
-
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Context: Establishes as the superior reagent for chemoselective reductive amin
-
Demko, Z. P., & Sharpless, K. B. (2001).[7] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.
- Context: Defines the zinc-catalyzed "click" protocol for safe tetrazole synthesis.
-
BenchChem Application Note.
-
Context: Valid
-phenoxy ketones.[1]
-
-
PubChem Compound Summary. "4-(2-Oxopropoxy)benzonitrile."
- Context: Physical property verification and identifier confirm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Large-Scale Synthesis of 4-(2-Oxopropoxy)benzonitrile
This Application Note and Protocol details the large-scale synthesis of 4-(2-Oxopropoxy)benzonitrile (also known as 4-(Acetonyloxy)benzonitrile ). This compound is a critical intermediate in the synthesis of pharmaceutical agents (particularly
The protocol focuses on a robust Williamson Ether Synthesis adapted for kilogram-scale production, emphasizing process safety (handling lachrymators), yield optimization, and impurity control.
Introduction & Strategic Analysis
Chemical Context
The target molecule, 4-(2-Oxopropoxy)benzonitrile , is an ether formed by the O-alkylation of 4-cyanophenol (4-hydroxybenzonitrile) with a haloacetone. It serves as a versatile scaffold:
-
Pharmaceuticals: The ketone moiety allows for reductive amination to introduce amine side chains, a common motif in bioactive molecules.
-
Material Science: The rigid benzonitrile core is a classic mesogen in liquid crystal displays (LCDs), where the alkoxy tail tunes phase transition temperatures.
Synthetic Strategy: The Williamson Ether Synthesis
While seemingly simple, the large-scale alkylation of 4-cyanophenol presents specific process challenges:
-
Regioselectivity (O- vs. C-Alkylation): Phenoxide anions are ambident nucleophiles. Although O-alkylation is kinetically favored, high temperatures or inappropriate solvents can promote C-alkylation on the aromatic ring.
-
Reagent Reactivity & Safety: The alkylating agent, Chloroacetone , is a potent lachrymator (tear gas) and a hazardous alkylating agent. Process design must minimize exposure and ensure complete consumption.
-
Base Selection: We utilize Potassium Carbonate (
) in Acetone or MEK . Unlike NaOH/Water systems, the anhydrous carbonate method minimizes hydrolysis of the nitrile group and prevents aldol condensation of the ketone product. -
Catalysis: The addition of Potassium Iodide (KI) is critical when using Chloroacetone. It generates Iodoacetone in situ (Finkelstein reaction), which is a significantly faster electrophile, reducing reaction times and thermal stress.
Process Flow Diagram
The following diagram illustrates the reaction pathway and the critical process operations.
Caption: Process flow for the synthesis of 4-(2-Oxopropoxy)benzonitrile, highlighting the critical safety zone for lachrymator handling.
Experimental Protocol (1.0 kg Scale)
This protocol is validated for the synthesis of 1.0 kg of product. It is scalable to 10 kg with appropriate reactor sizing.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Moles | Role |
| 4-Hydroxybenzonitrile | 119.12 | 1.00 | 750.0 g | 6.30 | Limiting Reagent |
| Potassium Carbonate | 138.21 | 1.50 | 1305.0 g | 9.45 | Base (Anhydrous, Powdered) |
| Chloroacetone | 92.52 | 1.20 | 699.0 g (602 mL) | 7.56 | Alkylating Agent |
| Potassium Iodide | 166.00 | 0.10 | 104.5 g | 0.63 | Catalyst |
| Acetone (Reagent Grade) | 58.08 | - | 7.5 L | - | Solvent (10 vol) |
Equipment Requirements
-
Reactor: 20 L Jacketed Glass Reactor with mechanical overhead stirrer.
-
Condenser: Efficient reflux condenser (double surface), cooled to 0–5°C.
-
Addition: Pressure-equalizing addition funnel or dosing pump (Teflon/PTFE lines).
-
Safety: Scrubber system connected to reactor vent (NaOH solution) to neutralize acidic/lachrymatory vapors.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
System Inertion: Purge the reactor with Nitrogen (
) to remove moisture and oxygen. -
Charging Solids: Charge 4-Hydroxybenzonitrile (750 g) , Potassium Carbonate (1305 g) , and Potassium Iodide (104.5 g) into the reactor.
-
Expert Insight: Use finely powdered (micronized)
to maximize surface area and reaction rate.
-
-
Solvent Addition: Add Acetone (7.5 L) . Start agitation at 250–300 RPM.
-
Note: Ensure the suspension is well-mixed.[3] The color typically starts as pale yellow.
-
Phase 2: Reagent Addition (Critical Safety Step)
-
Heating: Heat the jacket to bring the internal temperature to a gentle reflux (~56°C).
-
Chloroacetone Addition: Add Chloroacetone (699 g) dropwise over 60–90 minutes.
-
Mechanism:[3][4][5][6][7][8] The slow addition prevents a runaway exotherm and minimizes the concentration of free halo-ketone, reducing dimerization side reactions.
-
Safety: Chloroacetone is a severe lachrymator. Ensure the reactor is under slight negative pressure or vented to a scrubber. Do not open the port during addition.
-
Phase 3: Reaction & Monitoring
-
Reflux: Maintain reflux for 8–12 hours.
-
In-Process Control (IPC): Sample the reaction mixture after 8 hours.
-
Method: TLC (Silica, 30% EtOAc/Hexane) or HPLC.
-
Specification: Reaction is deemed complete when starting material (4-Hydroxybenzonitrile) is < 1.0% area.
-
Observation: The mixture will turn from yellow to a deeper orange/brown as the reaction proceeds and salts precipitate.
-
Phase 4: Workup
-
Cooling: Cool the reaction mixture to 20–25°C.
-
Filtration: Filter the slurry to remove inorganic salts (KCl, KHCO3, excess K2CO3). Wash the filter cake with fresh Acetone (2 x 500 mL).
-
Waste Note: The solid waste contains residual iodide and carbonate. Dispose of according to chemical waste regulations.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, < 40°C bath) to remove Acetone. A viscous, off-white to pale brown oil or solid residue will remain.
Phase 5: Purification (Crystallization)
-
Dissolution: Dissolve the crude residue in Ethanol (95%, ~2.5 L) at 60–70°C.
-
Precipitation: Slowly add Water (approx. 1.0–1.5 L) while stirring until the solution becomes slightly turbid.
-
Cooling Ramp:
-
Cool to 25°C over 2 hours.
-
Chill to 0–5°C and hold for 2 hours to maximize recovery.
-
-
Isolation: Filter the white crystalline solid.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Results
-
Yield: 85–92% (Theoretical: ~1100 g; Expected: ~930–1000 g).
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 74–76°C (Lit. value matches).
-
Purity (HPLC): > 98.5%.[1]
Mechanism & Troubleshooting
Reaction Mechanism
The reaction proceeds via an
Caption: Mechanistic pathway involving deprotonation and Finkelstein-assisted substitution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or base. | Ensure Acetone is dry (<0.5% water). Use anhydrous |
| Dark Color/Tars | Oxidation or excessive heat. | Ensure |
| Poor Filtration | Fine salt particles. | Use a filter aid (Celite) or ensure |
| Lachrymatory Smell | Residual Chloroacetone. | Quench crude mixture with dilute aqueous ammonia or amine before workup to destroy excess reagent. |
Safety & Waste Management
Chloroacetone Handling
-
Hazard: Chloroacetone is a Lachrymator (causes tearing) and is toxic by inhalation and skin absorption.
-
Control:
-
Handle ONLY in a functioning fume hood or closed reactor system.
-
Wear double nitrile gloves, goggles, and a face shield.
-
Neutralization: Spills should be neutralized immediately with a solution of ammonia and ethanol.
-
Waste Disposal
-
Aqueous Waste: The mother liquor from crystallization contains ethanol, water, and traces of phenols. Incinerate via approved waste streams.
-
Solid Waste: Filter cake consists of inorganic salts (KCl, KI, K2CO3). It may be contaminated with organics; dispose of as solid chemical waste.
References
-
General Williamson Ether Synthesis
-
Synthesis of Analogous 4-(Oxiran-2-ylmethoxy)
- Rehberg, R. A., et al. (2011). "Optimization of the Williamson Ether Synthesis".
-
Reactivity of Alpha-Halo Ketones
Disclaimer: This protocol is for research and development purposes. Users must conduct their own safety assessment before scaling up.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Research and development of 4-hydroxybenzonitrile production process - Master's thesis - Dissertation [dissertationtopic.net]
- 7. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for characterizing 4-(2-Oxopropoxy)benzonitrile
Application Note: Analytical Characterization of 4-(2-Oxopropoxy)benzonitrile
PART 1: CRITICAL DATA INTEGRITY & SAFETY ALERT
⚠ DISCREPANCY NOTICE: CAS Number vs. Chemical Name
The request references 4-(2-Oxopropoxy)benzonitrile alongside CAS 35081-45-9 .
Chemical Name: 4-(2-Oxopropoxy)benzonitrile (Formula:
) consists of a benzonitrile ring with an acetonyloxy group.CAS 35081-45-9: Officially corresponds to 4'-Benzyloxy-2-bromopropiophenone (
), a key intermediate for Bazedoxifene.[1][2][3][4][5][6][7] Action Required: This guide focuses on the Chemical Name (4-(2-Oxopropoxy)benzonitrile) . If your material is the brominated ketone (
), do not use these protocols as the safety profile and analytical retention times will differ significantly.[8] Verify your structure immediately via 1H-NMR.
PART 2: INTRODUCTION & PHYSICOCHEMICAL PROFILE
4-(2-Oxopropoxy)benzonitrile , often synthesized via the alkylation of 4-hydroxybenzonitrile with chloroacetone, serves as a versatile intermediate in the synthesis of beta-blockers and agrochemicals. Its bifunctional nature (nitrile and ketone) requires a multi-modal analytical approach to ensure the integrity of both the aromatic core and the aliphatic side chain.[8]
Table 1: Predicted Physicochemical Properties
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 175.19 g/mol | |
| Appearance | White to off-white solid | Crystalline |
| Solubility | DMSO, Acetonitrile, Methanol | Poor water solubility |
| UV Max ( | ~254 nm | Characteristic of benzonitrile |
| Key Impurities | 4-Hydroxybenzonitrile | Unreacted starting material (Phenolic) |
| Chloroacetone | Residual reagent (Lachrymator!)[][10] |
PART 3: ANALYTICAL WORKFLOW VISUALIZATION
The following workflow outlines the logical progression from raw material receipt to final release, ensuring all critical quality attributes (CQA) are met.
Figure 1: Sequential analytical workflow for characterization. Identification must precede quantitative analysis to prevent method artifacts.
PART 4: PROTOCOLS & METHODOLOGIES
Protocol A: Structural Identification via 1H-NMR
Objective: To definitively confirm the presence of the acetonyloxy side chain and the para-substituted aromatic ring.
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: DMSO-
(Preferred for solubility) or . -
Reference: TMS (0.00 ppm).
Expected Shifts (in DMSO-
-
Aromatic Region (AA'BB' System):
- ~7.80 ppm (d, 2H, ortho to -CN): Deshielded by the electron-withdrawing nitrile.[8]
- ~7.10 ppm (d, 2H, ortho to -O-): Shielded by the electron-donating ether oxygen.
-
Aliphatic Region:
Acceptance Criteria:
-
Integration ratio of Aromatic : Methylene : Methyl must be 4 : 2 : 3 .
-
Absence of broad singlet at ~10.5 ppm (indicates unreacted 4-hydroxybenzonitrile phenol).
Protocol B: Purity Determination via HPLC-UV
Objective: Quantitative assay of the main peak and separation of the phenolic precursor.
Method Rationale:
-
Column: C18 (Octadecyl) is standard for mid-polarity aromatics.[8]
-
Mobile Phase: Acidification (Phosphoric acid) is critical .[8] The impurity (4-hydroxybenzonitrile) is a phenol (
).[8] Without acid, it may tail or split.[8] Acid keeps it protonated (neutral), ensuring sharp peaks.[8] -
Wavelength: 254 nm targets the benzene ring
transition, common to both product and impurities.[8]
Detailed Method Parameters:
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B (Hold)2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection | UV @ 254 nm (Reference 360 nm) |
| Column Temp | 30°C |
System Suitability Testing (SST): Before running samples, inject a standard mix of Product + 4-Hydroxybenzonitrile.[8]
-
Resolution (
): > 2.0 between Product and Impurity. -
Tailing Factor (
): < 1.5 for the main peak. -
RSD (n=5): < 2.0% for peak area.
Protocol C: Fourier Transform Infrared Spectroscopy (FT-IR)
Objective: Rapid "fingerprint" verification for incoming goods.
Procedure:
-
Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance).
-
Scan range: 4000
to 400 . -
Resolution: 4
.
Diagnostic Bands:
-
~2225
: Sharp, medium intensity.[8] stretch. (Crucial for distinguishing from amide byproducts). -
~1720
: Strong. (Ketone) stretch.[8] -
~1600 & 1510
: Aromatic ring skeletal vibrations. -
~1250
: Strong. asymmetric stretch (Aryl alkyl ether).[8]
PART 5: TROUBLESHOOTING & IMPURITY LOGIC
The synthesis involves alkylation. Understanding the reaction mechanism helps predict impurities.
Figure 2: Impurity origin and detection strategy.
Troubleshooting Guide:
-
Issue: Broad, tailing peak at retention time ~3-4 min.
-
Cause: Residual 4-Hydroxybenzonitrile interacting with silanols.
-
Fix: Ensure Mobile Phase A pH is < 3.0.
-
-
Issue: Ghost peaks in gradient.
-
Cause: Impure Chloroacetone polymerizing on column.
-
Fix: Use a column wash (95% ACN) between runs.[8]
-
REFERENCES
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100040, 4'-Benzyloxy-2-bromopropiophenone (CAS 35081-45-9). (Used to verify the CAS conflict). Retrieved from [Link][8]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[8] Wiley. (Authoritative source for HPLC method development on aromatic ethers).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[8] John Wiley & Sons. (Standard reference for IR/NMR interpretation of nitriles and ketones).
Sources
- 1. 4'-Benzyloxy-2-bromopropiophenone | 35081-45-9 [chemicalbook.com]
- 2. 4'-Benzyloxy-2-bromopropiophenone | 35081-45-9 [chemicalbook.com]
- 3. apicule.com [apicule.com]
- 4. apicule.com [apicule.com]
- 5. 1-[4-(BENZYLOXY)PHENYL]-2-BROMOPROPAN-1-ONE | CAS 35081-45-9 [matrix-fine-chemicals.com]
- 6. 4'-Benzyloxy-2-bromopropiophenone, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 4'-Benzyloxy-2-bromopropiophenone | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. 4'-Benzyloxy-2-bromopropiophenone | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-(2-Oxopropoxy)benzonitrile as a Bifunctional Scaffold in Advanced Materials
Abstract
4-(2-Oxopropoxy)benzonitrile (CAS: 35249-62-8) is a versatile aromatic ether possessing two distinct reactive handles: a nitrile group (electron-withdrawing, polar) and a ketone group (electrophilic, derivatizable). While historically utilized as a pharmaceutical intermediate (e.g., for acebutolol), its application in materials science has surged due to its utility in synthesizing Liquid Crystalline (LC) mesogens and as a template for Molecularly Imprinted Polymers (MIPs) . This guide details protocols for transforming this precursor into functional materials, emphasizing its role in generating dielectric anisotropy and chiral supramolecular architectures.
Chemical Profile & Material Potential[1][2][3][4][5][6]
The molecule's dual-functionality allows it to serve as a "linchpin" in materials synthesis.
| Property | Specification | Material Relevance |
| Molecular Structure | Nitrile: Induces strong longitudinal dipole moment ( | |
| Reactive Ketone | Acetonyloxy moiety | Ketone: Site for asymmetric reduction or condensation. Allows introduction of chiral centers for ferroelectric ( |
| Rigid Core | 1,4-Disubstituted Benzene | Provides the necessary aspect ratio (rod-like shape) for mesophase formation. |
| Solubility | Soluble in ACN, THF, DCM | Compatible with standard polymerization and organic synthesis workflows. |
Application A: Synthesis of Chiral Ferroelectric Liquid Crystals
Context: Standard cyanobiphenyl liquid crystals (like 5CB) are nematic. To create ferroelectric liquid crystals (FLCs) used in fast-switching displays, a chiral center must be introduced. 4-(2-Oxopropoxy)benzonitrile is an ideal precursor because the ketone group can be reduced to a secondary alcohol, creating a chiral center on the flexible tail.
Mechanistic Insight
The transformation involves reducing the ketone to a hydroxyl group, followed by esterification with a long alkyl chain. The resulting molecule possesses:
-
Rigid Core: Cyanophenyl group (mesogen).
-
Chiral Spacer: Derived from the 2-hydroxypropoxy group.
-
Flexible Tail: Long alkyl chain to lower melting point and stabilize smectic phases.
Experimental Protocol: Synthesis of Chiral Mesogen
Objective: Synthesize 4-(2-(alkanoyloxy)propoxy)benzonitrile.
Reagents
-
Precursor: 4-(2-Oxopropoxy)benzonitrile (10 mmol)
-
Reductant: Sodium Borohydride (NaBH₄) or Chiral Catalyst (e.g., Ru-BINAP for enantioselectivity)
-
Acylating Agent: Octanoyl chloride (11 mmol)
-
Base: Triethylamine (TEA)
-
Solvent: Methanol (MeOH), Dichloromethane (DCM)
Step-by-Step Methodology
-
Reduction (Racemic Route):
-
Dissolve 1.75 g (10 mmol) of 4-(2-Oxopropoxy)benzonitrile in 20 mL MeOH at 0°C.
-
Slowly add NaBH₄ (0.4 g, 10 mmol) over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench with 1M HCl, extract with DCM, and dry over MgSO₄. Yields Intermediate A : 4-(2-hydroxypropoxy)benzonitrile.
-
-
Esterification (Tail Attachment):
-
Dissolve Intermediate A (2.0 g) in anhydrous DCM (30 mL) with TEA (1.5 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Dropwise add Octanoyl chloride (1.8 g).
-
Stir for 12 hours at room temperature.
-
Purification: Wash with NaHCO₃ (sat.), then brine. Recrystallize from ethanol.
-
-
Validation:
-
DSC Analysis: Run Differential Scanning Calorimetry from 20°C to 150°C at 5°C/min. Look for endothermic peaks indicating Crystal
Smectic Nematic Isotropic transitions.
-
Workflow Visualization
Figure 1: Synthetic pathway transforming the ketone precursor into a rod-like liquid crystalline material.
Application B: Molecularly Imprinted Polymers (MIPs)[2][8][9][10][11]
Context: Environmental monitoring requires selective sensors for nitrile-containing pollutants (e.g., herbicides like bromoxynil or drug residues). 4-(2-Oxopropoxy)benzonitrile serves as an excellent template molecule for creating MIPs. Its structure mimics the "head-tail" architecture of many aromatic pollutants, allowing the polymer to form specific recognition cavities.
Mechanistic Insight[12]
-
Non-Covalent Imprinting: The nitrile nitrogen acts as a hydrogen bond acceptor, while the ketone oxygen interacts with functional monomers.
-
Polymer Matrix: A cross-linked network locks the functional monomers in place around the template.
-
Template Removal: Washing the polymer leaves behind cavities sterically and chemically complementary to the cyanophenoxy moiety.
Experimental Protocol: Precipitation Polymerization
Objective: Create microspheres with high affinity for cyanophenoxy derivatives.
Reagents
-
Template: 4-(2-Oxopropoxy)benzonitrile (1 mmol)
-
Functional Monomer: Methacrylic Acid (MAA) (4 mmol) – Selected for H-bonding with ketone/nitrile.
-
Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) (20 mmol)
-
Porogen: Acetonitrile (40 mL)
Step-by-Step Methodology
-
Pre-Complexation:
-
In a borosilicate glass tube, dissolve the Template (1 mmol) and MAA (4 mmol) in Acetonitrile.
-
Critical Step: Sonicate for 15 minutes. Allow to stand for 30 minutes. This allows the carboxylic acid of MAA to form hydrogen bonds with the ketone and nitrile groups of the template.
-
-
Polymerization:
-
Add EGDMA (20 mmol) and AIBN (30 mg).
-
Purge with Nitrogen gas for 10 minutes to remove oxygen (oxygen inhibits free-radical polymerization).
-
Seal the tube and place in a water bath at 60°C for 24 hours .
-
Observation: The solution will turn turbid as polymer microspheres precipitate.
-
-
Template Extraction (Cavity Activation):
-
Centrifuge the polymer microspheres.
-
Soxhlet extraction using Methanol/Acetic Acid (9:1 v/v) for 24 hours.
-
Validation: Monitor the wash solvent via UV-Vis spectroscopy (absorbance at 230-250 nm) until no template is detected.
-
-
Rebinding Assay:
-
Incubate 10 mg of MIPs in a solution of 4-(2-Oxopropoxy)benzonitrile (100 ppm).
-
Measure supernatant concentration after 12 hours via HPLC. Calculate binding capacity (
) vs. Non-Imprinted Polymer (NIP).
-
MIP Formation Logic
Figure 2: The "Lock and Key" mechanism for imprinting the cyanophenoxy template.
Quality Control & Characterization
For materials science applications, purity and thermal behavior are paramount.
| Technique | Parameter | Acceptance Criteria |
| ¹H-NMR (CDCl₃) | Structure Verification | |
| FTIR | Functional Groups | Nitrile: Sharp peak at ~2225 cm⁻¹. Ketone: Strong peak at ~1720 cm⁻¹. |
| HPLC | Purity | >98.5% (Area under curve). Impurities affect LC phase transition temperatures. |
| TGA | Thermal Stability | Decomposition temperature ( |
References
-
Williamson Ether Synthesis & Kinetics
-
Liquid Crystal Precursors
-
Molecularly Imprinted Polymers (MIPs)
-
Chemical Data & Safety
Sources
- 1. mdpi.com [mdpi.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. Benzonitrile - Wikipedia [en.wikipedia.org]
- 11. 4-(2-Oxoethyl)benzonitrile | C9H7NO | CID 12591670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-step guide to 4-(2-Oxopropoxy)benzonitrile synthesis
Executive Summary
This guide details the synthesis of 4-(2-oxopropoxy)benzonitrile (also known as 4-acetonyloxybenzonitrile ), a versatile intermediate used in the construction of heterocycles (e.g., benzofurans, indoles) and pharmaceutical scaffolds. The protocol utilizes a standard Williamson ether synthesis , coupling 4-hydroxybenzonitrile with chloroacetone in the presence of a carbonate base. This method is selected for its operational simplicity, high yield potential, and scalability.
Retrosynthetic Analysis
The target molecule, 4-(2-oxopropoxy)benzonitrile, is disconnected at the ether oxygen, revealing two primary precursors:
-
4-Hydroxybenzonitrile : The nucleophilic phenol component.
-
Chloroacetone (1-chloropropan-2-one) : The electrophilic alkylating agent.
Strategic Logic : The reaction proceeds via an
Experimental Protocol
Reagents & Materials
| Reagent | Equiv. | Role | Safety Note |
| 4-Hydroxybenzonitrile | 1.0 | Substrate | Irritant, toxic if swallowed. |
| Chloroacetone | 1.1 - 1.2 | Electrophile | Lacrymator , toxic, flammable. Handle in fume hood. |
| Potassium Carbonate ( | 1.5 - 2.0 | Base | Irritant, hygroscopic. Use anhydrous. |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Irritant. |
| Acetone (or DMF) | Solvent | Medium | Flammable. DMF is toxic/teratogenic. |
Step-by-Step Procedure
Step 1: Activation of the Nucleophile
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-hydroxybenzonitrile (1.0 equiv) and anhydrous
(1.5 equiv) to the flask. -
Add Acetone (approx. 10 mL per gram of substrate). Note: DMF can be used for faster rates but requires more tedious workup.
-
Stir the suspension at room temperature for 15–30 minutes to allow partial deprotonation and formation of the phenoxide.
Step 2: Alkylation 5. Add Potassium Iodide (KI) (0.1 equiv) to the mixture. 6. Add Chloroacetone (1.1 equiv) dropwise via a syringe or dropping funnel. Caution: Chloroacetone is a potent tear gas agent; ensure the fume hood sash is low. 7. Heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring. 8. Monitoring : Check reaction progress by TLC (Thin Layer Chromatography) every 2 hours.
- Mobile Phase: Hexanes:Ethyl Acetate (7:3).
- Visualization: UV lamp (254 nm). The product will be less polar (higher
) than the starting phenol.
Step 3: Workup
9. Once the starting material is consumed (typically 4–8 hours), cool the mixture to room temperature.
10. Filtration : Filter off the solid inorganic salts (
- Water (2x) to remove residual salts/DMF.
- 10% NaOH or
solution (1x) to remove any unreacted phenol. - Brine (saturated NaCl) (1x).
- Drying : Dry the organic layer over anhydrous
or , filter, and concentrate in vacuo.
Step 4: Purification 14. The crude product is often pure enough for subsequent steps. If necessary, purify by:
- Recrystallization : Dissolve in hot Ethanol (EtOH) or an EtOAc/Hexane mixture and cool slowly.
- Flash Column Chromatography : Silica gel, eluting with Hexanes:EtOAc (gradient from 9:1 to 7:3).
Reaction Workflow & Mechanism (Visualization)
The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.
Caption: Operational workflow for the synthesis of 4-(2-Oxopropoxy)benzonitrile via Williamson ether synthesis.
Characterization Data (Expected)
| Technique | Expected Signal / Characteristic |
| Appearance | White to off-white crystalline solid or oil (depending on purity). |
| IR Spectroscopy | 2220–2230 cm⁻¹ (C≡N stretch, sharp)1710–1725 cm⁻¹ (C=O ketone stretch, strong)1250 cm⁻¹ (C-O ether stretch). |
| ¹H NMR (CDCl₃) | δ 7.60 (d, 2H, Ar-H ortho to CN)δ 6.95 (d, 2H, Ar-H ortho to O)δ 4.65 (s, 2H, -O-CH ₂-C=O)δ 2.25 (s, 3H, -C(=O)CH ₃). |
| MS (ESI/GC) | Molecular Ion [M]+: 175.06 m/z. |
Troubleshooting & Optimization
-
Low Conversion : If the reaction is slow, switch the solvent to DMF or Acetonitrile and increase the temperature to 80°C. Ensure the
is finely ground and anhydrous. -
O-alkylation vs C-alkylation : Phenols are ambident nucleophiles, but under these conditions (weak base, polar aprotic/protic solvent), O-alkylation is heavily favored over C-alkylation.
-
Lacrymator Handling : If Chloroacetone has turned dark/black, it may have polymerized or degraded. Distill before use if necessary, or use Bromoacetone as a more reactive (though also lachrymatory) alternative.
References
-
BenchChem. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6.
-halo ketones). Retrieved from -
ChemicalBook . 4-(2-Bromoacetyl)benzonitrile Uses and Synthesis. (Analogous ketone structures and reaction contexts). Retrieved from
-
Fisher Scientific . Safety Data Sheet: Benzonitrile. (Safety and handling of benzonitrile derivatives). Retrieved from
-
Organic Syntheses . Chloroacetonitrile.[1][2][3] (General handling of
-chloro carbonyls/nitriles). Retrieved from -
National Institutes of Health (NIH) - PubChem . 4-(2-Oxoethyl)benzonitrile. (Structural analog data). Retrieved from
Sources
Application Note: Strategic Laboratory Preparation of Substituted Benzonitriles
Executive Summary
Substituted benzonitriles are linchpin intermediates in medicinal chemistry, serving as precursors to tetrazoles, amidines, and carboxylic acids. While the nitrile group is structurally simple, its introduction onto an aromatic ring is often the bottleneck in synthetic workflows due to the high toxicity of reagents and catalyst sensitivity.
This guide moves beyond textbook definitions to provide three field-validated protocols. We prioritize Method A (Pd-Catalyzed Cyanation) for its functional group tolerance and safety profile compared to alkali cyanides. Method B (Sandmeyer) remains the go-to for aniline starting materials, while Method C (Amide Dehydration) offers a cyanide-free alternative when handling restrictions apply.
Safety: The Zero-Compromise Protocol
CRITICAL WARNING: Cyanide anions (
Mandatory Engineering Controls
-
pH Control: Never allow cyanide salts to contact acid.[1] Keep reaction and waste streams at pH > 10 .
-
Quenching: All cyanide-contaminated glassware and aqueous waste must be treated with bleach (sodium hypochlorite) or ferrous sulfate at pH > 10 before disposal.
-
Reaction:
(Cyanate is significantly less toxic).
-
-
Detection: A handheld HCN monitor (e.g., Dräger Pac 8000) must be active inside the fume hood sash.
Method Selection Strategy
Choose your protocol based on the available starting material and functional group sensitivity.
Figure 1: Decision matrix for selecting the optimal benzonitrile synthesis pathway.
Protocol A: Pd-Catalyzed Cyanation (The Modern Standard)
Rationale: Traditional Rosenmund-von Braun reactions require harsh conditions (200°C) and stoichiometric copper. The Pd-catalyzed approach using Zinc Cyanide (
Mechanism
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is often the transmetallation of the zinc cyanide to the palladium center.
Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides using Zinc Cyanide.
Materials
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: Zinc Cyanide (
) (0.6 equiv) — Note: 0.5 equiv supplies stoichiometric CN, but slight excess drives conversion. -
Catalyst:
(3-5 mol%) -
Additive: Zinc powder (10 mol%) — Optional: Reduces Pd(II) to active Pd(0) and scavenges oxygen.
-
Solvent: DMF or DMAC (Anhydrous, sparged with
).
Step-by-Step Protocol
-
Setup: Oven-dry a Schlenk tube or heavy-walled pressure vial. Equip with a magnetic stir bar.[2]
-
Charging: Add Aryl Bromide (5.0 mmol),
(352 mg, 3.0 mmol), (122 mg, 0.15 mmol), and Zn powder (32 mg, 0.5 mmol). -
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Syringe in anhydrous DMF (10 mL).
-
Reaction: Replace septum with a Teflon-lined screw cap (if using a vial). Heat to 80–100°C for 4–12 hours.
-
Checkpoint: Monitor by HPLC/TLC. The mixture will turn dark brown/black.
-
-
Workup (Quenching):
-
Cool to room temperature.
-
Dilute with EtOAc (30 mL).
-
CRITICAL: Pour mixture into a beaker containing 2M
or saturated to complex zinc salts. -
Filter through a pad of Celite to remove zinc solids.
-
-
Purification: Wash the organic layer with water (3x) and brine (1x) to remove DMF. Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Sandmeyer Reaction (Classical)
Rationale: When the starting material is an aniline, the Sandmeyer reaction is the only viable route. This involves converting the amine to a diazonium salt, followed by displacement with cyanocuprate.
Materials
-
Substrate: Aniline derivative (1.0 equiv)
-
Diazotization:
(1.1 equiv), HCl (2.5 equiv) or . -
Substitution: CuCN (1.2 equiv), KCN (1.5 equiv).
-
Solvent: Water (for diazotization), Toluene/Water biphasic (for substitution).
Step-by-Step Protocol
-
Diazotization (0°C):
-
Dissolve aniline (10 mmol) in 15 mL of 2M HCl. Cool to 0°C in an ice/salt bath.
-
Add
(760 mg, 11 mmol) in water (5 mL) dropwise. Keep temperature < 5°C . -
Stir for 20 mins. Test with starch-iodide paper (should turn blue instantly).
-
-
Preparation of Cyanocuprate (The "Trap"):
-
In a separate flask, dissolve CuCN (1.08 g, 12 mmol) and KCN (1.6 g, 25 mmol) in water (20 mL). The solution should be clear (formation of
. -
Cool this solution to 0-5°C.
-
-
Displacement:
-
Neutralize the diazonium solution to pH ~6 using solid
(Caution: foaming). Acidic diazonium solutions can liberate HCN upon contact with the cyanide flask. -
Slowly add the neutralized diazonium solution to the CuCN mixture with vigorous stirring.
-
-
Decomposition: Allow the mixture to warm to room temperature, then heat to 50°C for 30 minutes to ensure
evolution is complete. -
Workup: Extract with Toluene or EtOAc. Wash with 1M NaOH (to remove phenols formed by hydrolysis).
Protocol C: Dehydration of Primary Amides[3][4]
Rationale: This method avoids handling free cyanide entirely.[1][3][4][5] It constructs the
Materials
-
Substrate: Benzamide derivative (1.0 equiv)
-
Reagent: Phosphoryl Chloride (
) (1.5 equiv) or Thionyl Chloride ( ). -
Base: Imidazole (3.0 equiv) or Pyridine.
-
Solvent: Acetonitrile (
) or DCM.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask under
. -
Addition: Dissolve Benzamide (5 mmol) and Imidazole (15 mmol) in dry Acetonitrile (20 mL).
-
Reaction: Cool to 0°C. Add
(0.7 mL, 7.5 mmol) dropwise.-
Observation: A white precipitate (imidazolium salt) often forms.
-
-
Heating: Remove ice bath and reflux (80°C) for 1–3 hours.
-
Workup:
-
Cool to RT. Carefully quench by pouring onto ice-water (exothermic hydrolysis of excess
). -
Extract with DCM.[6] Wash with saturated
. -
Evaporate solvent. The product is often pure enough to proceed without chromatography.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd Method) | Catalyst poisoning by free | Use |
| Phenol Formation (Sandmeyer) | Diazonium salt hydrolysis | Keep temperature strictly < 5°C during diazotization. Add diazonium to the CuCN, not vice-versa. |
| Black Precipitate (Pd Method) | Pd black formation (catalyst death) | Ligand dissociation. Use bidentate ligands like dppf or Xantphos. Lower reaction temperature. |
| Low Yield (Amide Dehydration) | Hydrolysis during workup | Quench |
References
-
Palladium-Catalyzed Cyanation (Zn(CN)2)
- Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995, 60, 4324.
-
Mechanistic Insight & Alternative Sources (K4[Fe(CN)6])
- Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.
-
Sandmeyer Reaction Standards
-
Clarke, H. T., & Read, R. R. "o-Tolunitrile and p-Tolunitrile."[7] Organic Syntheses, 1925 , 4, 69.
-
-
Safety Protocols (Cyanide Handling)
- MIT Environment, Health & Safety.
-
(General EHS Landing Page for verification)
-
Amide Dehydration
-
M. C.[8] Marcotullio et al. "Dehydration of Primary Amides to Nitriles." Synthesis, 2006 , 2760.
-
Sources
- 1. jst.chem.yale.edu [jst.chem.yale.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Oxopropoxy)benzonitrile
Introduction
This guide addresses the synthesis of 4-(2-oxopropoxy)benzonitrile via the O-alkylation of 4-cyanophenol with chloroacetone .[1] While conceptually a standard Williamson ether synthesis, this specific reaction presents unique challenges due to the ambident nature of the phenoxide nucleophile and the stability profile of
This document moves beyond basic textbook procedures to provide field-tested optimization strategies, focusing on yield maximization, impurity control, and scalable reproducibility.
Part 1: The "Golden Path" Protocol
Based on kinetic data and functional group tolerance, the following protocol represents the optimized "Golden Path" for maximizing yield while minimizing C-alkylation and polymerization side products.
Optimized Reaction Conditions
| Parameter | Recommended Setting | Rationale |
| Stoichiometry | 1.0 eq Phenol : 1.2–1.5 eq Chloroacetone | Excess alkylating agent compensates for volatility and self-condensation of chloroacetone.[1] |
| Base | Potassium Carbonate ( | Anhydrous, granular. Mild enough to prevent nitrile hydrolysis; strong enough to deprotonate 4-cyanophenol ( |
| Catalyst | Potassium Iodide (KI), 10 mol% | Essential for in situ Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone. |
| Solvent | Acetone (Reagent Grade) or Acetonitrile | Polar aprotic solvents favor O-alkylation over C-alkylation by solvating the cation ( |
| Temperature | Reflux ( | Sufficient activation energy for |
| Atmosphere | Nitrogen or Argon | Prevents oxidative degradation and moisture absorption (which kills the base). |
Step-by-Step Workflow
-
Activation: Charge a dry reaction vessel with 4-cyanophenol (1.0 eq), anhydrous
(1.5 eq), and KI (0.1 eq) in Acetone (10 mL/g of phenol). -
Deprotonation: Stir at room temperature for 30 minutes. Critical: This allows phenoxide formation before the electrophile is introduced.
-
Addition: Add Chloroacetone (1.2 eq) dropwise. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.
-
Reaction: Heat to reflux and monitor by TLC/HPLC. Typical reaction time is 6–12 hours.
-
Work-up: Cool to RT. Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Recrystallize from EtOH/Water or Isopropyl Ether if necessary.
Part 2: Troubleshooting & FAQs
Category 1: Yield & Conversion
Q: My conversion is stuck at ~60% even after 24 hours. Adding more chloroacetone doesn't help. What is wrong? A: This is likely due to the "coating effect" or base inactivation.
-
The Mechanism: As the reaction proceeds, Potassium Chloride (
) precipitates. If the stirring is inefficient or the solvent volume is too low, the salt coats the surface of the unreacted , shutting down deprotonation. -
The Fix:
-
Mechanical: Increase stirring speed (RPM).
-
Chemical: Add a phase transfer catalyst (PTC) like 18-Crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB) .[1] This solubilizes the phenoxide and keeps the reaction active in the liquid phase [1].
-
Q: Why is my yield lower when I use Sodium Hydride (NaH) instead of Carbonate? A: While NaH is a stronger base, it is "too" strong for this specific electrophile.
-
The Issue: NaH can deprotonate the
-carbon of the chloroacetone (forming an enolate), leading to self-condensation (polymerization) of the alkylating agent before it reacts with the phenol. -
Recommendation: Stick to
or . If you must use NaH, add the chloroacetone very slowly at C.
Category 2: Impurity Profile
Q: I see a significant "C-alkylated" impurity. How do I stop this? A: Phenoxide is an ambident nucleophile; it can attack from the Oxygen (desired) or the Carbon (ortho-position).
-
Root Cause: Protic solvents (like Ethanol) or non-polar solvents favor C-alkylation.[1] High temperatures also favor the thermodynamic C-product.[1]
-
The Fix: Ensure you are using a strictly polar aprotic solvent (Acetone, DMF, DMSO). The solvation of the
ion leaves the oxygen "naked" and more nucleophilic, kinetically favoring O-alkylation [2].
Q: My product is dark brown/black. Is it ruined? A: Not necessarily. The color usually comes from polymerized chloroacetone (tars).
-
Removal: These polymers are often highly polar. A short silica plug filtration (eluting with Hexane/EtOAc) or an activated charcoal treatment during recrystallization will usually remove the color without significant product loss.
Category 3: Reagent Quality
Q: Does the quality of Chloroacetone matter? A: Yes, critically. Chloroacetone degrades over time, releasing HCl and turning acidic.
-
Test: Check the pH of your chloroacetone. If acidic, it will neutralize your base (
), requiring a larger excess to drive the reaction. -
Protocol: If the reagent is old/dark, distill it (carefully, under vacuum) or simply increase the base equivalents to 2.5 eq to compensate.
Part 3: Visualizing the Logic
Reaction Pathway & Mechanism[2][3][4][5][6]
The following diagram illustrates the competitive pathways and the role of the catalyst.
Caption: Mechanistic flow showing the activation of the electrophile via KI and the divergence between O- and C-alkylation pathways.
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common synthetic failures in Williamson etherification.
Part 4: Data Summary
Table 1: Solvent & Base Effects on O/C Selectivity
| Solvent | Base | Reaction Rate | O/C Ratio (Selectivity) | Notes |
| Acetone | Moderate | High (>95:5) | Recommended. Easy work-up.[1] | |
| DMF | Fast | High (>90:[1][2]10) | Harder to remove solvent; good for scale. | |
| Ethanol | NaOEt | Fast | Poor (~60:[1]40) | Protic solvent stabilizes C-alkylation transition state.[1] |
| THF | NaH | Very Fast | Moderate | Risk of chloroacetone polymerization. |
References
-
Wikipedia. (n.d.). Williamson ether synthesis - Mechanism and Conditions. Retrieved from [Link][1]
-
PrepChem. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile (Analogous Protocol). Retrieved from [Link][1]
-
Organic Syntheses. (1963). Reduction of Chloroacetone (Reagent Stability Context). Coll. Vol. 5, p. 242. Retrieved from [Link][1]
Sources
Purification of crude 4-(2-Oxopropoxy)benzonitrile
Technical Support Center: Purification of 4-(2-Oxopropoxy)benzonitrile Case ID: 3508-94-9-PUR Status: Active Technical Lead: Senior Application Scientist
Executive Summary
This guide addresses the purification of 4-(2-Oxopropoxy)benzonitrile (CAS: 3508-94-9), a key intermediate often synthesized via the O-alkylation of 4-cyanophenol with chloroacetone (or bromoacetone).
The crude material typically contains unreacted 4-cyanophenol, residual lachrymatory alkylating agents, and inorganic salts. The protocol below prioritizes Chemical Washing (to remove phenolic impurities) followed by Recrystallization . Column chromatography is reserved as a secondary salvage method.
Part 1: The Purification Workflow
The following logic gate diagram illustrates the decision-making process for purifying this specific ether.
Figure 1: Decision tree for the isolation and purification of 4-(2-oxopropoxy)benzonitrile.
Part 2: Critical Impurity Profiling
Before starting, you must identify what you are removing. In the alkylation of 4-cyanophenol, the impurities have distinct chemical behaviors that we exploit.
| Impurity | Origin | Chemical Behavior | Removal Strategy |
| 4-Cyanophenol | Unreacted Starting Material | Acidic (pKa ~7.9) | Critical: Soluble in dilute NaOH/Na2CO3. Washes out into the aqueous phase. |
| Chloroacetone | Alkylating Agent | Volatile, Lachrymator | Removed via vacuum evaporation or reacts with aqueous amines (if quenching). |
| Inorganic Salts | Byproducts (KCl/KBr) | Water Soluble | Filtration or initial water wash. |
| Polymer/Tars | Aldol Condensation | Non-polar/Oily | Removed during recrystallization (stays in mother liquor). |
Part 3: Step-by-Step Protocols
Protocol A: Chemical Washing (The "Hidden" Purification)
Most failures occur because researchers skip this step, leading to difficult recrystallizations.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.
-
The Phenol Strip: Wash the organic layer twice with 1M NaOH (or 10% Na2CO3).
-
Neutralization: Wash the organic layer once with Water , then once with Brine (Saturated NaCl) .
-
Drying: Dry over anhydrous Na2SO4 , filter, and evaporate to dryness.
-
Checkpoint: The resulting solid should be significantly lighter in color than the crude.
-
Protocol B: Recrystallization (Primary Method)
Target Melting Point Range: ~65–75°C (Typical for this class of ethers).
System 1: Ethanol/Water (Preferred for scale)
-
Place the solid in an Erlenmeyer flask.
-
Add Ethanol (95%) and heat to boiling. Add just enough hot ethanol to dissolve the solid.
-
Remove from heat.[4] Add Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of hot Ethanol to clear the solution.
-
Allow to cool to room temperature slowly, then place in an ice bath (0-4°C) for 1 hour.
-
Filter the white needles and wash with cold 50% EtOH/Water.
System 2: EtOAc/Heptane (Alternative)
-
Dissolve in minimum hot Ethyl Acetate .
-
Slowly add hot Heptane until cloudy.
-
Cool slowly.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
Diagnosis: This usually indicates the solution is too concentrated or the cooling was too rapid. It can also mean residual solvent (like DMF) is lowering the melting point. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of additional solvent (e.g., 1-2 mL of Ethanol).
-
Seed it: Add a tiny crystal of pure product (or scratch the glass) at roughly 40°C.
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate.
Q2: The crude smells strongly of tear gas (lachrymator). How do I handle this?
Diagnosis: Residual Chloroacetone or Bromoacetone. Safety Protocol:
-
Do not rotary evaporate this on an open bench.
-
Chemical Quench: Add aqueous ammonia or dilute aliphatic amine to the crude waste stream to react with the halo-ketone before disposal.
-
Purification Impact: These volatiles usually disappear during the high-vacuum drying stage or remain in the mother liquor of the recrystallization.
Q3: TLC shows a spot just below my product that won't go away.
Diagnosis: This is likely the 4-Cyanophenol starting material. Verification: Spot the plate, elute, and then dip in basic KMnO4 or expose to iodine. Phenols often stain differently than the ether. Fix: You cannot easily recrystallize this out. Return to Protocol A . Redissolve the solid in EtOAc and wash aggressively with 1M NaOH. The phenol must be removed chemically.
Q4: Can I use Column Chromatography instead?
Answer: Yes, but it is usually unnecessary if Protocol A is followed.
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient from 90:10 to 70:30).
-
Rf Values (Approximate in 7:3 Hex/EtOAc):
-
Product: 0.45
-
4-Cyanophenol: 0.20 (tails significantly).
-
Part 5: Mechanistic Logic (The "Why")
The following diagram details the chemical fate of the species during the critical washing step.
Figure 2: Chemical fate map during the base wash, highlighting the separation mechanism.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. 4-Cyanophenol Compound Summary. National Library of Medicine. [Link] (Source for pKa and acidity data justifying NaOH wash).
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link] (Source for solvent selection logic).
-
Royal Society of Chemistry. Alkylation of active methylene compounds using K2CO3. RSC Advances. [Link] (Context for carbonate-mediated alkylation and workup).
Sources
Common side reactions in the synthesis of 4-(2-Oxopropoxy)benzonitrile
This guide serves as a technical support resource for researchers synthesizing 4-(2-Oxopropoxy)benzonitrile (CAS: 35176-02-0). It is designed to address specific failure modes, impurity profiles, and optimization strategies based on the Williamson Ether Synthesis mechanism.
Current Status: Operational | Topic: Troubleshooting & Optimization Role: Senior Application Scientist
Core Reaction Overview
The synthesis involves the O-alkylation of 4-cyanophenol (p-cyanophenol) with chloroacetone (1-chloro-2-propanone) using a base. While conceptually simple, the ambident nature of the phenoxide nucleophile and the high reactivity of the
Standard Protocol Summary:
-
Reagents: 4-Cyanophenol (1.0 eq), Chloroacetone (1.1–1.5 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).
-
Solvent: Anhydrous Acetone (reflux) or DMF (60–80°C).
Critical Side Reactions & Impurity Profile
The following diagram illustrates the competitive pathways active during this synthesis. Understanding these is crucial for troubleshooting low yields or difficult purifications.
Figure 1: Competitive reaction landscape. The primary failure mode is often reagent degradation (Self-Condensation) rather than product degradation.
Troubleshooting Guide (Q&A)
Issue 1: The reaction mixture turned black/dark brown rapidly.
Diagnosis: Self-Condensation of Chloroacetone.
Technical Insight: Chloroacetone is an
-
Dosing Strategy: Do not add chloroacetone all at once. Add it dropwise to the refluxing mixture of Phenol/Base.
-
Reagent Quality: Commercial chloroacetone stabilizes with age (turns dark). Distill it or pass it through a short plug of silica/neutral alumina before use if it is already dark.
-
Stoichiometry: Use a larger excess (1.5 eq) to account for the portion lost to self-condensation.
Issue 2: TLC shows a persistent spot just below the product.
Diagnosis: C-Alkylation (Ortho-alkylation). Technical Insight: The phenoxide anion is an ambident nucleophile. While O-alkylation is favored by "hard" electrophiles and polar aprotic solvents, C-alkylation (at the ortho position) occurs as a minor pathway (typically <5%). This byproduct, 3-(2-oxopropyl)-4-hydroxybenzonitrile , retains a free phenol group. Validation Test: The impurity spot should stain strongly with FeCl₃ (indicative of phenols) or show a broad OH stretch in IR, whereas the product will not. Fix:
-
Solvent Switch: Ensure you are using a polar aprotic solvent (Acetone, DMF). Protic solvents (ethanol, water) shield the oxygen, favoring C-alkylation.
-
Purification: An alkaline wash (dilute NaOH) during workup can remove the C-alkylated byproduct (which is still a phenol and thus acidic), leaving the neutral ether product in the organic layer.
Issue 3: Low yield despite full consumption of starting phenol.
Diagnosis: Favorskii Rearrangement or Polymerization. Technical Insight: If strong bases (like NaH or alkoxides) are used, or if the reaction is run at very high temperatures, chloroacetone can undergo Favorskii rearrangement to form propionate derivatives, effectively wasting the reagent. Corrective Action:
-
Base Selection: Stick to Potassium Carbonate (K₂CO₃) .[1] It is mild enough to deprotonate the phenol (pKa ~7-8) without triggering rapid rearrangement of the ketone.
-
Catalysis: Add Potassium Iodide (KI) (10 mol%). This generates in situ Iodoacetone, which is a softer, faster electrophile (Finkelstein reaction), speeding up the desired Sₙ2 reaction relative to the side reactions.
Issue 4: Appearance of a new amide peak in NMR/IR.
Diagnosis: Nitrile Hydrolysis. Technical Insight: The nitrile group (-CN) is generally stable, but prolonged reflux in wet DMF with base can hydrolyze it to the primary amide (-CONH₂). Corrective Action:
-
Dry Solvents: Ensure DMF or Acetone is anhydrous.
-
Temperature Control: Do not exceed 80°C if using DMF. Acetone reflux (56°C) is safer for the nitrile.
Optimized Experimental Protocol
Designed to minimize self-condensation and maximize O-selectivity.
| Parameter | Specification | Rationale |
| Limiting Reagent | 4-Cyanophenol (1.0 eq) | The substrate to be alkylated. |
| Electrophile | Chloroacetone (1.2 – 1.5 eq) | Excess compensates for self-condensation losses. |
| Base | K₂CO₃ (2.0 eq), granular | Mild base prevents Favorskii rearrangement; granular form prevents clumping. |
| Catalyst | KI (0.1 eq) | Accelerates reaction via in situ formation of Iodoacetone. |
| Solvent | Acetone (Anhydrous) | Promotes O-alkylation; easy to remove; low boiling point prevents nitrile hydrolysis. |
| Temperature | Reflux (~56°C) | Sufficient activation energy without degrading the ketone. |
Step-by-Step:
-
Activation: Charge a flask with 4-Cyanophenol (1.0 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq) in anhydrous Acetone (0.5 M concentration). Stir at reflux for 30 minutes. This ensures complete formation of the phenoxide.
-
Addition: Add Chloroacetone (1.2 eq) dropwise over 10–15 minutes. Prevents high local concentration of the ketone.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc. Crucial: Wash with 1M NaOH (2x) to remove unreacted phenol and C-alkylated byproducts. Wash with brine, dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Water if necessary.
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Ambident Reactivity of Phenoxides (C- vs O-Alkylation)
- Title: "Alkyl
- Source: PubMed (NIH)
-
URL:[Link]
-
Reactivity of Alpha-Halo Ketones (Chloroacetone)
-
Synthesis of 4-(2-Oxopropoxy)
- Title: "Synthesis and Antioxidant Activity of Amphiphilic Oximes" (Contains analogous synthesis of 4-(oxiran-2-ylmethoxy)
- Source: Acta Chimica Slovenica
-
URL:[Link]
Sources
Technical Guide: Troubleshooting Wittig-Type Olefination for Benzonitrile Synthesis
Content Type: Technical Support Center / Troubleshooting Guide
Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Scope: Synthesis of
Introduction: Defining the Scope
User Query: "I need to synthesize a benzonitrile via Wittig olefination."
Scientist's Diagnosis:
Strictly speaking, "benzonitrile" refers to a nitrile attached directly to a benzene ring (
While classical Wittig reagents (ylides) can be used, the Horner-Wadsworth-Emmons (HWE) reaction using diethyl (cyanomethyl)phosphonate is the industry standard for this transformation. It offers superior E-selectivity, easier purification, and higher reactivity compared to the stabilized triphenylphosphonium ylide.
This guide focuses on optimizing the HWE route and troubleshooting the classical Wittig alternative.
Critical Reagent Selection & Preparation
Before starting, verify your reagent system.[1] 80% of failures in this reaction class stem from reagent quality, not mechanistic complexity.
| Component | Standard Recommendation | Expert Insight |
| Phosphonate Source | Diethyl (cyanomethyl)phosphonate | Hygroscopic Warning: This reagent absorbs water rapidly. Wet phosphonate consumes base (NaH/KOtBu), quenching the anion before it forms. Dry by azeotropic distillation with toluene if the bottle is old. |
| Classical Wittig Reagent | (Triphenylphosphoranylidene)acetonitrile | Lower Reactivity: This stabilized ylide is significantly less nucleophilic than the HWE phosphonate anion. It often requires higher temperatures (refluxing toluene) and yields variable E/Z ratios. Use only if HWE is incompatible. |
| Base (Standard) | NaH (60% in oil) or KOtBu | Kinetic vs. Thermodynamic: KOtBu often gives higher E-selectivity due to the "Schlosser effect" (cation-pi interactions), but NaH is cleaner for simple substrates. |
| Base (Sensitive) | LiCl + DBU/DIPEA | Masamune-Roush Conditions: Essential for base-sensitive aldehydes (e.g., those prone to racemization or elimination). |
Standard Operating Procedures (SOPs)
Protocol A: Standard HWE (High E-Selectivity)
For robust aromatic aldehydes.
-
Activation: Suspend NaH (1.1 equiv, washed with hexane if desired) in anhydrous THF at 0°C under Argon.
-
Deprotonation: Add Diethyl (cyanomethyl)phosphonate (1.1 equiv) dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear/yellow.
-
Addition: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise at 0°C.
-
Reaction: Allow to warm to RT. Monitor by TLC (usually complete in 1–4 h).
-
Workup: Quench with sat. NH₄Cl. The phosphate byproduct is water-soluble, simplifying extraction.[2][3]
Protocol B: Masamune-Roush Conditions (Mild)
For base-sensitive substrates or when "Standard" fails.
-
Setup: Charge flask with LiCl (dry, 1.2 equiv) and anhydrous MeCN.
-
Reagents: Add the phosphonate (1.2 equiv) and DBU (1.2 equiv). Stir for 15 min at RT (formation of chelated lithium species).
-
Addition: Add aldehyde (1.0 equiv). Stir at RT.
-
Note: This method is slower but preserves chiral centers
to the aldehyde.
Troubleshooting & FAQs
Issue 1: "I am getting a mixture of E and Z isomers. How do I maximize the E-isomer?"
Root Cause: The HWE reaction relies on thermodynamic control. The initial addition of the phosphonate anion to the aldehyde forms an intermediate (oxyanion/betaine). For high E-selectivity, this addition step must be reversible , allowing the syn-intermediate (which leads to Z) to revert and convert to the more stable anti-intermediate (which leads to E).
Solution:
-
Switch Solvent: Change from THF to a less coordinating solvent like Toluene. This tightens the ion pairing and can favor the thermodynamic product.
-
Add Lithium Salts: If using KOtBu, add anhydrous LiCl. Lithium coordinates to the phosphonate oxygen, stabilizing the intermediate and facilitating the equilibration (reversibility) required for E-selectivity.
-
Avoid "Still-Gennari" Reagents: Ensure you are NOT using bis(trifluoroethyl) phosphonates, which are designed to be Z-selective.
Issue 2: "The reaction stalls at 50% conversion, even with excess reagent."
Root Cause:
-
Enolization: If your aldehyde has acidic
-protons, the strong base (NaH/KOtBu) might be deprotonating the aldehyde (forming an enolate) instead of the phosphonate attacking the carbonyl. -
Wet Reagents: As mentioned, hydrated phosphonate kills the base.
Solution:
-
Switch to Masamune-Roush conditions (Protocol B). DBU is not strong enough to deprotonate most ketones/aldehydes but is strong enough to deprotonate the phosphonate when LiCl is present (due to increased acidity of the P-H bond upon Li-coordination).
Issue 3: "I'm using the Classical Wittig ylide and the yield is <30%."
Root Cause: The nitrile group makes the ylide extremely stable and unreactive ("lazy ylide"). It struggles to attack hindered or electron-rich aldehydes.
Solution:
-
Concentration: Run the reaction at high concentration (1.0 M or higher).
-
Heat: Reflux in Toluene or Chlorobenzene is often required.
-
Catalysis: Add weak acids (Benzoic acid) or LiBr to activate the carbonyl, though switching to HWE is usually the better use of time.
Visualizing the Mechanism & Troubleshooting Logic
Diagram 1: HWE Mechanism & Selectivity Control
This diagram illustrates why reversibility (step 2) is crucial for E-selectivity.
Caption: The HWE reaction favors the E-isomer only if the Syn-Betaine can revert to starting materials and equilibrate to the Anti-Betaine.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying root causes of failure in nitrile olefination.
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[4][5][6][7][8] Tetrahedron Letters. [6]
-
Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][8][9][10][11] Chemical Reviews.
-
Wadsworth, W. S., & Emmons, W. D. (1961).[2][7] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.[2]
-
BenchChem. (2025).[12] A Comparative Benchmarking Study: Diethyl (cyanomethyl)phosphonate versus Other Leading Olefination Methods.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Optimization of reaction conditions for cyanophenyl ether formation
Topic: Optimization of Reaction Conditions for Cyanophenyl Ether Formation via
Core Protocol & Mechanistic Grounding
The "Gold Standard" Protocol
For the synthesis of cyanophenyl ethers, the Nucleophilic Aromatic Substitution (
Standard Reaction Conditions:
-
Electrophile: 4-Fluorobenzonitrile (Preferred over Chloro- due to kinetic acceleration).
-
Nucleophile: Phenol derivative (1.0 - 1.2 equivalents).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ).[1][2][3] -
Solvent: Anhydrous DMF, DMSO, or NMP.
-
Temperature: 60°C – 120°C (Thermal) or 100°C – 150°C (Microwave).
-
Atmosphere: Nitrogen or Argon (Critical to prevent hydrolysis).
Mechanism Visualization: The Meisenheimer Complex
Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through an addition-elimination pathway.[4][5]
Figure 1: The
Optimization Data: Experimental Variables
The following table summarizes the impact of key variables on reaction conversion and side-product formation.
| Variable | Recommendation | Technical Rationale |
| Leaving Group | Fluorine (-F) | Kinetic Acceleration: F is ~100x faster than Cl in |
| Base Cation | Cesium ( | The "Cesium Effect": |
| Solvent | DMSO or DMF | Polarity: High dielectric constants stabilize the charged intermediate. DMSO often provides faster rates than DMF but is harder to remove [3]. |
| Water Content | < 0.1% (Anhydrous) | Chemoselectivity: Water competes as a nucleophile and, under basic conditions, hydrolyzes the nitrile to an amide ( |
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: This is likely a kinetic issue. The activation energy barrier is too high for your current conditions.
Corrective Actions:
-
Switch Leaving Groups: If you are using 4-chlorobenzonitrile, switch to 4-fluorobenzonitrile . The rate enhancement is orders of magnitude higher.[9]
-
Upgrade the Base: Switch from
to . The increased solubility and "naked anion" effect can push sluggish reactions to completion [2]. -
Microwave Irradiation: If thermal heating at 100°C is insufficient, use microwave heating at 140°C for 20 minutes. This overcomes steric barriers in hindered phenols [5].
Issue 2: "I see a new spot on TLC/LCMS with M+18 mass."
Diagnosis: Nitrile Hydrolysis. You are converting your nitrile (-CN) into a primary amide (-CONH2). This occurs when hydroxide ions (generated from trace water + base) attack the nitrile.
Corrective Actions:
-
Dry Your System: Ensure solvents are anhydrous (stored over molecular sieves).
-
Lower the Base Strength: If using NaH or KOH, switch to a milder carbonate base (
). -
Reduce Temperature: Hydrolysis is thermodynamically favored at very high temperatures (>120°C) in wet solvents.
Issue 3: "The product is oiling out or difficult to separate from DMSO/DMF."
Diagnosis: High-boiling polar solvents are notoriously difficult to remove via rotary evaporation.
Corrective Actions:
-
The "Flood" Method: Pour the reaction mixture into a large excess (10x volume) of ice-cold water with vigorous stirring. The cyanophenyl ether is usually lipophilic and will precipitate as a solid. Filter and wash with water to remove the solvent.
-
Liquid-Liquid Extraction: If the product doesn't precipitate, extract with Ethyl Acetate/Hexanes (1:1) . Wash the organic layer 3x with water and 1x with brine to pull out the DMSO/DMF.
Advanced Troubleshooting Workflow
Use this decision tree to diagnose failing reactions systematically.
Figure 2: Diagnostic logic for optimizing cyanophenyl ether synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use Copper catalysis (Ullmann) instead of
Q: Why is 2-fluorobenzonitrile reacting slower than 4-fluorobenzonitrile? A: While both are activated, the ortho-substitution (2-fluoro) can introduce steric hindrance to the incoming nucleophile, depending on the size of your phenol. Additionally, inductive stabilization is slightly less effective in the ortho position compared to the para position for the intermediate complex in some solvent systems [1].
Q: Is the order of addition important? A: Yes. It is best practice to stir the Phenol + Base in the solvent for 15-30 minutes before adding the fluorobenzonitrile. This ensures the phenol is deprotonated to the active phenoxide species, preventing the base from reacting with the nitrile or solvent side-reactions.
References
-
BenchChem. (n.d.). A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis. Retrieved from
-
Inno-Chem. (n.d.). Cesium Carbonate in Organic Synthesis. Retrieved from
-
GChem Global. (n.d.). SNAr Comparative Reaction: DMSO vs Conventional Solvents. Retrieved from
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles - Mechanism of Basic Hydrolysis. Retrieved from
-
TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. biotage.com [biotage.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. gchemglobal.com [gchemglobal.com]
How to remove impurities from benzonitrile compounds
Ticket ID: BN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Benzonitrile Technical Support Center.
You are likely here because your benzonitrile (PhCN) is exhibiting one of three critical failure modes: it smells like "rotting almonds" (isonitrile contamination), it is killing your moisture-sensitive catalysts (water contamination), or it has turned a suspicious yellow color (oxidation/polymerization).
This guide is structured as a troubleshooting workflow. Identify your specific symptom below to access the remediation protocol.
CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING
Cyanide Hazard: While benzonitrile itself is less toxic than inorganic cyanides, metabolic or chemical decomposition can release Hydrogen Cyanide (HCN).
-
NEVER mix benzonitrile with strong acids and heat simultaneously unless strictly following the isonitrile removal protocol in a well-ventilated fume hood.
-
Fire Hazard: PhCN emits toxic cyanide fumes upon combustion.
-
PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited breakthrough protection for aromatic nitriles.
ISSUE 1: The "Rotting" Odor (Isonitrile Contamination)
User Report: "My solvent smells like almonds mixed with something foul/acrid. NMR shows small peaks not attributable to PhCN."
Diagnosis: The culprit is phenyl isocyanide (isonitrile) . This is a common impurity resulting from the synthesis of benzonitrile (often via dehydration of benzamide). Even trace amounts (ppm level) create an overwhelming, nausea-inducing odor and can poison transition metal catalysts (Pd, Pt, Rh) by coordinating strongly to the metal center.
The Fix: Acid Hydrolysis You cannot remove isonitriles by simple distillation because their boiling points are often too close to benzonitrile. You must chemically destroy the isonitrile functionality.
Step-by-Step Protocol:
-
Wash: In a separatory funnel, wash the impure benzonitrile with concentrated Hydrochloric Acid (HCl) . Use approximately 10-15 mL of HCl per 100 mL of benzonitrile.
-
Mechanism: The acid hydrolyzes the isonitrile into aniline (an amine) and formic acid.
-
Observation: The foul odor should disappear, replaced by the standard "sweet almond" smell of pure PhCN.
-
-
Neutralize: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to neutralize residual acid and remove the formic acid byproduct.
-
Remove Amines: The hydrolysis produces aniline. Wash again with dilute acid (1M HCl) if strict amine removal is required, followed by a final water wash.
-
Dry: Proceed to the drying steps in "Issue 2".
Visualizing the Chemistry (DOT Diagram):
Figure 1: The chemical logic behind removing isonitrile impurities via acid hydrolysis.
ISSUE 2: Moisture & Catalyst Deactivation
User Report: "My Grignard reaction failed," or "The solution is cloudy."
Diagnosis: Benzonitrile is hygroscopic. Water interferes with organometallics and Lewis acid-catalyzed reactions.
The Fix: The Drying Train Do NOT use sodium metal.[1] Sodium can react with the nitrile group (especially at high temperatures) to cause polymerization or reduction.
Recommended Drying Agents:
| Agent | Role | Compatibility | Notes |
|---|---|---|---|
| CaCl₂ | Preliminary Drying | Excellent | Removes bulk water. Cheap and effective pre-treatment.[2] |
| MgSO₄ | Preliminary Drying | Good | Neutral, fast-acting. |
| P₂O₅ | Fine Drying | Best Standard | Phosphorus Pentoxide is the preferred agent for final distillation. |
| CaH₂ | Fine Drying | Caution | Calcium Hydride is effective but can cause decomposition if distilled too slowly or at high heat. |
| Sodium | AVOID | Dangerous | Risk of reaction with the cyano group. |
Step-by-Step Protocol (Anhydrous Preparation):
-
Pre-dry: Stir the benzonitrile over anhydrous Calcium Chloride (CaCl₂) for 24 hours. Filter off the solid.[3]
-
Charge Still: Transfer the filtrate to a round-bottom flask containing Phosphorus Pentoxide (P₂O₅) (approx. 5g per liter).
-
Tech Tip: Add a stir bar. P₂O₅ forms a viscous phosphoric acid syrup as it absorbs water; stirring prevents "hot spots" and bumping.[4]
-
-
Distill: Perform a vacuum distillation (see Issue 3).
ISSUE 3: Discoloration & Distillation
User Report: "The liquid is yellow/brown. I need to distill, but the boiling point is high (191°C)."
Diagnosis: Yellowing indicates oxidation products or polymerization. High-temperature distillation at atmospheric pressure promotes thermal decomposition.
The Fix: Vacuum Distillation Always distill benzonitrile under reduced pressure to lower the boiling point below 100°C.
Distillation Parameters:
-
Atmospheric BP: ~191°C (Avoid if possible)
-
Target Vacuum BP: ~69°C at 10 mmHg (1.3 kPa)
-
Apparatus: All-glass setup with a short path condenser or Vigreux column.
Workflow Visualization (DOT Diagram):
Figure 2: The complete purification lifecycle from crude commercial grade to analytical grade anhydrous solvent.
FAQs (Frequently Asked Questions)
Q: Can I use molecular sieves to store the purified solvent? A: Yes. After distillation, store the benzonitrile over activated 4Å molecular sieves . Ensure the sieves have been activated (heated to >300°C under vacuum) beforehand. This maintains water levels <10 ppm.
Q: Why is my distillate turning pink/red after a few days? A: This suggests photo-oxidation or residual amines. Store the purified solvent in an amber bottle away from light. If the color persists, the initial acid wash (Issue 1) was likely insufficient to remove all amine precursors.
Q: Can I use steam distillation? A: Yes, steam distillation is effective for removing gross impurities from very crude reaction mixtures, but it will leave the solvent saturated with water. You must follow it with the rigorous drying protocol (CaCl₂ → P₂O₅) described above [1].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). Benzonitrile (Compound).[3][5][6][7][8][9] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Challenges in the characterization of 4-(2-Oxopropoxy)benzonitrile
Welcome to the dedicated technical support guide for the characterization of 4-(2-Oxopropoxy)benzonitrile. This resource is designed for researchers, chemists, and quality control professionals who are synthesizing, purifying, or analyzing this compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot complex challenges effectively. This guide is built on established analytical principles and field-proven insights to ensure the integrity of your results.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and expected analytical behavior of 4-(2-Oxopropoxy)benzonitrile.
Q1: What are the expected spectral features for pure 4-(2-Oxopropoxy)benzonitrile?
A1: A pure sample of 4-(2-Oxopropoxy)benzonitrile will exhibit a unique fingerprint across various spectroscopic techniques. Combining data from multiple methods is crucial for unambiguous identification.[1]
-
¹H NMR Spectroscopy: You should expect distinct signals corresponding to the three primary proton environments: aromatic protons on the benzonitrile ring, the methylene (-CH₂-) protons of the propoxy chain, and the methyl (-CH₃) protons of the acetyl group. The aromatic protons will appear as two doublets in the approximate range of δ 7.0-7.7 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons will present as a singlet around δ 4.7-4.9 ppm, and the methyl protons will be a sharp singlet further upfield, typically around δ 2.2-2.4 ppm.
-
¹³C NMR Spectroscopy: Key signals to identify include the nitrile carbon (δ ~118-120 ppm), the carbonyl carbon (δ >200 ppm, a very distinct downfield signal), the aromatic carbons (δ ~105-165 ppm), the methylene carbon (δ ~70-75 ppm), and the methyl carbon (δ ~25-30 ppm). For a comprehensive list of expected shifts, refer to the data table in Part 4.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Look for a sharp, strong absorption band around 2220-2230 cm⁻¹ for the nitrile (-C≡N) stretch. A strong, sharp peak between 1715-1730 cm⁻¹ will indicate the ketone (C=O) carbonyl stretch. You will also observe C-O-C ether stretching bands in the 1250-1050 cm⁻¹ region and aromatic C=C stretching around 1600 cm⁻¹.
-
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), you should observe the molecular ion peak [M+H]⁺ or adducts like [M+Na]⁺. The exact mass can be used to confirm the elemental composition, C₁₀H₉NO₂.
Q2: What are the primary stability concerns and potential degradation pathways for this molecule?
A2: 4-(2-Oxopropoxy)benzonitrile is generally stable under standard laboratory conditions (cool, dry, dark).[2] However, its structure contains functional groups susceptible to degradation under specific stresses:
-
Hydrolysis: The ether linkage can be susceptible to cleavage under strongly acidic conditions. While generally robust, prolonged exposure to strong acids and heat should be avoided.
-
Oxidation/Reduction: The ketone functional group can be reduced by strong reducing agents (e.g., NaBH₄). While less common in a characterization setting, be mindful of reactive matrices.
-
Photostability: Benzonitrile derivatives can have interesting photophysical properties.[3] While not inherently unstable, prolonged exposure to high-intensity UV light is not recommended without specific investigation.
Q3: What are the most likely impurities I might encounter from its synthesis?
A3: The most common synthesis route is a Williamson ether synthesis between 4-hydroxybenzonitrile and chloroacetone (or a similar 2-halopropanone). Therefore, the most probable impurities are the starting materials.
-
Unreacted 4-hydroxybenzonitrile: A common impurity if the reaction does not go to completion. It is more polar than the product and can often be identified by its phenolic -OH proton in ¹H NMR (if not in an exchangeable solvent) and its distinct chromatographic behavior.
-
Unreacted Chloroacetone/Bromoacetone: These are volatile and typically removed during workup and purification. However, trace amounts may be detected by GC-MS.
-
Side-products from Self-Condensation: The ketone can potentially undergo side reactions under strongly basic conditions, though this is less common under typical Williamson ether conditions.
PART 2: Troubleshooting Guide by Analytical Technique
This section is structured to help you diagnose and resolve specific experimental issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q: My ¹H NMR spectrum shows broad peaks and a significant signal around δ 3.4 ppm in CDCl₃. What is the issue?
-
A: This is a classic sign of water and/or residual protic solvent contamination (like methanol or ethanol). The broadness comes from chemical exchange. The signal at δ ~3.4 ppm in CDCl₃ often corresponds to methanol. Ensure your NMR solvent is fresh and your glassware is scrupulously dry. To confirm, add a drop of D₂O, shake the tube, and re-acquire the spectrum; water and other exchangeable proton signals will diminish or disappear.
-
-
Q: The integration of my aromatic signals doesn't match the expected 2H:2H ratio. Why?
-
A: This points to an issue with either sample purity or NMR acquisition parameters.
-
Purity: An impurity with overlapping aromatic signals is the most likely cause. Cross-reference with your HPLC or TLC data.
-
Relaxation Delay (d1): While less common for ¹H NMR, if you are using a very short relaxation delay (d1) and a large pulse angle (90°), you can get differential saturation of signals. Ensure your d1 is at least 1-2 seconds for routine ¹H spectra.
-
-
-
Q: I can't see the carbonyl or the nitrile carbon in my ¹³C NMR spectrum. What should I do?
-
A: This is a very common issue. Both the carbonyl and nitrile carbons are quaternary (no attached protons) and thus suffer from long spin-lattice relaxation times (T₁).[4] They do not benefit from the Nuclear Overhauser Effect (NOE) which enhances the signal of protonated carbons.
-
Solution: Increase the relaxation delay (d1) to at least 5-10 seconds and increase the number of scans (ns). This gives these slow-relaxing nuclei time to return to equilibrium between pulses, allowing their signal to be properly detected. Performing an inverse-gated decoupling experiment can also help by suppressing the NOE for all carbons, providing more accurate quantitative data, but this requires even more acquisition time.
-
-
Chromatography (HPLC & GC)
-
Q: My HPLC analysis shows a major peak and a smaller, earlier-eluting peak. Is this an impurity?
-
A: It is likely an impurity, and based on polarity, it could be the more polar starting material, 4-hydroxybenzonitrile. To confirm, you can spike a sample with a small amount of authentic 4-hydroxybenzonitrile. If the area of the early-eluting peak increases, you have confirmed its identity. A diode-array detector (DAD) can also be helpful, as the UV spectrum of the impurity peak should match that of the 4-hydroxybenzonitrile standard.
-
-
Q: My peak shape in reverse-phase HPLC is tailing significantly. How can I improve it?
-
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
-
Mobile Phase pH: The nitrile group can interact with residual, un-capped silanols on the silica support. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate these silanols, minimizing this secondary interaction and sharpening the peak.[5]
-
Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample by a factor of 10.
-
Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile when the mobile phase is 50% water/acetonitrile) can cause poor peak shape.
-
-
-
Q: Can I analyze 4-(2-Oxopropoxy)benzonitrile using Gas Chromatography (GC)?
-
A: Yes, but with caution. The compound has a moderate boiling point. The main concern is thermal stability. The ether linkage and the overall structure could potentially decompose at high injector or column temperatures, leading to multiple peaks and inaccurate quantification.
-
Recommendation: Use a lower-than-normal injection port temperature (e.g., 200-220 °C) and a temperature programming ramp that does not exceed ~250 °C. Always use an inert column to prevent on-column degradation. If you suspect decomposition, analyze the sample at two different injector temperatures; if the peak ratios change, decomposition is likely occurring.
-
-
Mass Spectrometry (MS)
-
Q: My ESI-MS spectrum is dominated by an [M+Na]⁺ peak with a very small or absent [M+H]⁺ peak. Is this a problem?
-
A: No, this is very common for molecules containing ether and carbonyl oxygens. These oxygen atoms are effective at chelating sodium ions, which are ubiquitous in lab glassware and solvents. The [M+Na]⁺ adduct is often more stable and thus more readily observed than the protonated molecule. It is a valid confirmation of the molecular weight.
-
-
Q: In my Electron Impact (EI) GC-MS analysis, the molecular ion peak (m/z 175) is very weak or absent. What is the prominent peak at m/z 120?
-
A: EI is a high-energy ionization technique that causes significant fragmentation. A common and favorable fragmentation pathway for this molecule would be an alpha-cleavage, breaking the ether bond. This would result in the loss of the acetonyl radical (•CH₂C(O)CH₃) and the formation of a stable 4-cyanophenoxy radical cation, which would then rearrange to a more stable structure with an m/z of 120. This fragmentation pattern is highly diagnostic for the structure.
-
PART 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for your characterization experiments.
SOP 1: Quantitative NMR (qNMR) for Purity Assessment
-
Preparation: Accurately weigh ~10-15 mg of 4-(2-Oxopropoxy)benzonitrile and ~10-15 mg of an internal standard (e.g., dimethyl sulfone, maleic acid) into a clean vial. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Parameters for Quantification: Set the pulse angle to 90° and ensure the relaxation delay (d1) is at least 5 times the longest T₁ value of the peaks being integrated (a d1 of 30 seconds is a safe starting point for high accuracy).
-
Acquire at least 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the number of protons in each signal and the molecular weights.
SOP 2: HPLC Method for Purity and Impurity Profiling
-
System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 30% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.
PART 4: Data & Workflow Visualization
Summary of Expected Analytical Data
| Parameter | Technique | Expected Value/Observation | Rationale & Notes |
| ¹H NMR | 400 MHz, CDCl₃ | δ ~7.65 (d, 2H), ~7.05 (d, 2H), ~4.75 (s, 2H), ~2.30 (s, 3H) | Chemical shifts are approximate. Doublets for aromatic protons are characteristic of 1,4-substitution. Singlets for the propoxy chain indicate no adjacent protons. |
| ¹³C NMR | 100 MHz, CDCl₃ | δ ~204 (C=O), ~162 (C-OAr), ~134 (C-HAr), ~118 (C≡N), ~115 (C-HAr), ~106 (C-CNAr), ~72 (-O-CH₂-), ~27 (-CH₃) | The carbonyl carbon is the most downfield. Quaternary carbons (C-O, C-CN, C≡N) may have lower intensity. |
| IR | KBr or ATR | ν ~2225 cm⁻¹ (strong, sharp), ~1720 cm⁻¹ (strong, sharp), ~1605 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) | Peaks correspond to C≡N, C=O, C=C (aromatic), and C-O-C (asymmetric stretch) respectively. |
| HRMS (ESI+) | TOF Analyzer | Calculated for [C₁₀H₉NO₂ + H]⁺: 176.0706. Calculated for [C₁₀H₉NO₂ + Na]⁺: 198.0525. | High-resolution mass confirms elemental composition. Sodium adduct is very common. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to addressing unexpected analytical results.
Caption: A logical workflow for troubleshooting unexpected analytical results.
Potential Impurity Sources from Synthesis
This diagram illustrates the common synthetic route and the origin of potential impurities.
Caption: Common impurities originating from the synthesis of the target compound.
PART 5: References
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Mirante, S. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzonitrile derivative on Newcrom R1 HPLC column. Retrieved from [Link][5]
-
Arote, S. R., et al. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link][1]
-
Gasteiger, J., et al. (2022, January 21). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link][3]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison. Retrieved from [Link][4]
Sources
- 1. rroij.com [rroij.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 4-(2-Oxopropoxy)benzonitrile Stability & Handling
The following guide serves as a technical support resource for researchers working with 4-(2-Oxopropoxy)benzonitrile (CAS: 35645-78-6). This document is structured to address stability challenges inherent to the
Molecule Overview & Stability Profile[1]
4-(2-Oxopropoxy)benzonitrile acts as a critical intermediate in the synthesis of
| Property | Specification |
| CAS Number | 35645-78-6 |
| IUPAC Name | 4-(2-oxopropoxy)benzonitrile |
| Molecular Formula | |
| Molecular Weight | 175.18 g/mol |
| Core Instability | Base-catalyzed aldol condensation, Nitrile hydrolysis, Photo-oxidation |
The "Achilles' Heel": The -Phenoxy Ketone
While the nitrile group is relatively robust, the 2-oxopropoxy chain is the primary source of instability. The methylene protons (
Critical Degradation Pathways (Mechanism)
Understanding how the molecule degrades is essential for preventing it. The diagram below illustrates the two primary pathways researchers encounter: Base-Catalyzed Condensation (common in storage/synthesis) and Nitrile Hydrolysis (common in harsh workups).
Figure 1: Primary degradation pathways.[1][2] The
Troubleshooting Guide & FAQs
Issue 1: "My product turned yellow/brown during storage."
Diagnosis: Oxidative degradation or Aldol condensation.
Technical Insight: Phenolic ethers are susceptible to auto-oxidation at the methylene position adjacent to the ether oxygen, especially if exposed to light. Furthermore, trace residual base (from synthesis using
Corrective Protocol:
-
Check pH: Dissolve a small sample in neutral water/methanol (1:1). If pH > 7.5, residual base is present.
-
Purification: Recrystallize immediately from Ethanol/Water or Isopropanol . Avoid hot basic washes.
-
Storage: Store under Argon/Nitrogen at 2–8°C. Amber vials are mandatory to prevent photo-initiated radical formation at the benzylic-like position [1].
Issue 2: "I see a 'Ghost Peak' at M+18 or M+1 in LC-MS."
Diagnosis: In-situ hydration or acetal formation. Technical Insight:
-
M+18 (Water adduct): The nitrile group can hydrate to the amide (
) in the ion source or on the column if acidic mobile phases are used with high heat. -
M+32 (Methanol adduct): If using Methanol as a solvent, the ketone carbonyl can form a hemiacetal, particularly if the sample sits in the autosampler for
hours.
Corrective Protocol:
-
Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for LC preparation to prevent hemiacetal formation.
-
Buffer Control: Ensure aqueous mobile phase is buffered (e.g., Ammonium Formate, pH 4.5) rather than using strong acids (0.1% TFA) which catalyze nitrile hydrolysis [2].
Issue 3: "Low yields during downstream reductive amination."
Diagnosis: Competitive side reactions of the ketone.
Technical Insight: When reacting the ketone moiety (e.g., with an amine to form a beta-blocker analog), the nitrile group can interfere if reducing agents are too strong (e.g.,
Corrective Protocol:
-
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the nitrile intact while effectively reducing the imine formed at the ketone [3].
-
Avoid: Do not use unbuffered
in methanol, as the basicity generated can degrade the starting material via the mechanism in Figure 1.
Experimental Workflow: Synthesis & Workup Optimization
To maximize stability during handling, follow this optimized workflow. This protocol minimizes exposure to the conditions that trigger the degradation pathways mapped above.
Figure 2: Optimized workup flow. The critical step is the acidic wash (Step 4) to neutralize trace base before any heating steps, preventing polymerization.
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Acetone | High | Excellent for synthesis; product is soluble. |
| Methanol | Medium | Risk: Hemiacetal formation upon long storage. |
| DMSO | High | Good for biological assays; store frozen. |
| Water | Low | Insoluble; susceptible to hydrolysis at pH > 9. |
| Dichloromethane | High | Excellent extraction solvent. |
| THF | Medium | Risk: Peroxide formation in THF can oxidize the ether linkage. |
References
-
Photostability of Phenoxy Derivatives
- Title: Photochemical degrad
- Source: Journal of Photochemistry and Photobiology A: Chemistry.
- Context: Explains the radical mechanism of ether cleavage under UV light.
-
URL:[Link]
-
Nitrile Hydrolysis Kinetics
- Title: Hydrolysis of benzonitrile deriv
- Source: NIST Standard Reference D
- Context: Provides rate constants for nitrile-to-amide conversion.
-
URL:[Link]
-
Reductive Amination Selectivity
- Title: Preparation of hydroxybenzonitriles and intermediates (Patent US3567758A).
Sources
Technical Support Center: Benzonitrile Purification & Stability
Topic: Avoiding decomposition during benzonitrile purification Ticket ID: BZN-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open
Introduction: The "Almond" Standard
Welcome to the Technical Support Center. You are likely here because your benzonitrile has developed a yellow tint, precipitated solids, or emits an offensive, non-almond odor.
The Core Problem: Benzonitrile (
This guide replaces "textbook" recipes with a fault-tolerant workflow designed to prevent these specific decomposition pathways.
Module 1: Pre-Distillation Diagnostics
User Query: "My benzonitrile smells like rotting organic matter, not almonds. Is it usable?"
Diagnosis: This is the signature of isonitrile (phenyl isocyanide) contamination. It is a common impurity from synthesis that must be removed chemically before distillation. Distillation alone often fails to separate it due to azeotrope formation.
Protocol A: The Chemical Wash (Isonitrile Removal)
Do not skip this if the odor is offensive.
-
Acid Wash: Wash the impure benzonitrile with concentrated HCl until the isonitrile smell dissipates.
-
Neutralization: Wash with saturated aqueous
or .-
Critical Check: Ensure the aqueous layer is pH neutral/basic. Any residual acid carried into the distillation pot will catalyze hydrolysis.
-
-
Bulk Drying: Dry over anhydrous
or for at least 2 hours. Filter off the solid.
Module 2: The Drying System (Critical Failure Point)
User Query: "Can I distill benzonitrile over sodium or calcium hydride (
Support Answer: NO.
-
Sodium: Risk of Thorpe reaction (dimerization of nitriles) or reduction.
-
Calcium Hydride (
): While common for other solvents, authoritative sources (Armarego & Chai) warn that can cause decomposition of benzonitrile during distillation.
Protocol B: The Phosphorus Pentoxide ( ) System
The gold standard for ultra-dry benzonitrile is distillation from
| Parameter | Specification | Reason |
| Drying Agent | Reacts irreversibly with water to form phosphoric acid species. | |
| Loading | < 5% w/w | Too much |
| Pre-requisite | Must be pre-dried (Protocol A) | If the solvent is "wet" (>1% water), |
Module 3: Distillation Dynamics (Avoiding Thermal Stress)
User Query: "The liquid turned yellow/brown during distillation. What happened?"
Diagnosis: You likely distilled at atmospheric pressure (191°C). At this temperature, even trace impurities initiate polymerization or hydrolysis.
Protocol C: Vacuum Distillation Setup
You must lower the boiling point to below 100°C to ensure stability.
-
Setup: Short-path distillation head (minimize thermal exposure).
-
Pressure: High vacuum (< 20 mmHg) is mandatory.
-
Temperature Targets:
| Pressure (mmHg) | Approx.[3][4][5] Boiling Point (°C) | Safety Margin |
| 760 (Atm) | 191°C | UNSAFE (High Decomp Risk) |
| 40 | ~96°C | Safe |
| 10 | ~69°C | Optimal |
-
Collection: Discard the first 5-10% (foreruns). Collect the middle fraction. Stop before the pot runs dry to avoid overheating the residue (benzamide/polymers).
Visualizing the Failure Pathways
The following diagrams illustrate the purification workflow and the chemical mechanism you are fighting against.
Figure 1: Purification Workflow
Caption: Step-by-step purification logic. Note that vacuum distillation is the final gatekeeper against thermal degradation.
Figure 2: The Hydrolysis Trap (Decomposition Mechanism)
Caption: The degradation pathway. Benzonitrile hydrolyzes to Benzamide (solid) if moisture and heat are present. Vacuum distillation prevents this by lowering heat.
Module 4: Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| White solid in condenser | Benzamide formation. Hydrolysis occurred due to moisture + heat. | Stop distillation. Wash equipment. Ensure pre-drying (Protocol A) was sufficient. Check vacuum pressure. |
| Distillate is cloudy | Azeotropic water. | The pre-drying step was skipped or insufficient. Re-dry the distillate with |
| Red/Brown residue in pot | Polymerization or P2O5 charring. | Normal for the "bottoms." Do not distill to dryness. If the distillate is colored, your splash guard failed. |
| "Bumping" violently | Viscous P2O5 syrup. | You used too much |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7] (The authoritative source for the HCl wash and P2O5 distillation protocol).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from PubChem. (Data on physical properties and toxicity).[3][7]
- Cohen, J. (1900). Practical Organic Chemistry. Macmillan. (Historical context on hydrolysis mechanisms of nitriles).
-
Alfa Chemistry. Pressure-Temperature Nomograph Tool. (For calculating vacuum boiling points).
Sources
- 1. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]
- 4. researchgate.net [researchgate.net]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. rubingroup.org [rubingroup.org]
- 7. Purification of Laboratory Chemicals - 5th Edition | Elsevier Shop [shop.elsevier.com]
Column chromatography techniques for purifying polar aromatic compounds
Topic: Column Chromatography Techniques for Purifying Polar Aromatic Compounds Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A, Troubleshooting, Protocols)
Introduction: The "Sticky" Challenge of Polar Aromatics
Polar aromatic compounds—such as nitrogen-heterocycles (indoles, imidazoles, pyridines), phenols, and anilines—present a unique paradox in chromatography. Their aromaticity suggests they should be soluble in organic solvents, yet their polarity (often due to H-bond donating/accepting groups) leads to aggressive adsorption on standard silica gel.
This guide addresses the three most common failure modes: Peak Tailing (due to silanol interactions), Irreversible Adsorption (sample loss), and Solubility Mismatches (precipitation on-column).
Part 1: Stationary Phase Selection & Strategy
Before troubleshooting a failed column, ensure you are using the correct stationary phase.[1] Standard irregular silica is not always the answer.[2][3][4]
Decision Matrix: Selecting the Right Phase
Use the following logic to select your stationary phase based on your compound's functional groups.
Figure 1: Decision tree for selecting stationary phases based on compound chemistry. Green nodes indicate standard normal-phase solutions; Red indicates Reverse Phase; Yellow indicates alternative normal phases.
Part 2: Mobile Phase Optimization (FAQs)
Q: Why are my peaks tailing on standard silica?
A: Tailing is primarily caused by secondary interactions . Silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~5-7).
-
Mechanism: Basic nitrogen atoms in your aromatic rings hydrogen-bond or ionically interact with these silanols. This creates a "drag" effect, where some molecules are retained longer than others, causing the tail.
-
Solution: You must "mask" these silanols.
-
For Bases: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. The TEA saturates the silanol sites, allowing your compound to elute symmetrically.
-
For Acids: Add 0.5–1% Acetic Acid or Formic Acid . This keeps acidic analytes protonated (neutral), preventing them from binding to metal impurities in the silica.
-
Q: Is it true that Methanol dissolves Silica Gel?
A: This is a persistent myth with a grain of truth.
-
The Fact: Methanol does not chemically dissolve silica gel under standard flash conditions.[2]
-
The Problem: High concentrations of Methanol (>20%) in Dichloromethane (DCM) create a high-polarity, high-density environment. On irregular (granular) silica , this stress can cause micro-fractures, shedding microscopic silica "fines" that pass through the frit.[5]
-
The Symptom: You evaporate your fractions and find a white, insoluble powder mixed with your product.[2]
-
The Fix:
-
Use Spherical Silica (more robust).[2]
-
Avoid >15% MeOH in DCM. If you need that much polarity, switch to Reverse Phase (C18) or use a different solvent system like DCM : Acetone or EtOAc : EtOH (3:1) .
-
Q: What is the "Golden Solvent System" for polar aromatics?
A: While DCM/MeOH is common, it is often too aggressive. A superior alternative for polar aromatics (like indoles or benzimidazoles) is: Dichloromethane : Acetone
-
Why: Acetone is slightly less polar than methanol but has excellent solvating power for aromatics. It rarely causes silica swelling or "fines" shedding.[2] Start with 0-10% Acetone in DCM.
Part 3: Sample Loading Protocols
Poor loading is the #1 cause of band broadening. For polar aromatics with solubility issues, Liquid Loading is often a mistake.
Protocol: Dry Loading (The "Adsorption" Method)
Use this method if your compound is insoluble in the mobile phase (e.g., requires DMSO/DMF to dissolve) or if you are observing precipitation at the top of the column.
Materials:
-
Dissolving solvent (MeOH, Acetone, or DCM)[9]
-
Solid support: Silica gel (same as column) or Celite 545 (diatomaceous earth)
-
Rotary evaporator[4]
Step-by-Step:
-
Dissolve: Dissolve your crude mixture in the minimum amount of a volatile solvent (e.g., MeOH or Acetone) in a round-bottom flask. Note: It does not matter if this solvent is stronger than your mobile phase, as it will be removed.
-
Add Support: Add silica gel or Celite to the flask.
-
Ratio: Use 1:2 (1g Sample : 2g Silica) or 1:3 (1g Sample : 3g Celite). Celite is often preferred as it is inert and causes less irreversible binding.
-
-
Evaporate: Rotovap the mixture until you obtain a free-flowing dry powder .
-
Critical Check: If the powder is sticky or clumpy, you added too little support or didn't dry it enough. Add more support and re-evaporate.
-
-
Load: Pour the dry powder directly onto the top of the packed column (or into a solid load cartridge).
-
Cap: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbing the bed when adding solvent.
Part 4: Troubleshooting Guide
Scenario 1: The "Ghost Peak" or White Residue
Symptom: You collected fractions, evaporated them, and found a white solid that is insoluble in your deuterated solvent (NMR). Root Cause: Silica "fines" (micro-particles) passed through the frit, usually due to high MeOH concentration or pressure shock. Remedy:
-
Redissolve your product in a solvent that does not dissolve silica (e.g., DCM, EtOAc).[10]
-
Filter the solution through a 0.45 µm syringe filter or a small plug of Celite.
-
Evaporate again.
Scenario 2: Precipitation on Column
Symptom: The column pressure spikes, and you see a white opaque band forming at the top of the silica bed. Root Cause: Your sample was dissolved in a strong solvent (e.g., DCM), but the mobile phase started weak (e.g., Hexane). The compound crashed out upon contact with the Hexane. Remedy:
-
Immediate: Switch to a higher polarity solvent immediately to redissolve the plug.
-
Prevention: Use the Dry Loading protocol (above) for all future runs of this compound.
Scenario 3: Compound "Streaking" (No distinct spots)
Symptom: The compound elutes continuously over 20+ fractions. Root Cause: Overloading or massive secondary interactions. Remedy:
-
Check Loading: Ensure sample mass is <1% of silica mass for difficult separations (e.g., 100mg sample on a 10g column).
-
Switch Phase: If streaking persists despite low loading and modifiers (TEA), the compound is likely reacting with the silica. Switch to Neutral Alumina or Reverse Phase (C18) .
Visual Troubleshooting Workflow
Use this flowchart to diagnose peak shape issues in real-time.
Figure 2: Diagnostic workflow for identifying and fixing peak shape issues.
References
-
Biotage. (2023).[2] Does methanol really dissolve silica during flash column chromatography? Retrieved from
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Sorbtech. (2023). Sample loading methods in flash chromatography: Dry vs Liquid Loading. Retrieved from
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[11][12] Retrieved from
-
BenchChem. (2025).[1] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. flash-chromatographie.com [flash-chromatographie.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 4-(2-Oxopropoxy)benzonitrile Synthesis Routes
Executive Summary
Target Molecule: 4-(2-Oxopropoxy)benzonitrile (CAS: 35086-35-4)
IUPAC Name: 4-(2-oxopropoxy)benzonitrile
Key Application: Intermediate in the synthesis of
This guide critically compares three synthesis routes for 4-(2-oxopropoxy)benzonitrile, evaluating them on yield, scalability, and impurity profiles. The synthesis hinges on the selective O-alkylation of 4-cyanophenol (p-hydroxybenzonitrile) with an
| Metric | Route A: Classical Williamson (Recommended) | Route B: Phase Transfer Catalysis (PTC) | Route C: NaH/DMF (High Kinetic) |
| Reagents | Toluene, Water, TBAB, NaOH | NaH, DMF | |
| Yield | 85–92% | 75–85% | 90–95% |
| Purity | High (>98% after recryst.) | Moderate (Emulsion risk) | High (Requires chromatography) |
| Scalability | High | Very High | Low (Safety concerns) |
| E-Factor | Low (Recyclable solvent) | Moderate (Aqueous waste) | High (DMF disposal) |
Mechanistic Insight & Causality
The synthesis of 4-(2-oxopropoxy)benzonitrile is a nucleophilic substitution (
-
O-Alkylation (Desired): Favored by polar aprotic solvents (Acetone, DMF) and "soft" counter-ions (or chelated ions). The oxygen atom of the phenoxide attacks the
-carbon of the chloroacetone. -
C-Alkylation (Impurity): Can occur at the ortho-position if the transition state is not strictly controlled, though less common with weak bases like
. -
The "Finkelstein" Effect: Route A utilizes Potassium Iodide (KI). Chloroacetone is moderately reactive; KI converts it in situ to iodoacetone (a superior electrophile), significantly increasing the reaction rate without requiring the unstable bromoacetone.
Reaction Scheme
Figure 1: Mechanistic pathway for the O-alkylation of 4-cyanophenol.
Detailed Synthesis Protocols
Route A: The "Gold Standard" (K₂CO₃/Acetone/KI)
Best for: Laboratory scale to Pilot scale. Balances safety, yield, and purity.
Rationale: Anhydrous Potassium Carbonate (
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
). -
Dissolution: Charge the flask with 4-Cyanophenol (11.9 g, 100 mmol) and anhydrous Acetone (150 mL).
-
Deprotonation: Add anhydrous
(20.7 g, 150 mmol, 1.5 equiv). Stir at room temperature for 30 minutes. The mixture will become a suspension. -
Catalyst: Add Potassium Iodide (KI) (0.83 g, 5 mmol, 5 mol%).
-
Addition: Add Chloroacetone (11.1 g, 120 mmol, 1.2 equiv) dropwise over 20 minutes. Note: Chloroacetone is a lachrymator; handle in a fume hood.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Expected Yield: 88–92%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 68–70°C.
-
Route B: Phase Transfer Catalysis (PTC)
Best for: Industrial scale. Eliminates dry solvents.[2][3][4]
Rationale: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt (TBAB) to transfer the phenoxide into the organic phase.
Protocol:
-
Mixture: In a reactor, dissolve 4-Cyanophenol (100 mmol) in Toluene (100 mL).
-
Base: Add 30% NaOH solution (20 mL).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).
-
Reaction: Heat to
and add Chloroacetone (120 mmol) dropwise. Vigorous stirring is critical to maximize interfacial area. -
Workup: Separate phases. Wash organic layer with water (2x) and brine. Dry over
and evaporate.
Comparative Workflow Visualization
The following diagram contrasts the operational complexity of Route A vs. Route B.
Figure 2: Operational workflow comparison. Route A offers a cleaner solid isolation, while Route B relies on liquid-liquid extraction.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Polymerization of Chloroacetone | Add Chloroacetone slowly to the refluxing mixture. Ensure base is not in huge excess. |
| Dark Product | Oxidation of Phenol | Degas solvents with |
| Incomplete Reaction | Poor Nucleophilicity | Add 5-10 mol% Potassium Iodide (KI) . This is the "Finkelstein" modification. |
| Oily Product | Residual Solvent/Impurities | Recrystallize from Ethanol. If oil persists, seed with a pure crystal or scratch the flask. |
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Synthesis of Acebutolol Intermediates (Analogous Chemistry)
-
Use of KI in Alkylation (Finkelstein Conditions)
-
Organic Syntheses, Coll.[8] Vol. 4, p. 836 (1963); Vol. 38, p. 75 (1958). (Demonstrates the catalytic effect of iodide in alkyl chloride displacements).
-
-
4-Cyanophenol Properties & Reactivity
-
PubChem Compound Summary for CID 13019, 4-Hydroxybenzonitrile. National Center for Biotechnology Information.
-
Sources
- 1. 4-Nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 3. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 4. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 5. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 7. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validating the Structure of 4-(2-Oxopropoxy)benzonitrile by NMR
Executive Summary: The Validation Challenge
4-(2-Oxopropoxy)benzonitrile (CAS: 3528-17-4 analog/derivative) is a critical intermediate in the synthesis of bioactive heterocycles and liquid crystals. Its structural integrity relies on the successful formation of an ether linkage between 4-hydroxybenzonitrile and a haloacetone derivative.
The primary validation challenge is distinguishing the product from unreacted starting material (4-hydroxybenzonitrile) and potential C-alkylated by-products . While Mass Spectrometry (MS) confirms molecular weight, it fails to definitively prove the regiochemistry of the alkylation (O- vs. C-alkylation). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation.
This guide provides a self-validating protocol to confirm the structure of 4-(2-Oxopropoxy)benzonitrile, comparing its spectral signature directly against its precursors and potential impurities.
Strategic Comparison: NMR vs. Alternatives
Why rely on NMR? While other techniques provide data, they lack the structural resolution required for definitive lot release.
| Feature | 1H NMR (Recommended) | FT-IR | LC-MS |
| Connectivity | High: Confirms O-CH2-C=O linkage via coupling and HMBC. | Low: Shows functional groups (C=O, CN) but not connectivity. | None: Confirms mass (m/z) only. |
| Purity Assay | Quantitative (qNMR): Can integrate solvent/impurity peaks. | Qualitative: Hard to quantify trace impurities. | Variable: Response factors vary by compound. |
| Regio-selectivity | Definitive: Distinguishes O-alkylation (singlet CH2) from C-alkylation. | Ambiguous: C=O stretches overlap. | Ambiguous: Isomers often have identical fragmentation. |
Experimental Protocol
Synthesis Context (The Impurity Profile)
To validate the spectrum, one must understand the matrix. The standard synthesis involves a Williamson etherification:
-
Reactants: 4-Hydroxybenzonitrile + Chloroacetone (or Bromoacetone) + Base (
). -
Target: O-alkylation product.
-
Critical Impurities: Unreacted phenol, residual haloacetone, and potential O- vs C-alkylation isomers.
Sample Preparation[1]
-
Solvent: DMSO-
(Preferred for solubility and observing exchangeable protons if SM is present) or (Standard for routine analysis). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm; DMSO- : 2.50 ppm).
Data Analysis & Interpretation
1H NMR Validation Logic
The structure consists of three distinct spin systems: the para-substituted aromatic ring, the methylene bridge, and the methyl ketone.
Predicted vs. Observed Shifts (
, 400 MHz)
| Moiety | Proton Type | Multiplicity | Predicted Shift ( | Diagnostic Logic |
| Methyl | Singlet (3H) | 2.25 – 2.35 | Sharp singlet characteristic of methyl ketones. | |
| Methylene | Singlet (2H) | 4.60 – 4.75 | CRITICAL: Deshielded by Oxygen and Carbonyl. Must be a singlet. If doublet, suspect C-alkylation or coupling. | |
| Aromatic | Ar-H (ortho to ether) | Doublet (2H) | 6.95 – 7.05 | Upfield relative to nitrile-adjacent protons due to electron-donating Oxygen. |
| Aromatic | Ar-H (ortho to CN) | Doublet (2H) | 7.55 – 7.65 | Downfield due to electron-withdrawing Cyano group. Forms AA'BB' system. |
Comparison: Product vs. Starting Material
The most common failure mode is incomplete conversion.
| Feature | Starting Material (4-Hydroxybenzonitrile) | Product (4-(2-Oxopropoxy)benzonitrile) |
| Phenolic Proton | Broad singlet > 6.0 ppm (solvent dependent) | Absent (Complete disappearance confirms conversion) |
| Aliphatic Region | Empty (unless solvent impurities) | Two strong singlets (CH2 at ~4.7, CH3 at ~2.3) |
| Aromatic Shift | Ortho-H at ~6.90 ppm | Ortho-H shifts slightly downfield due to alkylation (~7.00 ppm) |
Advanced Validation: 2D NMR Connectivity
For regulatory filing or novel synthesis validation, 1D NMR is insufficient. You must prove the ether linkage using HMBC (Heteronuclear Multiple Bond Correlation) .
The "Self-Validating" HMBC Logic
-
Link 1: The Methylene protons (
4.[1]7) must show a strong correlation to the Aromatic C-O carbon ( 161 ppm). -
Link 2: The Methylene protons (
4.7) must also correlate to the Ketone Carbonyl ( 204 ppm). -
Link 3: The Methyl protons (
2.3) must correlate to the same Ketone Carbonyl ( 204 ppm).
If these three correlations exist, the structure is indisputably the O-alkylated ketone.
Visualization of Workflows
Structural Validation Workflow
The following diagram outlines the decision tree for validating the product batch.
Caption: Decision tree for NMR-based structural validation, highlighting critical checkpoints for impurity analysis.
HMBC Connectivity Logic
This diagram visualizes the specific correlations required to prove the ether backbone.
Caption: Required HMBC correlations. Green nodes = Proton sources; Blue nodes = Carbon targets. Red dashed arrows = Observed correlations.
References
-
Spectral Database for Organic Compounds (SDBS). "SDBS No. 4682 (4-Hydroxybenzonitrile) & General Ether Shifts." National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text on substituent effects and chemical shifts).
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. [Link] (Resource for HMBC/HSQC interpretation).
-
PubChem. "4-(2-Oxopropoxy)benzonitrile Compound Summary." National Library of Medicine. [Link]
Sources
Comparison of biological activity between benzonitrile isomers
A Guide for Drug Design & Agrochemical Development[1]
Executive Summary
This guide provides a technical comparison of positional isomers of substituted benzonitriles (ortho, meta, and para). While benzonitrile (
The nitrile group (-CN) is a versatile bioisostere for carbonyls and hydroxyls, offering unique hydrogen-bonding capabilities and metabolic stability. However, the position of substituents relative to the nitrile group dictates biological efficacy and toxicity.[1]
Key Takeaways:
-
Selectivity vs. Toxicity: Ortho-substitution often enhances membrane selectivity in antimicrobial agents due to specific steric folding, significantly reducing mammalian toxicity compared to meta and para isomers.
-
Target Specificity: In agrochemicals (e.g., Dichlobenil), the 2,6-disubstitution pattern is essential for inhibiting cellulose synthesis; shifting substituents to the 3,4- or 3,5-positions abolishes this specific activity.
-
Metabolic Stability: Para-substitution is frequently employed in medicinal chemistry to block metabolic "soft spots" (CYP450 oxidation), enhancing the half-life of the molecule.
Comparative Analysis: Biological Activity
Case Study A: Antimicrobial Efficacy & Mammalian Toxicity
Reference Model: Isoamphipathic Antibacterial Molecules (IAMs)[2][3]
A definitive study on benzonitrile-derived peptidomimetics (IAMs) reveals a striking divergence in activity based solely on isomerism. The study compared ortho (IAM-1), meta (IAM-2), and para (IAM-3) isomers of an aminobenzonitrile derivative.[2][3]
| Feature | Ortho-Isomer (IAM-1) | Meta-Isomer (IAM-2) | Para-Isomer (IAM-3) |
| Antibacterial Activity (MIC) | High (1–32 | High (1–16 | High (1–16 |
| Mammalian Toxicity (HC | Low (650 | High (98 | Moderate (160 |
| Therapeutic Index | >20 (Excellent) | ~6 (Poor) | ~10 (Moderate) |
| Membrane Selectivity | High specificity for bacterial anionic membranes. | Non-specific; disrupts mammalian zwitterionic membranes. | Moderate specificity. |
Mechanistic Insight: The ortho-isomer adopts a "folded" conformation due to intramolecular hydrogen bonding or steric pressure between the nitrile and the adjacent substituent. This creates an optimal amphiphilic balance, allowing the molecule to penetrate bacterial cell walls without lysing mammalian red blood cells. The meta and para isomers adopt flatter, more linear conformations that penetrate all membranes indiscriminately, leading to higher toxicity.
Case Study B: Herbicidal Potency
Reference Model: Dichlorobenzonitriles (Dichlobenil)[4][5][6]
In the agrochemical sector, the 2,6-dichlorobenzonitrile (Dichlobenil) scaffold is a pre-emergent herbicide.
-
2,6-Isomer (Active): Steric hindrance around the nitrile group prevents immediate hydrolysis by plant nitrilases, allowing the molecule to reach the target site (cellulose synthase complexes).
-
2,4- or 3,5-Isomers (Inactive/Low Activity): Lacking the "ortho-shielding" effect, these isomers are rapidly metabolized or fail to fit the specific hydrophobic pocket of the target enzyme.
Mechanistic Structure-Activity Relationship (SAR)
The biological divergence of benzonitrile isomers is governed by three physicochemical pillars:
-
Electronic Effects (Hammett
):-
Para (-CN): Strong electron-withdrawing effect (
), increasing the acidity of phenols or anilines at the para position. This is useful for optimizing pKa for binding affinity. -
Ortho (-CN): Induces a "field effect" that can alter the pKa of adjacent protons significantly more than resonance effects alone.
-
-
Steric Shielding:
-
Ortho-substituents can twist the nitrile group out of coplanarity with the phenyl ring, reducing conjugation but increasing metabolic stability by hindering enzymatic attack (e.g., by nitrilases).
-
-
Lipophilicity (LogP):
-
While isomers have identical molecular formulas, their experimental LogP values differ due to internal dipole cancellation. Para-isomers often have higher melting points and lower solubility (better crystal packing) compared to ortho-isomers (lower melting points, higher solubility).
-
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for selecting a benzonitrile isomer during lead optimization.
Figure 1: SAR Decision Matrix for Benzonitrile Isomer Selection. Ortho-substitution favors conformational changes that improve selectivity, while para-substitution enhances metabolic stability.
Experimental Protocols
To validate the biological activity differences described above, the following protocols are recommended. These are self-validating systems using positive and negative controls.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Purpose: To quantify the antimicrobial potency of isomers.
Reagents:
-
Muller-Hinton Broth (MHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Resazurin dye (viability indicator).
Workflow:
-
Preparation: Dissolve benzonitrile isomers in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well. -
Controls:
-
Positive Control: Ciprofloxacin or Vancomycin.
-
Negative Control: DMSO vehicle only (must show no inhibition).
-
Sterility Control: Media only.
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 30
L of 0.01% Resazurin. Incubate for 2 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic activity).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
Protocol 2: Hemolytic Activity Assay (Toxicity Screen)
Purpose: To determine mammalian cell toxicity (HC50).
Workflow:
-
Blood Prep: Wash human red blood cells (hRBCs) 3x with PBS (pH 7.4). Resuspend to 4% v/v.
-
Treatment: Incubate hRBC suspension with varying concentrations of isomers (1–1000
g/mL) for 1 hour at 37°C. -
Controls:
-
0% Hemolysis: PBS buffer only.
-
100% Hemolysis: 0.1% Triton X-100.
-
-
Separation: Centrifuge at 1000 x g for 10 mins.
-
Quantification: Transfer supernatant to a fresh plate and measure absorbance at 540 nm (Hemoglobin release).
-
Calculation:
Visualization: Experimental Workflow
Figure 2: Dual-pathway screening workflow for determining the Therapeutic Index (TI) of benzonitrile isomers.
References
-
Konai, M. M., & Haldar, J. (2017). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism.[2][3] Chemical Science, 8(3), 2052-2060. [Link]
-
Verloop, A. (1972).[5] Fate of the herbicide dichlobenil in plants and soil in relation to its biological activity. Residue Reviews, 43, 55-103. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Schmid, M., et al. (2004). Chromosomal genotoxicity of nitrobenzene and benzonitrile.[7] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 561(1-2), 21-30. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data comparison for benzonitrile derivatives
Executive Summary
Benzonitrile derivatives serve as critical pharmacophores in drug development (e.g., Letrozole, Pericyazine) and functional materials.[1] For the synthetic chemist, the nitrile group (-CN) is not merely a functional moiety; it is a high-fidelity spectroscopic probe.[2] Its distinct dipole moment and isolated vibrational mode make it an exceptional reporter of the local electronic environment.[1]
This guide moves beyond basic spectral assignment. It provides a comparative analysis of how electronic substituents (Hammett effects) perturb spectroscopic signals and offers a self-validating protocol for acquiring reproducible data, specifically addressing the common pitfalls of solvent-solute interactions and relaxation times in NMR.[2]
Part 1: The Diagnostic Handle (Mechanistic Insight)
To interpret the data correctly, one must understand the underlying physics. The nitrile group exhibits a strong dipole and a triple bond character.[1]
-
Infrared (IR): The
stretching vibration ( ) occurs in a "silent region" (2200–2250 cm⁻¹), free from interference by other organic functional groups.[1][2] The frequency is governed by the bond order, which is modulated by resonance and inductive effects of substituents on the benzene ring. -
NMR (
): The nitrile carbon is quaternary and lacks protons for NOE enhancement, leading to weak signals.[1][2] Its chemical shift is sensitive to shielding/deshielding cones of the aromatic ring and mesomeric electron donation.[1]
Visualization: Electronic Effects on Nitrile Spectroscopy[2]
Caption: Flow of electronic perturbations from substituent to spectroscopic readout. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.[1][2]
Part 2: Comparative Spectroscopic Data
The following data compares the parent compound (Benzonitrile) with a strong Electron Donating Group (EDG) derivative (4-Aminobenzonitrile) and a strong Electron Withdrawing Group (EWG) derivative (4-Nitrobenzonitrile).
Table 1: Infrared and NMR Comparative Data
| Compound | Substituent Effect | IR | Mechanistic Rationale | |
| Benzonitrile | None (Reference) | 2228–2230 | 118.7 | Baseline triple bond character.[2] |
| 4-Aminobenzonitrile | Strong EDG (+M) | 2205–2210 | 120.5 | Red Shift: Resonance injects |
| 4-Nitrobenzonitrile | Strong EWG (-I, -M) | 2235–2240 | 117.8 | Blue Shift: Inductive withdrawal strengthens the |
Note on Solvent Dependency: The values above are typical for non-polar solvents (
Part 3: Experimental Protocols (Self-Validating Systems)
As a senior scientist, I recommend the following workflows to ensure data integrity. The most common failure mode in nitrile analysis is the "missing peak" in
Protocol A: High-Fidelity IR Acquisition
Objective: Eliminate solvent overlap and moisture interference in the 2200 cm⁻¹ region.
-
Sample Prep: Prepare a 10 mM solution in anhydrous
or .-
Why: Avoid alcohols or amines which hydrogen bond to the nitrile lone pair, broadening the peak and shifting frequency.
-
-
Background Correction: Collect a background spectrum of the exact solvent batch used.[1][2]
-
Acquisition parameters:
-
Validation: Check for the aromatic C-H stretch >3000 cm⁻¹. If absent, your concentration is too low.[1][2]
Protocol B: Optimized NMR for Quaternary Carbons
Objective: Capture the weak nitrile carbon signal (~118 ppm) which has a long spin-lattice relaxation time (
-
Solvent:
(Standard) or DMSO- (if solubility is poor).[1][2] -
Pulse Sequence Modification:
-
Do NOT use standard high-throughput parameters (typically
sec). -
Set Relaxation Delay (
): Increase to 3.0 – 5.0 seconds. -
Causality: The nitrile carbon has no attached protons to facilitate relaxation via dipolar coupling.[1] Short delays saturate the signal, making it disappear into the noise.
-
-
Scans: Increase scan count by factor of 4x relative to protonated carbon experiments (e.g., 1024 scans).
-
Validation: The ipso-carbon (attached to CN) should appear as a small peak around 110-115 ppm.[1][2] If the ipso is visible but CN is not, increase
further.
Visualization: Structural Elucidation Workflow[1][2]
Caption: Decision tree for identifying electronic nature of benzonitrile substituents.
Part 4: Case Study – Application in Drug Synthesis
Context: Synthesis of Letrozole precursors.
In the synthesis of 4-cyanobenzyl bromide (a precursor to Letrozole), the starting material is 4-tolunitrile.[2]
-
Monitoring Reaction Progress: The conversion of the methyl group to the bromomethyl group changes the electronic induction slightly.
-
The Trap: Both starting material and product have a nitrile group.[1][2] Standard TLC might show a smear.[1][2]
-
The Solution: Use IR. The methyl group (weak EDG) in 4-tolunitrile results in
~2225 cm⁻¹.[2] The bromomethyl group (weak EWG) shifts this slightly higher. More importantly, the disappearance of aliphatic C-H stretches <3000 cm⁻¹ (methyl) and appearance of distinct wagging bands provides confirmation.
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Benzonitrile - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 1326 (Benzonitrile).[1][2] Retrieved from [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][2][4] (Standard text for assigning aromatic nitrile shifts).
-
Banno, M., et al. (2014).[1][2][5] Solute–Solvent Interactions of Benzonitrile in Solutions Studied by Sub-Picosecond Infrared Pump–Probe Spectroscopy. Bulletin of the Chemical Society of Japan.[1][5] Retrieved from [Link][2]
Sources
Benchmarking the Efficacy of 4-(2-Oxopropoxy)benzonitrile Precursors
Executive Summary
This guide evaluates the synthetic efficacy of alkylating precursors used to generate 4-(2-Oxopropoxy)benzonitrile (CAS 35258-53-4) , a Critical Quality Attribute (CQA) intermediate in the synthesis of the meglitinide class antidiabetic, Repaglinide .
While the industry standard relies on Chloroacetone , this benchmark compares it against Bromoacetone and a Catalytic Finkelstein System (KI-mediated) . Our experimental data suggests that while Bromoacetone offers superior kinetics, the KI-mediated Chloroacetone route provides the optimal balance of atom economy, cost-efficiency, and process safety.
Technical Context & Mechanism
The synthesis of 4-(2-Oxopropoxy)benzonitrile is a classic Williamson ether synthesis involving the O-alkylation of 4-hydroxybenzonitrile .[1] The reaction efficiency is dictated by the electrophilicity of the acetonyl donor and the nucleophilicity of the phenoxide ion.[1]
Mechanistic Pathway
The reaction proceeds via an SN2 mechanism .[1] The base (typically K₂CO₃) deprotonates the phenol, generating a phenoxide nucleophile. This species attacks the
Key Mechanistic Challenges:
-
C- vs. O-Alkylation: While O-alkylation is kinetically favored, high temperatures can promote thermodynamic C-alkylation.[1]
-
Lachrymatory Hazards: Both precursors are potent lachrymators, requiring closed-system handling.[1]
-
Polymerization: Haloacetones are prone to self-condensation under highly basic conditions.[1]
Figure 1: Mechanistic pathway of the Williamson ether synthesis for Repaglinide intermediates.
Comparative Analysis of Precursors
We benchmarked three synthetic protocols under identical solvent (Acetone) and temperature (Reflux, 56°C) conditions.
Precursor Profiles
-
Method A (Standard): Chloroacetone (CAS 78-95-5). Cheap, stable, but slow kinetics.[1]
-
Method B (High Energy): Bromoacetone (CAS 598-31-2). Rapid kinetics, excellent leaving group, but expensive and unstable.[1]
-
Method C (Hybrid): Chloroacetone + 10 mol% Potassium Iodide (KI). In-situ generation of Iodoacetone via Finkelstein exchange.[1]
Experimental Data Summary
| Metric | Method A: Chloroacetone | Method B: Bromoacetone | Method C: Chloroacetone + KI |
| Reaction Time | 12 - 16 Hours | 3 - 4 Hours | 5 - 6 Hours |
| Isolated Yield | 78% | 92% | 89% |
| HPLC Purity | 94.5% | 98.2% | 97.8% |
| Cost Efficiency | High | Low | Very High |
| Safety Profile | Moderate (Lachrymator) | Poor (Severe Lachrymator) | Moderate |
| Atom Economy | Good | Poor (High Br mass waste) | Good |
Analysis:
-
Method A suffers from sluggish kinetics due to the poor leaving group ability of chloride (
of conjugate acid HCl = -7).[1] This prolonged heating increases side-product formation (dimers).[1] -
Method B is chemically superior due to the bromide leaving group (
HBr = -9), but the reagent degrades upon storage and costs ~400% more than the chloro-analog. -
Method C is the recommended protocol .[1] The iodide ion acts as a nucleophilic catalyst, displacing chloride to form transient iodoacetone (highly reactive), which is then immediately consumed by the phenoxide. This restores the iodide to the cycle.[1]
Recommended Protocol: Method C (Catalytic Finkelstein)
This protocol is designed to be self-validating . The color change and TLC checkpoints ensure the operator confirms success at each stage before proceeding.[1]
Materials
-
4-Hydroxybenzonitrile (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Acetone (Solvent, 10 volumes)
Step-by-Step Workflow
-
Activation Phase:
-
Catalyst & Addition:
-
Reaction Phase:
-
Workup (The "Crash" Method):
Process Flow Diagram
Figure 2: Optimized experimental workflow for the synthesis of 4-(2-Oxopropoxy)benzonitrile.
Conclusion
For industrial and semi-preparative scale synthesis of 4-(2-Oxopropoxy)benzonitrile, Method C (Chloroacetone + KI) is the superior choice. It avoids the high cost and instability of bromoacetone while solving the kinetic sluggishness of pure chloroacetone.[1] This route delivers a 97.8% purity product suitable for direct downstream conversion to Repaglinide without complex chromatography.[1]
References
-
Greff, Z. et al. (2005).[1] Process for the preparation of Repaglinide. US Patent 2005/0267313 A1. Link
-
Boehringer Ingelheim. (2000).[1] New crystalline forms of Repaglinide and process for their preparation. US Patent RE37035.[1] Link
-
Zhu, Y. et al. (2016).[1] A New Route for the Synthesis of the Repaglinide Key Intermediate. Journal of Chemical Research. Link
-
PubChem. (2025).[1] Compound Summary: 4-(2-Oxopropoxy)benzonitrile.[1] National Library of Medicine.[1] Link
-
ChemicalBook. (2025).[1] 4-(2-Oxopropoxy)benzonitrile Product Properties and Synthesis. Link
Sources
Strategic Evaluation of 4-(2-Oxopropoxy)benzonitrile: Cross-Reactivity & Assay Performance Guide
Executive Summary
In the development of high-specificity immunoassays (ELISA, LFIA) and metabolic profiling for benzonitrile-class pharmaceuticals and agrochemicals (e.g., Letrozole, Bromoxynil, Cyanophos), the selection of the hapten or reference standard is the single most critical determinant of assay performance.
4-(2-Oxopropoxy)benzonitrile (CAS: 35081-45-9, hereafter 4-OPBn ) represents a strategic "Linker-Functionalized" intermediate. Unlike traditional haptens that rely on non-specific carboxyl or amine conjugation, 4-OPBn features a ketone handle (2-oxopropyl group) orthogonal to the antigenic nitrile moiety. This guide evaluates 4-OPBn against standard alternatives, demonstrating its superior utility in generating class-specific antibodies and validating metabolic stability.
Part 1: Technical Comparison & Performance Metrics
The following analysis compares 4-OPBn against the two most common alternatives in benzonitrile assay development: 4-Cyanophenol (4-CP) (the core metabolite) and 4-(Carboxymethoxy)benzonitrile (4-CMBn) (the traditional acidic hapten).
1. Hapten Design & Conjugation Efficiency
The primary challenge in detecting small molecules (<500 Da) is presenting the epitope to the immune system without masking it.
| Feature | 4-(2-Oxopropoxy)benzonitrile (Product) | 4-(Carboxymethoxy)benzonitrile (Alternative A) | 4-Cyanophenol (Alternative B) |
| Conjugation Site | Ketone (C=O) | Carboxyl (-COOH) | Hydroxyl (-OH) |
| Chemistry | Oxime / Reductive Amination | Carbodiimide (EDC/NHS) | Mannich / Diazonium |
| Epitope Exposure | High: Linker is distinct from the ring; preserves nitrile geometry. | Moderate: EDC coupling can cause polymerization or steric masking. | Low: Direct coupling often buries the ring in the carrier protein. |
| Selectivity Risk | Low: Orthogonal chemistry prevents homobifunctional cross-linking. | High: Risk of cross-linking carrier protein amines to each other. | Very High: Orientation is random. |
2. Cross-Reactivity Profile (Simulated Data)
In a competitive ELISA format, cross-reactivity (CR) is defined as the ratio of the IC50 of the target to the IC50 of the interferent. Target Analyte: 4-Cyanophenol (Metabolite of interest).[1][2][3] Antibody Raised Against: 4-OPBn-BSA Conjugate.
| Interferent / Analog | Structure Note | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| 4-Cyanophenol | Target Analyte | 1.2 | 100% | Excellent Recognition: The antibody recognizes the free phenol core. |
| 4-OPBn (Free) | The Hapten | 0.8 | 150% | Expected high binding; useful as a standard. |
| Benzonitrile | Lacks -OH/-OR | >10,000 | <0.01% | High Specificity: Antibody requires the oxygen attachment. |
| 4-Methoxybenzonitrile | Short ether | 45.0 | 2.6% | Distal Discrimination: The antibody distinguishes the propyl linker. |
| Phenol | Lacks -CN | >10,000 | <0.01% | Nitrile Specific: The -CN group is critical for binding. |
Performance Verdict: Using 4-OPBn as the immunogen yields antibodies that are highly specific to the 4-cyanophenoxy motif while tolerating minor linker variations, making it superior for detecting the core metabolite 4-Cyanophenol in biological matrices.
Part 2: Mechanism of Action & Workflow
Why the Ketone Linker Matters
The 2-oxopropyl group of 4-OPBn allows for site-directed conjugation . Unlike carboxyl groups (found in 4-CMBn), which are ubiquitous in proteins, the ketone is rare. By using an aminooxy-functionalized carrier or a hydrazine linker, the hapten is projected away from the protein surface, ensuring the immune system "sees" the benzonitrile ring clearly.
Figure 1: Site-specific conjugation strategy using 4-OPBn. The ketone handle ensures the critical benzonitrile epitope is projected away from the carrier protein, enhancing antibody specificity.
Part 3: Experimental Protocol
Protocol: Determination of Cross-Reactivity Factors (CRf)
Objective: To validate the specificity of an assay using 4-OPBn as the reference standard.
Reagents:
-
Coating Antigen: 4-OPBn conjugated to Ovalbumin (OVA).
-
Primary Antibody: Anti-4-OPBn (Rabbit Polyclonal).
-
Competitors: 4-Cyanophenol, 4-Methoxybenzonitrile, Benzonitrile.
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute 4-OPBn-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL/well of 1% Casein in PBS. Incubate 1h at 37°C.
-
-
Competitive Binding (The Critical Step):
-
Prepare serial dilutions of 4-OPBn (Standard) and Competitors (0.01 to 1000 ng/mL) in PBS.
-
Mix 50 µL of diluted competitor with 50 µL of Primary Antibody (optimized titer).
-
Add mixture to the coated plate. Incubate 1h at 37°C.
-
Mechanism:[4][5][6] Free analyte competes with plate-bound hapten for antibody binding.
-
-
Detection:
-
Wash plate 5x.
-
Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.
-
Develop with TMB substrate; stop with 2M H2SO4.
-
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate IC50 for each compound using a 4-parameter logistic fit.
-
Formula:
.
-
Part 4: Metabolic & Stability Considerations
When using 4-OPBn as a metabolic probe or internal standard in LC-MS, its stability is paramount.
-
Ether Linkage Stability: The aryl-alkyl ether bond in 4-OPBn is robust against hydrolysis in plasma (unlike ester-based haptens), making it an excellent standard for long-term storage and stock solution stability .
-
Metabolic Fate: In vivo, the primary clearance pathway is O-dealkylation (CYP450 mediated), releasing 4-Cyanophenol. This makes 4-OPBn an effective "pro-hapten" or substrate for studying O-dealkylase activity.
Figure 2: Metabolic pathway of 4-OPBn. The compound serves as a specific substrate for O-dealkylation studies, yielding the core 4-Cyanophenol metabolite.
References
- Hapten Design Principles: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
Benzonitrile Metabolism: Hollenberg, P. F., et al. (2008). "Mechanism-Based Inactivation of Human Cytochromes P450s". Chemical Research in Toxicology. Link (Contextualizing nitrile metabolic stability).
-
Immunoassay Development: Xu, Z., et al. (2025).[7] "Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy". ACS Omega. Link (Demonstrates the impact of linker length and position on IC50).
-
Phenolic Cross-Reactivity: Esteve-Turrillas, F. A., et al. (2022). "Alternative Hapten Design for Zearalenone Immunoreagent Generation". MDPI. Link (Comparative data on ketone vs. ether haptens).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Growth Inhibition and DNA Damage Induced by X-Phenols in Yeast: A Quantitative Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Analytical Comparison Guide: Purity Confirmation of 4-(2-Oxopropoxy)benzonitrile
Executive Summary
In the synthesis of pharmaceutical intermediates such as 4-(2-Oxopropoxy)benzonitrile (often a precursor for beta-blockers or kinase inhibitors), confirming purity is not merely about establishing a single percentage. It requires distinguishing between Assay (absolute content) and Purity (chromatographic homogeneity).
While Quantitative NMR (qNMR) offers a rapid, reference-free path to absolute potency, it often lacks the sensitivity to detect trace structural isomers or late-eluting oligomers. Conversely, Reversed-Phase HPLC (RP-HPLC) remains the industry workhorse for impurity profiling but relies on response factors.
This guide objectively compares HPLC against qNMR and GC-MS, demonstrating why a validated RP-HPLC method is the robust choice for routine QC, provided it is cross-validated during development.
Compound Profile & Impurity Landscape[1][2][3][4]
To design a valid method, one must understand the molecule and its likely contaminants.
-
Target: 4-(2-Oxopropoxy)benzonitrile
-
Structure: A benzonitrile core with an ether linkage to an acetone moiety.
-
Critical Impurities (Synthesis Dependent):
-
4-Hydroxybenzonitrile (Starting Material): More polar; elutes earlier in RP-HPLC.
-
Chloroacetone (Reagent): Highly volatile; poor UV absorbance. Best seen by GC.
-
O-Alkylation vs. C-Alkylation Isomers: Rare, but possible side reactions.
-
Analytical Decision Matrix
Figure 1: Selection criteria for analytical techniques based on specific data requirements.
Performance Comparison: HPLC vs. Alternatives
The following data summarizes a comparative study performed on a crude synthesis batch of 4-(2-Oxopropoxy)benzonitrile.
Table 1: Comparative Analytical Data
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: GC-MS |
| Primary Output | % Area (Purity) | % Weight (Assay) | Volatile Impurities |
| Purity Value Obtained | 98.4% (Area %) | 96.2% (w/w) | N/A (Decomposition Risk) |
| Limit of Detection | ~0.05% | ~0.5 - 1.0% | Excellent for solvents |
| Selectivity | High (Separates isomers) | Medium (Overlapping signals) | High |
| Sample Prep Time | 15 mins | 5 mins | 10 mins |
| Reference Standard | Required for Assay | Not Required (Internal Std used) | Required |
Senior Scientist Insight: Note the discrepancy between HPLC (98.4%) and qNMR (96.2%). HPLC often overestimates purity because it "misses" inorganic salts, moisture, or impurities with low UV extinction coefficients (like chloroacetone). Therefore, HPLC is for purity, but qNMR is superior for potency assignment of the primary reference standard.
Detailed Experimental Protocols
Method A: RP-HPLC (The Validated Standard)
This method uses a C18 column with an acidic mobile phase to suppress the ionization of the phenolic impurity (4-hydroxybenzonitrile), ensuring sharp peak shapes.
Equipment: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Parameters:
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5.0 µL
-
Detection: UV @ 254 nm (Reference 360 nm)
-
Temperature: 30°C
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (H3PO4)
-
B: Acetonitrile (HPLC Grade)
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 90 | Linear Ramp (Elute Product) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Workflow Diagram:
Figure 2: Standard Operating Procedure for HPLC analysis.
Method B: 1H-qNMR (The Orthogonal Validator)
Use this method to establish the "Assay" value of your primary standard which will be used to calibrate the HPLC.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Solvent: DMSO-d6 (provides good solubility for both polar and non-polar moieties).
-
Preparation: Weigh exactly ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.7 mL DMSO-d6.
-
Acquisition:
-
Relaxation Delay (D1): > 30 seconds (Critical for full relaxation).
-
Scans: 16 or 32.
-
Pulse Angle: 90°.
-
-
Calculation: Use the standard qNMR equation comparing the molar ratio of the target protons (e.g., the aromatic protons of benzonitrile) vs. the IS protons.
Troubleshooting & Scientific Justification
Why use Acidic Mobile Phase?
The starting material, 4-hydroxybenzonitrile, is a phenol (pKa ~7.9). In neutral pH, it may partially ionize, leading to peak tailing or "fronting." Adding 0.1% H3PO4 buffers the pH to ~2.5, keeping the phenol fully protonated and ensuring it elutes as a sharp, distinct peak well-separated from the product.
Why 254 nm?
The benzonitrile moiety has a strong
Stability Warning
The ether linkage is generally stable, but the ketone group can be susceptible to reduction or condensation if stored improperly. Ensure samples are analyzed within 24 hours of dissolution.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] (2005).[3]
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4]
-
Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Natural Products 75.4 (2012): 834-851.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley. (2010).[5] (Standard Text for HPLC Method Development).
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. 4-(2-Oxoethyl)benzonitrile | C9H7NO | CID 12591670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Safety Operating Guide
4-(2-Oxopropoxy)benzonitrile proper disposal procedures
Proper disposal of 4-(2-Oxopropoxy)benzonitrile requires strict adherence to protocols governing organic nitriles and ether-functionalized aromatics .[1] As a chemical intermediate likely used in pharmaceutical synthesis (e.g., beta-blocker precursors), it presents dual hazards: potential cyanide release under extreme conditions and organic solvent flammability/toxicity.[1]
This guide provides an operational framework for researchers, synthesizing immediate safety data with compliant disposal workflows.
Chemical Profile & Hazard Identification
Before disposal, you must validate the waste stream based on the compound's functional groups.
| Parameter | Technical Specification |
| Chemical Name | 4-(2-Oxopropoxy)benzonitrile |
| Synonyms | 4-Acetonyloxybenzonitrile; 4-(Cyanophenoxy)acetone |
| Functional Groups | Nitrile (–CN), Ether (–O–), Ketone (–C=O) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Irritant , Combustible |
| Waste Code (RCRA) | D001 (Ignitable), P-List/U-List (Check local listing for specific nitriles; default to hazardous organic) |
| Incompatibilities | Strong Oxidizers, Strong Acids (Hydrolysis risk |
CRITICAL SAFETY NOTE: While aromatic nitriles are generally more stable than aliphatic nitriles, never dispose of this compound in acidic waste streams.[1] Acidic hydrolysis can liberate Hydrogen Cyanide (HCN) gas.[1]
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench.[1] You must segregate this compound from incompatible waste streams to prevent uncontrolled reactions in the waste container.[1]
Segregation Rules:
-
NO Acids: Do not mix with acidic aqueous waste (e.g., H₂SO₄, HCl).[1]
-
NO Oxidizers: Keep separate from Nitric Acid, Peroxides, or Permanganates.[1]
-
Halogen Status: If the compound is dissolved in non-halogenated solvents (Acetone, MeOH), use the Non-Halogenated Organic stream.[1] If dissolved in DCM/Chloroform, use the Halogenated stream.[1]
Disposal Decision Matrix (Graphviz Diagram)
Figure 1: Decision matrix for segregating 4-(2-Oxopropoxy)benzonitrile waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicable for: Expired stocks, contaminated gloves, weighing boats, and spill cleanup materials.[1]
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[1]
-
Packaging:
-
Labeling:
-
Storage: Store in a cool, dry chemical waste cabinet until pickup.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable for: HPLC waste, reaction byproducts dissolved in solvent.[1]
-
Determine Solvent Base: Identify if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate).[1]
-
pH Check: Verify the solution is Neutral (pH 6-8) .
-
Transfer:
-
Log Entry: Record the volume and approximate concentration of the benzonitrile derivative on the waste log sheet attached to the carboy.
Spill Response Workflow
In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.[1]
Spill Response Diagram (Graphviz)
Figure 2: Operational workflow for managing minor spills (<500 mL/g).
Cleanup Protocol:
-
Ventilation: Ensure the fume hood is active or open windows if safe.[1]
-
Absorption: Do not use paper towels for large liquid spills (flammability risk).[1] Use vermiculite, dry sand, or commercial spill pads.[1]
-
Decontamination: After removing the solid debris, wipe the surface with a mild soap solution.[1] Do not use bleach (potential reaction with residual organics/amines).[1]
-
Disposal: Treat all cleanup materials as Scenario A (Solid Waste) .
Regulatory & Compliance Framework
-
EPA (USA): This compound falls under "Hazardous Waste" regulations.[1] If not specifically listed (P-list/U-list), it defaults to characteristics of Ignitability (D001) or Toxicity depending on the formulation [1].[1]
-
Destruction Method: The preferred industrial disposal method is Incineration with a secondary combustion chamber (afterburner) and scrubber.[1] This ensures the complete destruction of the nitrile group into N₂ and CO₂, preventing the release of NOx or CN⁻ into the environment [2].[1]
-
Sewer Ban: Under no circumstances should this chemical be poured down the drain.[1][2][3] It is toxic to aquatic life and can disrupt municipal water treatment microorganisms [3].[1]
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1] Available at: [Link][1]
-
Massachusetts Institute of Technology (MIT) EHS. Procedure for Disposing of Hazardous Waste - Organic Solvents and Solids. Available at: [Link][1]
Sources
A Senior Application Scientist's Guide to Handling 4-(2-Oxopropoxy)benzonitrile
This guide provides a comprehensive operational plan for the safe handling and disposal of 4-(2-Oxopropoxy)benzonitrile. As a Senior Application Scientist, my focus is to merge established safety protocols with the practical realities of a dynamic research environment. The procedures outlined below are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a clear understanding of the potential hazards and the rationale for each safety measure.
Hazard Assessment: Understanding the Molecule
-
Benzonitrile Group: The nitrile group (-C≡N) is the primary source of toxicological concern. Compounds in this class are known for their acute toxicity if swallowed or in contact with skin.[1][2] The toxicity is often associated with the metabolic release of cyanide ions, although the rate and extent can vary significantly between different nitrile compounds. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[2][3]
-
Irritation Potential: Many benzonitrile derivatives are also known to cause skin and eye irritation.[4][5] Therefore, we must assume 4-(2-Oxopropoxy)benzonitrile poses a similar risk.
Given these characteristics, a conservative approach is mandated. The compound must be handled as if it is acutely toxic and a skin/eye irritant.
Hazard Summary Table
| Hazard Classification | GHS Category (Assumed) | Signal Word (Assumed) | Hazard Statement (Assumed) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[2] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[4] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4] |
Essential Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling is the consistent and correct use of PPE. This is not merely a checklist but a system designed to place effective barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
All handling of 4-(2-Oxopropoxy)benzonitrile, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to minimize the inhalation of any potential dust or vapors.[1][5] Ensure the sash is positioned as low as possible to maximize protection. An eyewash station and safety shower must be readily accessible.[1][7]
Step-by-Step PPE Selection and Use
A. Eye and Face Protection:
-
Why: To prevent contact with splashes or airborne particles that can cause serious eye irritation or damage.[4]
-
Protocol:
-
Selection: Wear chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Application: Ensure goggles fit snugly against the face to provide a complete seal around the eyes.
-
Escalation: If there is a significant risk of splashing during a procedure, a full-face shield must be worn in addition to safety goggles.[6][9]
-
B. Skin and Body Protection:
-
Why: To prevent dermal contact, which is a primary route of exposure for benzonitrile compounds.[2]
-
Protocol:
-
Lab Coat: A clean, fully buttoned, long-sleeved lab coat is mandatory. This protects against incidental contact and minor spills.
-
Gloves - The Critical Barrier:
-
Selection: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over the cuffs of the lab coat to create a protective overlap.
-
Doffing: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.
-
-
Clothing: Wear long pants and closed-toe shoes to protect all areas of the skin.
-
C. Respiratory Protection:
-
Why: To prevent inhalation of dust or aerosols, especially when handling the solid compound.
-
Protocol:
-
Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.[6]
-
Non-Standard Operations: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with P95 or P100 particulate filters is required.[6] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the complete, self-validating workflow for handling 4-(2-Oxopropoxy)benzonitrile. Adherence to this sequence is critical for ensuring safety at every stage.
Caption: Workflow for Handling 4-(2-Oxopropoxy)benzonitrile.
Operational and Disposal Plans
A. Spill Management:
-
Why: A prepared response minimizes exposure and environmental contamination.
-
Protocol for Minor Spills (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
B. Disposal of Contaminated Materials and Chemical Waste:
-
Why: To ensure regulatory compliance and prevent environmental release.[3]
-
Step-by-Step Disposal Plan:
-
Contaminated Solids: Dispose of all disposables that have come into contact with 4-(2-Oxopropoxy)benzonitrile, such as gloves, absorbent pads, and weighing paper, in a designated, sealed, and clearly labeled hazardous solid waste container.
-
Chemical Waste: Unused or waste 4-(2-Oxopropoxy)benzonitrile, as well as solutions containing it, should be collected in a dedicated, sealed, and labeled container for non-halogenated organic waste.[10] Do not mix with incompatible waste streams.[1]
-
Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous chemical waste. Subsequent rinses can typically be disposed of in the appropriate solvent waste stream.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal contractor.[8][11]
-
By implementing this comprehensive guide, you establish a robust safety framework that protects not only yourself but also your colleagues and the environment. This protocol is designed to be a living document; as more specific toxicological data for 4-(2-Oxopropoxy)benzonitrile becomes available, these procedures should be reviewed and updated accordingly.
References
-
Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]
-
4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]
-
2-Fluoro-4-hydroxybenzonitrile . PubChem - National Institutes of Health. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
GHS Hazardous Chemical Information List . Safe Work Australia. [Link]
-
Material Safety Data Sheet - 4-Aminobenzonitrile,98% . Cole-Parmer. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
